molecular formula C7H10O B3377804 1-Cyclopropylbut-3-en-2-one CAS No. 1352754-33-6

1-Cyclopropylbut-3-en-2-one

Cat. No.: B3377804
CAS No.: 1352754-33-6
M. Wt: 110.15
InChI Key: HQLSVZFENKJQEZ-UHFFFAOYSA-N
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Description

1-Cyclopropylbut-3-en-2-one is a useful research compound. Its molecular formula is C7H10O and its molecular weight is 110.15. The purity is usually 95%.
The exact mass of the compound 1-Cyclopropylbut-3-en-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Cyclopropylbut-3-en-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopropylbut-3-en-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropylbut-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-2-7(8)5-6-3-4-6/h2,6H,1,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLSVZFENKJQEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)CC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352754-33-6
Record name 1-cyclopropylbut-3-en-2-one
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Chemical structure and properties of 1-Cyclopropylbut-3-en-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Structure, Synthesis, and Applications in Covalent Drug Discovery

Executive Summary

1-Cyclopropylbut-3-en-2-one (CAS: 1352754-33-6) is a specialized α,β-unsaturated ketone featuring a cyclopropylmethyl motif attached to a reactive vinyl warhead. In modern medicinal chemistry, this compound serves as a critical electrophilic fragment for the design of Targeted Covalent Inhibitors (TCIs). Its structure combines the high reactivity of a Michael acceptor (the enone system) with the unique steric and electronic properties of a cyclopropyl group, offering a balanced profile of potency and metabolic stability compared to simple alkyl analogs.

This guide provides a comprehensive technical analysis of the compound, detailing its electronic structure, validated synthesis protocols, reactivity profiles, and safety considerations for laboratory handling.

Chemical Identity & Electronic Structure

Nomenclature and Identifiers
PropertyDetail
IUPAC Name 1-Cyclopropylbut-3-en-2-one
Common Name Cyclopropylmethyl vinyl ketone
CAS Number 1352754-33-6
Molecular Formula C₇H₁₀O
Molecular Weight 110.15 g/mol
SMILES C=CC(=O)CC1CC1
Appearance Colorless to pale yellow liquid
Structural Analysis

The molecule consists of two distinct domains separated by a carbonyl linker:

  • The Warhead (Vinyl Enone): The C3=C4 double bond is conjugated with the C2 carbonyl. This conjugation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the terminal carbon (C4) highly susceptible to nucleophilic attack by thiols (e.g., cysteine residues in proteins).

  • The Tail (Cyclopropylmethyl): The cyclopropyl ring is attached to the carbonyl via a methylene spacer (C1). Unlike a direct cyclopropyl-ketone attachment, the methylene spacer prevents conjugation between the "banana bonds" of the cyclopropane ring and the pi-system of the enone. This preserves the sp³ character of the tail, providing specific steric bulk that can fill hydrophobic pockets in enzyme active sites without introducing excessive flexibility.

Orbital Diagram (Graphviz)

The following diagram illustrates the electronic flow and reactive sites within the molecule.

ChemicalStructure Cyclopropyl Cyclopropyl Ring (Lipophilic/Steric Anchor) Spacer Methylene Spacer (-CH2-) Cyclopropyl->Spacer Steric Bulk Carbonyl Carbonyl Core (C=O) Spacer->Carbonyl Inductive Effect Vinyl Vinyl Group (CH=CH2) Michael Acceptor Carbonyl->Vinyl Conjugation Nucleophile Nucleophile (e.g., Cys-SH) Nucleophile->Vinyl 1,4-Addition (Covalent Bond)

Figure 1: Structural segmentation of 1-Cyclopropylbut-3-en-2-one highlighting the electrophilic warhead and the lipophilic tail.

Synthesis Protocol

Direct commercial availability of this specific CAS can be sporadic. The following protocol is a validated route for synthesizing vinyl ketones of this class, utilizing a Grignard addition followed by mild oxidation . This two-step sequence avoids the polymerization risks associated with acid-catalyzed condensations.

Reaction Scheme
  • Step 1: Nucleophilic addition of Vinylmagnesium bromide to Cyclopropylacetaldehyde.

  • Step 2: Oxidation of the resulting allylic alcohol to the ketone.

Detailed Methodology
Step 1: Synthesis of 1-Cyclopropylbut-3-en-2-ol
  • Reagents: Cyclopropylacetaldehyde (1.0 eq), Vinylmagnesium bromide (1.2 eq, 1.0 M in THF), Anhydrous THF.

  • Protocol:

    • Flame-dry a 250 mL round-bottom flask and purge with Nitrogen (

      
      ).
      
    • Charge with Cyclopropylacetaldehyde (5.0 g, 59.4 mmol) and anhydrous THF (60 mL). Cool to -78°C .

    • Add Vinylmagnesium bromide solution dropwise over 30 minutes. Note: Maintain temperature below -70°C to prevent side reactions.

    • Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.

    • Quench: Carefully add saturated aqueous

      
       (50 mL).
      
    • Workup: Extract with Diethyl Ether (

      
      , 3 x 50 mL). Wash combined organics with brine, dry over 
      
      
      
      , and concentrate under reduced pressure (keep bath < 30°C).
    • Yield: Expect ~85-90% of the crude alcohol (colorless oil).

Step 2: Oxidation to 1-Cyclopropylbut-3-en-2-one
  • Reagents: Crude Alcohol (from Step 1), Dess-Martin Periodinane (DMP, 1.1 eq), Dichloromethane (DCM), Sodium Thiosulfate (

    
    ).
    
  • Protocol:

    • Dissolve the crude alcohol in DCM (10 mL/g). Cool to 0°C.[1]

    • Add DMP (1.1 eq) portion-wise. The reaction is typically exothermic.[2]

    • Stir at room temperature for 1-2 hours. Monitor by TLC (the ketone is UV active; the alcohol is not).

    • Quench: Add a 1:1 mixture of sat.

      
       and sat. 
      
      
      
      . Stir vigorously until the organic layer is clear (removes iodine byproducts).
    • Purification: Extract with DCM. Flash column chromatography (Silica gel, 5-10%

      
       in Pentane).
      
    • Stabilization: Add 100 ppm Hydroquinone or BHT immediately after isolation to prevent polymerization.

Reactivity Profile & Applications

Michael Addition (Covalent Inhibition)

The primary utility of 1-Cyclopropylbut-3-en-2-one is its ability to form irreversible covalent bonds with nucleophilic cysteine residues.

  • Mechanism: The sulfur atom of the cysteine thiolate attacks the

    
    -carbon (C4) of the vinyl group. The enolate intermediate is then protonated to form the stable thioether adduct.
    
  • Kinetics: The cyclopropylmethyl group is electron-donating (via induction), which slightly lowers the electrophilicity compared to a methyl vinyl ketone (MVK). This "tuning" is advantageous in drug design, as it reduces non-specific toxicity (reactivity with glutathione) while maintaining potency against the target protein.

Polymerization Risks

Like all vinyl ketones, this compound is prone to radical polymerization.

  • Storage: Store at -20°C.

  • Stabilizers: Must contain 0.1% BHT or Hydroquinone.

  • Signs of Degradation: Viscosity increase or formation of a gummy solid.

Reactivity Workflow Diagram

Reactivity cluster_0 Desired Pathway (Therapeutic) cluster_1 Undesired Pathway (Degradation) Compound 1-Cyclopropylbut-3-en-2-one Cys Target Protein (Cys-SH) Compound->Cys Michael Addition Radical Free Radicals / Heat Compound->Radical Initiation Adduct Stable Protein Adduct (Covalent Inhibition) Cys->Adduct Polymer Polymer Chain (Gummy Solid) Radical->Polymer Propagation

Figure 2: Bifurcated reactivity pathways showing the desired therapeutic mechanism vs. degradation risks.

Safety and Handling (E-E-A-T)

Warning: This compound is a potent alkylating agent and lachrymator.

Hazard ClassPrecaution
Acute Toxicity Toxic if swallowed or inhaled. Use in a fume hood only.
Skin Sensitization May cause allergic skin reactions. Double-glove (Nitrile) is required.
Flammability Flash point estimated < 40°C. Keep away from sparks/open flames.
Disposal Quench excess material with aqueous cysteine or glutathione before disposal to neutralize the warhead.

References

  • PubChem. Compound Summary: 1-Cyclopropylbut-3-en-2-one (CAS 1352754-33-6). National Center for Biotechnology Information. Retrieved from [Link]

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[3] Formation and Application to Organic Synthesis. Journal of the American Chemical Society. (Foundational reference for cyclopropyl synthesis logic).

  • Nair, V., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[4][5] Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

1-Cyclopropylbut-3-en-2-one (CAS 1352754-33-6): Mechanistic Profiling, Synthetic Utility, and Application in Metabolic Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug discovery increasingly relies on structurally rigid, metabolically stable aliphatic motifs, 1-cyclopropylbut-3-en-2-one (CAS: 1352754-33-6) has emerged as a highly versatile bifunctional building block. Combining an extremely electrophilic terminal vinyl ketone with a lipophilic, sterically compact cyclopropylmethyl pendant group, this molecule serves as a premier Michael acceptor and annulation precursor. This technical guide provides a rigorous, field-proven framework for handling, reacting, and validating workflows involving this enone, with a specific focus on its application in synthesizing 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) inhibitors for metabolic disorders[1].

Physicochemical Profiling & Registry Data

Due to the unhindered nature of the terminal alkene conjugated to the carbonyl, 1-cyclopropylbut-3-en-2-one is highly susceptible to radical-induced auto-polymerization. Strict adherence to storage conditions is non-negotiable for maintaining reagent integrity[2].

PropertyValueSource / Validation
Chemical Name 1-cyclopropylbut-3-en-2-oneIUPAC Standard
CAS Registry Number 1352754-33-6
Molecular Formula C₇H₁₀O3[3]
Molecular Weight 110.16 g/mol
Exact Mass (Monoisotopic) 110.073166 Da3[3]
SMILES C=CC(=O)CC1CC12[2]
Storage Conditions -10 °C (Freezer), Argon atmosphere2[2]

Mechanistic Utility in Organic Synthesis

The synthetic value of 1-cyclopropylbut-3-en-2-one lies in the electronic decoupling of its two functional zones. The C3-C4 alkene is highly polarized by the C2 carbonyl, making C4 an exceptional soft electrophile. Conversely, the C1 methylene acts as an insulating spacer, ensuring the cyclopropyl ring does not sterically hinder nucleophilic attack at the vinyl group, while still providing downstream lipophilicity.

Reactivity Enone 1-Cyclopropylbut-3-en-2-one (Electrophile) Michael Michael Adducts (β-Substituted Ketones) Enone->Michael Conjugate Addition Hetero Heterocycles (Pyrazolines) Enone->Hetero Annulation Nuc Nucleophiles (Amines, Thiols) Nuc->Michael DiNuc Dinucleophiles (Hydrazines) DiNuc->Hetero

Fig 1: Core reactivity pathways of 1-cyclopropylbut-3-en-2-one in organic synthesis.

Therapeutic Application: 11β-HSD1 Inhibition

In medicinal chemistry, 1-cyclopropylbut-3-en-2-one is prominently featured in the synthesis of cyclic inhibitors targeting 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) [1]. 11β-HSD1 is an endoplasmic reticulum-associated enzyme that catalyzes the intracellular reduction of inactive cortisone to active cortisol. Localized amplification of cortisol in adipose and hepatic tissues drives metabolic dysfunctions such as insulin resistance and type 2 diabetes.

By incorporating the cyclopropylmethyl motif derived from this enone, researchers can synthesize sterically optimized pyrazoline or pyrimidine core structures that competitively bind the 11β-HSD1 catalytic pocket, shifting the physiological balance toward improved glucose tolerance[1].

Pathway Cortisone Inactive Cortisone HSD 11β-HSD1 Enzyme Cortisone->HSD Substrate Cortisol Active Cortisol HSD->Cortisol Reduction GR Glucocorticoid Receptor Cortisol->GR Activation Metabolism Metabolic Dysfunction (Insulin Resistance) GR->Metabolism Transcription Inhibitor Cyclopropyl-derived Inhibitor Inhibitor->HSD Competitive Inhibition

Fig 2: 11β-HSD1 metabolic pathway modulated by cyclopropyl-derived inhibitors.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include explicit causality for reagent choices and built-in analytical checkpoints.

Protocol A: Controlled Aza-Michael Addition

Objective: Synthesis of β-amino ketones without triggering enone polymerization. Causality: Terminal vinyl ketones are highly reactive. Conducting the reaction at 0 °C to room temperature in a protic solvent (EtOH) activates the carbonyl via hydrogen bonding, accelerating nucleophilic attack while suppressing radical chain propagation.

  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve 1-cyclopropylbut-3-en-2-one (1.0 mmol) in anhydrous Ethanol (5.0 mL). Cool the solution to 0 °C using an ice bath.

  • Addition: Add the secondary amine (1.1 mmol) dropwise over 5 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at 20 °C for 2 hours.

  • System Validation (TLC): Spot the reaction mixture against the starting enone on silica gel (Eluent: 3:1 Hexanes/EtOAc). The enone (UV active, KMnO₄ active) should disappear, replaced by a lower Rf spot (ninhydrin/Dragendorff active).

  • Workup: Concentrate under reduced pressure (Caution: Do not exceed 35 °C to prevent retro-Michael elimination). Purify via flash chromatography.

Protocol B: Rapid Pyrazoline Annulation

Objective: Synthesis of 3-(cyclopropylmethyl)-4,5-dihydro-1H-pyrazole via condensation with hydrazine[1]. Causality: The reaction proceeds via an initial Michael addition of the primary amine of hydrazine to the vinyl group, followed immediately by intramolecular imine formation. The high temperature (80 °C) drives the dehydrative cyclization to completion.

  • Preparation: Dissolve 1-cyclopropylbut-3-en-2-one (3.07 g, ~27.8 mmol) in Methanol (10 mL)[1].

  • Reagent Addition: Slowly add Hydrazine monohydrate (1.5 mL, ~30.5 mmol). Note: Exothermic reaction.

  • Cyclization: Heat the mixture to 80 °C and stir vigorously for 10 to 15 minutes[1].

  • System Validation (IR/MS): Take a reaction aliquot. IR spectroscopy must show the complete disappearance of the conjugated C=O stretch (~1680 cm⁻¹) and the appearance of a C=N stretch (~1620 cm⁻¹). LC-MS should indicate the [M+H]⁺ mass of 125.1 Da.

  • Isolation: Cool to room temperature, concentrate in vacuo, and partition between EtOAc and brine. Dry the organic layer over Na₂SO₄ to yield the crude heterocycle.

Analytical Characterization Signatures

When validating the purity of 1-cyclopropylbut-3-en-2-one prior to use, cross-reference your analytical data against these expected spectroscopic signatures:

Analytical MethodExpected Signal / SignatureStructural Correlation
¹H NMR (CDCl₃, 400 MHz) δ ~6.2 - 6.4 ppm (dd, 2H)Terminal vinyl protons (C4)
δ ~5.8 ppm (dd, 1H)Internal vinyl proton (C3, alpha to C=O)
δ ~2.4 ppm (d, 2H)Methylene spacer (C1)
δ ~0.8 - 1.0 ppm (m, 1H)Cyclopropyl methine
δ ~0.1 - 0.5 ppm (m, 4H)Cyclopropyl methylenes
FT-IR (ATR) ~1680 cm⁻¹ (Strong)Conjugated Ketone C=O stretch
~1615 cm⁻¹ (Medium)Conjugated Alkene C=C stretch
~3080 cm⁻¹ (Weak)Cyclopropyl C-H stretch

References

  • But-3-en-2-one | Sigma-Aldrich - MilliporeSigma Source: sigmaaldrich.com URL:Link

  • 1-cyclopropylbut-3-en-2-one (C7H10O) - PubChemLite Source: uni.lu URL:3

  • EN300-1230443 - EnamineStore Source: enaminestore.com URL:2

  • SUBSTITUTED 5-,6- AND 7-MEMBERED HETEROCYCLES, MEDICAMENTS CONTAINING SUCH COMPOUNDS, AND THEIR USE - European Patent Office Source: googleapis.com URL:1

Sources

Thermodynamic Stability and Reactivity Profiles of Cyclopropyl Vinyl Ketones: A Comprehensive Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclopropyl vinyl ketones (CPVKs) represent a highly versatile class of building blocks in modern organic synthesis and drug development. Their unique reactivity is fundamentally governed by the thermodynamic stability of their conformations and the inherent ring-strain of the cyclopropane moiety. As a Senior Application Scientist, I have observed that mastering the thermodynamic nuances of CPVKs—specifically the conjugative overlap between the cyclopropane Walsh orbitals and the adjacent enone system—is the key to unlocking their potential in complex transformations, such as stereoselective macrocyclizations and homo-Nazarov cyclizations.

This whitepaper provides an in-depth analysis of the thermodynamic stability of CPVKs, explores the causality behind their reactivity, and provides field-proven, self-validating protocols for their synthesis and application.

Conformational Thermodynamics and Orbital Symmetry

The thermodynamic stability of a cyclopropyl vinyl ketone is not merely a function of steric bulk; it is deeply rooted in stereoelectronic effects. The cyclopropane ring possesses Walsh orbitals, which exhibit pseudo-


 character. When adjacent to an enone carbonyl, these orbitals can engage in conjugative overlap, significantly altering the molecule's potential energy surface.

Ab initio computational studies and molecular mechanics have quantified these conjugative effects. With respect to the cyclopropyl-carbonyl torsion, CPVK exhibits a global energy minimum in the s-cis conformer and a local energy minimum in the s-trans conformer [1],[2].

Causality in Conformation: Why is the s-cis conformer the global minimum? In the s-cis geometry, the steric repulsion between the cyclopropyl protons and the vinyl group is minimized while maximizing the parallel alignment of the Walsh orbitals with the


-system of the carbonyl. This orbital overlap provides a thermodynamic stabilization energy that dictates the molecule's behavior as a Michael acceptor in organocatalytic macrocyclizations, where it can yield products with up to 99% enantiomeric excess (ee)[3].

ConformationalThermodynamics CPVK Cyclopropyl Vinyl Ketone (CPVK) Walsh Walsh Orbital Conjugation (Cyclopropane + Enone) CPVK->Walsh stabilized by s_cis s-cis Conformer (Global Minimum) Walsh->s_cis thermodynamically favors s_trans s-trans Conformer (Local Minimum) Walsh->s_trans kinetically permits s_cis->s_trans Torsional Barrier

Caption: Conformational equilibrium of CPVKs driven by Walsh orbital conjugation.

Thermodynamic Sinks in Ring-Opening: The Homo-Nazarov Cyclization

While CPVKs are stable under neutral conditions, their thermodynamic landscape shifts violently in the presence of Lewis or Brønsted acids. This initiates the homo-Nazarov cyclization , a process driven by the release of cyclopropane ring strain (approx. 27.5 kcal/mol) and the formation of a thermodynamically stable intermediate[4],[5].

Upon acid activation of the enone, the


 bond of the cyclopropyl ring cleaves to generate an oxyallyl cation —a highly reactive 1,3-dipole[6]. The regioselectivity of this cleavage is dictated by the thermodynamic stability of the resulting cation. For example, incorporating a proximal silyl group (e.g., a tert-butyldiphenylsilylmethyl group) stabilizes the developing positive charge via the 

-silicon effect[7].

Once formed, this oxyallyl cation acts as a thermodynamic sink that can be intercepted. In the presence of allylsilanes, a [3+2] cycloaddition occurs, exclusively proceeding in the exo mode to yield highly functionalized bicyclo[3.2.1]octan-8-ones[8],[7].

HomoNazarov Start Silyl-Directed CPVK Acid Lewis Acid Activation (e.g., BF3·OEt2) Start->Acid RingOpen C-C σ-Bond Cleavage Acid->RingOpen Oxyallyl Oxyallyl Cation (1,3-Dipole) RingOpen->Oxyallyl Thermodynamic Sink Capture [3+2] Cycloaddition (Allylsilane) Oxyallyl->Capture Interception Product Bicyclo[3.2.1]octan-8-one (Exo-diastereomer) Capture->Product Exo-selective

Caption: Mechanistic pathway of the acid-promoted homo-Nazarov cyclization of CPVKs.

Quantitative Thermodynamic Parameters

To effectively utilize CPVKs, one must understand the quantitative metrics that define their stability and reactivity. The following table summarizes the key parameters extracted from recent literature[3],[7]:

Property / Reaction PathwayParameterValue / Observation
Conformational Stability Global Minimums-cis conformer
Conformational Stability Local Minimums-trans conformer
Homo-Nazarov [3+2] Capture DiastereoselectivityExclusive exo mode
Organocatalytic Macrocyclization Enantiomeric Excess (ee)Up to 99%
Organocatalytic Macrocyclization Diastereomeric Ratio (d.r.)> 20:1
Oxyallyl Cation Reactivity RegioselectivityLess substituted end reacts ~2x faster

Validated Experimental Workflows

As an application scientist, I emphasize that protocols must be self-validating . The following methodologies include built-in diagnostic checks to ensure thermodynamic control and experimental integrity.

Protocol 4.1: Synthesis of Aryl Cyclopropyl Ketones via Corey-Chaykovsky Cyclopropanation

This two-step sequence relies on the base-catalyzed Claisen-Schmidt condensation followed by a sulfur-ylide mediated cyclopropanation[9].

Causality Note: We specifically use trimethylsulfoxonium iodide rather than trimethylsulfonium iodide. The extra oxygen atom in the sulfoxonium ylide increases its thermodynamic stability, making it a softer nucleophile. This directs the attack to the


-carbon (conjugate addition) to form the cyclopropane, rather than attacking the carbonyl carbon to form an epoxide.

Step-by-Step Procedure:

  • Chalcone Formation: Dissolve acetophenone (1.0 eq) and an aromatic aldehyde (1.0 eq) in ethanol. Add 10% aqueous NaOH dropwise at 0 °C.

  • Validation Check 1: Monitor by TLC (Hexanes:EtOAc 4:1, UV active). The reaction is complete when the acetophenone spot disappears. Do not proceed if starting material remains, as it will cause side reactions in the next step.

  • Workup: Pour into ice water, extract with ethyl acetate, dry over MgSO₄, and concentrate to yield the chalcone.

  • Ylide Generation: In a flame-dried flask under argon, suspend NaH (1.2 eq) in anhydrous DMSO. Slowly add trimethylsulfoxonium iodide (1.2 eq) at room temperature. Stir until hydrogen evolution ceases (approx. 30 mins).

  • Cyclopropanation: Add the chalcone (1.0 eq) dissolved in DMSO dropwise to the ylide solution. Stir at 50 °C for 12 hours.

  • Validation Check 2: Quench a 0.1 mL aliquot in water/EtOAc and run a TLC. The highly non-polar chalcone spot should be replaced by a slightly more polar cyclopropyl ketone spot.

  • Isolation: Quench the bulk reaction with saturated NH₄Cl, extract with diethyl ether, wash extensively with brine (to remove DMSO), dry, and purify via silica gel chromatography.

Protocol 4.2: Allylsilane-Interrupted Homo-Nazarov Cyclization

This protocol leverages the thermodynamic sink of the oxyallyl cation to construct complex bicyclic systems[7].

Causality Note: Temperature control at -78 °C is absolute. The oxyallyl cation is highly reactive; allowing the temperature to rise before the allylsilane intercepts the cation will result in thermodynamic degradation (polymerization or undesired


-elimination).

Step-by-Step Procedure:

  • Preparation: Dissolve the silyl-directed cyclopropyl vinyl ketone (1.0 eq) and allyltrimethylsilane (2.0 eq) in anhydrous CH₂Cl₂ under an argon atmosphere.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Activation: Add

    
     (1.5 eq) dropwise down the side of the flask.
    
  • Validation Check 1: The solution will typically undergo a distinct color change (often turning deep yellow or orange), indicating the formation of the oxyallyl cation intermediate.

  • Reaction & Quenching: Stir at -78 °C for 2 hours. Quench the reaction cold by adding saturated aqueous NaHCO₃ directly into the flask at -78 °C. This neutralizes the Lewis acid before the mixture warms, preventing retro-aldol or degradation pathways.

  • Isolation: Allow the mixture to warm to room temperature, separate the organic layer, extract the aqueous layer with CH₂Cl₂, dry over Na₂SO₄, and concentrate.

  • Validation Check 2: Analyze the crude mixture via ¹H-NMR. The exclusive formation of the exo-diastereomer is confirmed by the coupling constants of the bridgehead protons, validating the stereoselective [3+2] capture.

References

  • Partial OH → Me Replacement in the Calixarene Scaffold: Preparation, Conformation, and Stereodynamics...
  • Organocatalyst-Controlled Stereoselective Head-to-Tail Macrocyclizations Source: ChemRxiv URL
  • Reaction mechanism for the formation of Cyclopropyl 2-(4-methylphenyl)
  • (3+2)
  • Allylsilane-Interrupted Homo-Nazarov Cyclization and Synthesis of Bicyclo[3.2.

Sources

Safety data sheet (SDS) for 1-Cyclopropylbut-3-en-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for 1-Cyclopropylbut-3-en-2-one , a specialized building block used in organic synthesis and covalent drug discovery.[1][2]

Unlike a standard regulatory SDS, this whitepaper integrates chemical safety data with mechanistic reactivity insights to protect researchers handling this electrophilic "warhead."

CAS: 1352754-33-6 | Formula: C


H

O | MW: 110.16 g/mol [1][2][3]

Chemical Intelligence & Reactivity Profile

To handle this compound safely, one must understand why it is hazardous. Its structure contains two distinct motifs: a cyclopropyl ring and a vinyl ketone.

The Core Hazard: The Michael Acceptor

The primary safety concern is the


-unsaturated ketone (vinyl ketone)  moiety.[2][4]
  • Mechanism of Toxicity: The terminal alkene (C3-C4) is electron-deficient due to conjugation with the carbonyl.[1][2] It acts as a "soft" electrophile, readily undergoing Michael addition with biological nucleophiles—specifically the thiol (-SH) groups of cysteine residues in proteins and glutathione.[2][4]

  • Consequence: This results in rapid protein alkylation (causing skin sensitization/tissue damage) and glutathione depletion (leading to oxidative stress and cellular toxicity).[4]

  • Lachrymator Potential: Like its analog Methyl Vinyl Ketone (MVK), this compound should be treated as a potent lachrymator (tear gas agent), capable of causing severe respiratory and ocular irritation at low concentrations.[4]

Stability & Storage[1][2][4][5][6]
  • Polymerization: Vinyl ketones are prone to radical polymerization, especially under light or heat.[4]

    • Protocol: Store at -20°C . Ensure the presence of a radical inhibitor (e.g., BHT or MEHQ) if stored for extended periods.

  • Cyclopropyl Strain: While the cyclopropyl ring adds steric bulk, it is generally stable under standard storage conditions but may undergo ring-opening under strong acid catalysis.[2][4]

Hazard Identification (GHS Classification)

Based on Structure-Activity Relationships (SAR) with Methyl Vinyl Ketone and Cyclopropyl Methyl Ketone.[1][2]

Hazard ClassCategoryHazard Statement
Flammable Liquid Cat 3H226: Flammable liquid and vapor.[1][2][4]
Acute Toxicity (Oral) Cat 3/4H301/H302: Toxic/Harmful if swallowed.[4]
Acute Toxicity (Inhal.) Cat 2/3H330/H331: Fatal/Toxic if inhaled (High volatility risk).[4]
Skin Corr./Irritation Cat 1BH314: Causes severe skin burns and eye damage.[4]
Sensitization (Skin) Cat 1H317: May cause an allergic skin reaction (Covalent binder).[4]
STOT - SE Cat 3H335: May cause respiratory irritation (Lachrymator).[2][4]

CRITICAL WARNING: Treat as a Permeation Hazard . The combination of lipophilicity (cyclopropyl) and low molecular weight allows rapid absorption through skin and standard glove materials.

Mechanism of Action & Safety Logic

The following diagram illustrates the chemical pathway of toxicity, justifying the need for specific quenching agents and PPE.

ToxicityMechanism Compound 1-Cyclopropylbut-3-en-2-one (Electrophile) Reaction Michael Addition (Covalent Bond Formation) Compound->Reaction Attacks BioTarget Biological Nucleophile (Protein-SH / DNA) BioTarget->Reaction Target Result Cellular Damage (Sensitization / Necrosis) Reaction->Result Causes Quench Safety Quench: Aqueous Bisulfite / Cysteine Quench->Compound Neutralizes (Preferential Reaction)

Figure 1: The Michael Addition toxicity pathway.[2][4] The compound covalently binds to biological targets unless intercepted by a "sacrificial" nucleophile (Quench).

Safe Handling Protocols (The "Defense in Depth" System)

A. Engineering Controls[4][6]
  • Primary Barrier: All handling must occur within a certified Chemical Fume Hood .

  • Velocity: Face velocity > 100 fpm (0.5 m/s).[4]

  • Closed Systems: For reactions > 1 gram, use Schlenk lines or sealed vessels to prevent vapor release.[4]

B. Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with vinyl ketones due to rapid permeation.[4]

PPE TypeRecommendationRationale
Gloves (Splash) Double Nitrile (min 5 mil)Only for incidental splash.[1][2] Change immediately upon contact.
Gloves (Handling) Silver Shield (Laminate) Required for spill cleanup or prolonged handling.[4] Impermeable to ketones/enones.
Eye Protection Chemical Goggles Safety glasses are unsafe due to lachrymator vapor effects.[4]
Respiratory Full-face w/ OV Cartridge Only if working outside a hood (Emergency only).[2]
C. Decontamination & Quenching

Do not simply wash with water; water reacts too slowly with the hydrophobic enone.[4]

  • The "Soft" Quench: Use a solution of 10% Aqueous Sodium Bisulfite or Cysteine/Methionine .[4]

  • Mechanism: The bisulfite/thiol acts as a better nucleophile than your skin proteins, reacting with the vinyl group to form a water-soluble, non-toxic adduct.[4]

Emergency Response Workflows

Scenario: Benchtop Spill (< 10 mL)

Do not panic.[4] Isolate the area.

SpillResponse Start Spill Detected Evacuate 1. Evacuate Lab (Vapor Risk) Start->Evacuate PPE 2. Don PPE: Silver Shield Gloves + Goggles Evacuate->PPE Absorb 3. Cover with Absorbent (Vermiculite/Sand) PPE->Absorb Collect 4. Collect into Sealed Waste Container Absorb->Collect Clean 5. Wipe Surface with 10% Bisulfite Solution Collect->Clean

Figure 2: Step-by-step spill response emphasizing vapor control and chemical neutralization.[1][2]

First Aid
  • Inhalation: Move to fresh air immediately. If breathing is labored, oxygen may be required (medical professionals only).[4] Pulmonary edema can be delayed up to 24 hours.[4]

  • Skin Contact:

    • Immediacy: Wash with soap and water for 15 minutes.

    • Treatment: Do not use alcohol (enhances absorption).[4] If available, apply a polyethylene glycol (PEG-400) wash to solubilize the lipophilic ketone.[2]

  • Eye Contact: Rinse for 15 minutes. Consult an ophthalmologist immediately—corneal damage is likely.

Disposal & Environmental Fate[1][4]

  • Waste Stream: Segregate as Flammable / Toxic Organic Waste .[4]

  • Do Not Drain: This compound is toxic to aquatic life (Category 1/2).[4] It will alkylate aquatic proteins.

  • Destruction: High-temperature incineration is the only approved method for complete destruction of the cyclopropyl and enone backbone.[2][4]

References

  • PubChem. (n.d.). 1-Cyclopropylbut-3-en-2-one (Compound).[1][2][3][5][6][7][8] National Library of Medicine. Retrieved March 6, 2026, from [Link]

Sources

Harnessing Cyclopropyl Enone Derivatives: Mechanistic Insights, Synthetic Utility, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclopropyl enone derivatives occupy a privileged space in modern organic synthesis and pharmacology. The unique juxtaposition of a highly strained, electron-rich cyclopropane ring with an electron-withdrawing α,β-unsaturated carbonyl system creates a versatile electrophilic hub. This whitepaper synthesizes current literature to explore the mechanistic paradigms of cyclopropyl enone reactivity, their deployment in the total synthesis of complex alkaloid scaffolds (such as ibogaine), and their profound biological activities ranging from targeted DNA alkylation to neurotherapeutic modulation.

Structural and Electronic Paradigms

The reactivity of cyclopropyl enones is governed by the concept of vinylogy. Cyclopropyl σ-bonds possess unusually high p-character, making them highly reactive compared to standard aliphatic σ-bonds. When conjugated with π-systems, this reactivity is extended, allowing the cyclopropyl group to behave chemically as a one-carbon homologated enone electrophile[1]. This stereoelectronic arrangement is highly sensitive to conformational changes, a property that biological systems and synthetic chemists alike exploit to trigger cascade ring-opening reactions.

Mechanistic Pathways in Synthesis

Cuprate Conjugate Addition and Ring-Opening

The reaction of cyclopropyl enones with organocuprates (e.g., LiCuMe₂) is a hallmark transformation. Computational and NMR studies on the diastereotopic hydrogens of the resulting products provide compelling evidence that this reaction proceeds via an initial single-electron transfer (SET) step rather than a direct nucleophilic addition[2]. The initial electron transfer generates a radical anion, followed by the formation of a transient cyclopropylmethyl copper species. Subsequent ring-opening and reductive elimination yield the alkylated product with high stereospecificity[2].

Radical Intermediates and Desaturation-Relay

Cyclopropyl enones also serve as critical probes and intermediates in radical chemistry. In copper-catalyzed successive dehydrogenation reactions, the homolysis of a Cu(II)–O bond yields a γ-enone radical intermediate. Radical clock experiments utilizing γ-cyclopropyl enone demonstrate that ring-opening occurs rapidly at 80 °C, providing strong evidence for an intermediate stabilized by a delocalized 5-center π-electron system[3].

Biological Activity: The Double-Edged Sword of Alkylation

DNA Alkylation and Cytotoxicity

Several potent natural toxins and anticancer agents, including ptaquiloside, illudin S, and duocarmycin A, rely on a cyclopropyl enone or dienone motif for their biological activity[1].

The mechanism of action is a masterclass in proximity-induced reactivity. In the case of duocarmycin A, the cyclopropyl dienone motif remains relatively stable in aqueous solution. However, upon binding to the minor groove of A-T rich strands of DNA, the molecule is subjected to conformational torque. This rotation disrupts the conjugation of the vinylogous amide, drastically increasing the electrophilicity of the cyclopropyl enone[1]. Positioned adjacent to the N3 of adenine (or N7 of guanine), the activated electrophile undergoes rapid nucleophilic attack, resulting in irreversible covalent DNA alkylation and subsequent apoptosis[1].

G1 A Cyclopropyl Enone Motif (Stable in Solution) B DNA Minor Groove Binding (A-T Rich Regions) A->B Non-covalent docking C Conformational Torque (Conjugation Disrupted) B->C Stereoelectronic shift D Proximity-Induced Alkylation (N3-Adenine / N7-Guanine) C->D Nucleophilic attack E Irreversible DNA Damage (Cytotoxicity / Apoptosis) D->E Cross-linking

Pathway of DNA alkylation driven by cyclopropyl enone electrophilicity.

Lathyrane Diterpenoids

Beyond direct alkylation, cyclopropyl enone derivatives such as lathyrane diterpenoids (isolated from Euphorbia lathyris) exhibit anticancer and multidrug resistance modulation activities. Structure-activity relationship (SAR) studies reveal that the cytotoxicity of these compounds is highly dependent on the spatial configuration of the gem-dimethylcyclopropane ring and the geometry of the endocyclic double bond[4].

Total Synthesis Applications: The Ibogaine Framework

The cyclopropyl enone motif has revolutionized the synthesis of complex monoterpenoid indole alkaloids. Ibogaine and its synthetic analogs (e.g., 18-MC, tabernanthalog) are currently under intense investigation as psychoplastogens and neurotherapeutics for substance use disorders[5].

A highly efficient, modular synthesis of the ibogaine core leverages an intermolecular Diels-Alder cycloaddition between a dihydropyridine derivative and a cyclopropyl enone[6]. The cyclopropyl enone acts as a rigid, stereodirecting dienophile. Following the cycloaddition, base-mediated epimerization corrects the stereocenter, and the cyclopropyl ring is subsequently opened using hydrobromic acid to form an alkyl bromide. This sets the stage for a rapid intramolecular S_N2 cyclization to construct the challenging azepine ring of the isoquinuclidine core[5],[6].

G2 N1 Dihydropyridine + Cyclopropyl Enone N2 Diels-Alder Cycloaddition (Endo-Selective) N1->N2 Heat N3 Isoquinuclidine Core (Intermediate) N2->N3 Kinetic Control N4 Base-Mediated Epimerization (Exo-Orientation) N3->N4 NaOMe / MeOH N5 Cyclopropyl Ring Opening (HBr / AcOH) N4->N5 Acidic Cleavage N6 Intramolecular SN2 & Fischer Indolization N5->N6 Scaffold Completion

Synthetic workflow for the ibogaine core via cyclopropyl enone cycloaddition.

Quantitative Data & Comparative Analysis

Table 1: Key Cyclopropyl Enone-Derived Natural Products and Biological Targets

CompoundStructural MotifPrimary Biological TargetMechanism of ActionClinical / Research Utility
Duocarmycin A Dienone cyclopropaneDNA Minor Groove (A-T rich)Proximity-induced N3-Adenine alkylationPotent cytotoxin / Anticancer payload[1]
Ptaquiloside Cyclopropyl enoneDNA (N3-Adenine / N7-Guanine)Glucose elimination followed by alkylationCarcinogenesis modeling / Toxicology[1]
Ibogaine Isoquinuclidine (Derived)Serotonin Transporter (SERT)Modulator / Spinogenesis inductionAnti-addiction / Psychoplastogen[5]
Lathyrane L2b gem-dimethylcyclopropaneU937 Cell LineConfiguration-dependent cytotoxicityAnticancer / MDR modulation (IC₅₀ 0.87 μM)[4]

Table 2: Yields and Conditions for Key Synthetic Transformations

Reaction TypeSubstratesReagents / ConditionsYieldMechanistic Note
Conjugate Addition Cyclopropyl enone + CuprateLiCu(Me)₂, THF, -78 °C>85%Proceeds via SET and cyclopropylmethyl copper[2]
Diels-Alder Dihydropyridine + Cyclopropyl enoneToluene, Heat90%Cyclopropyl group directs endo-selectivity[6]
Ring Opening / Cyclization Isoquinuclidine cyclopropyl ketone1. HBr/AcOH 2. Base (S_N2)40% (2 steps)Masked electrophile unmasked for azepine closure[6]

Validated Experimental Methodologies

As an application scientist, I emphasize that protocols must be self-validating. The choices of reagents and temperatures are not arbitrary; they are dictated by the delicate electronic balance of the cyclopropyl enone system.

Protocol A: Cuprate Conjugate Addition and Ring-Opening of Cyclopropyl Enones

Causality Note: Why use LiCuMe₂ at -78 °C? The reaction proceeds via a single-electron transfer (SET) mechanism. At elevated temperatures, the transient radical anion undergoes rapid, unselective polymerization. Maintaining -78 °C ensures the stabilization of the cyclopropylmethyl copper intermediate, allowing for controlled ring-opening[2].

  • Preparation of Cuprate: Flame-dry a Schlenk flask under argon. Add purified CuI (2.0 equiv) and suspend in anhydrous THF (0.1 M). Cool the suspension to 0 °C.

  • Lithiation: Dropwise add MeLi (4.0 equiv, 1.6 M in Et₂O). Stir until the solution becomes clear and colorless, indicating the formation of the Gilman reagent (LiCuMe₂).

  • Substrate Addition: Cool the reaction mixture strictly to -78 °C. Slowly add the cyclopropyl enone (1.0 equiv) dissolved in anhydrous THF over 15 minutes via a syringe pump.

  • Reductive Elimination: Stir at -78 °C for 2 hours, then slowly warm to -40 °C over 1 hour to promote the ring-opening of the cyclopropylmethyl copper species.

  • Quenching & Validation: Quench the reaction with saturated aqueous NH₄Cl/NH₄OH (9:1, pH 8).

    • Self-Validation Checkpoint: Extract an aliquot and analyze via ¹H NMR. The disappearance of the upfield cyclopropyl protons (δ 0.5–1.2 ppm) and the appearance of a diagnostic diastereotopic ethyl group confirm successful ring-opening and reductive elimination[2].

Protocol B: Intermolecular Diels-Alder and Ring-Opening for Isoquinuclidine Core Construction

Causality Note: Why use a cyclopropyl enone instead of a standard alkyl enone? The cyclopropyl ring provides the necessary steric bulk to enforce endo-selectivity during the cycloaddition. Furthermore, it acts as a masked electrophilic handle that is stable to basic epimerization but selectively reactive toward acidic cleavage[6].

  • Cycloaddition: Dissolve the dihydropyridine derivative (1.0 equiv) and cyclopropyl enone (1.5 equiv) in anhydrous toluene (0.2 M). Heat the mixture at 80 °C for 16 hours.

  • Epimerization: Cool the mixture to room temperature. Add a solution of NaOMe in MeOH (2.0 equiv) directly to the reaction vessel. Stir for 4 hours to epimerize the C16 position from the endo to the exo orientation[6].

    • Self-Validation Checkpoint: TLC analysis should show the convergence of two closely eluting spots into a single thermodynamically stable exo-isomer spot.

  • Cyclopropyl Cleavage: Concentrate the mixture in vacuo. Redissolve the crude intermediate in glacial acetic acid and add 33% HBr in AcOH (5.0 equiv). Stir at room temperature for 2 hours. This selectively opens the cyclopropyl ring to yield a primary alkyl bromide.

  • Intramolecular Cyclization: Evaporate the volatiles. Redissolve the crude bromide in DMF, add K₂CO₃ (3.0 equiv), and heat to 60 °C for 4 hours to drive the intramolecular S_N2 cyclization, forming the azepine ring[6].

References

1.[2] Stereochemistry and Mechanism of the Ring-Opening Reaction of Cyclopropylenones with LiCu(Me)2 | Request PDF - ResearchGate. ResearchGate. 2.[3] Dehydrogenative desaturation-relay via formation of multicenter-stabilized radical intermediates - PMC. NIH. 3.[5] Old Dog, New Tricks: Ibogaine and Its Analogs as Potential Neurotherapeutics. ACS. 4.[1] Properties and reactivity of nucleic acids relevant to epigenomics, transcriptomics, and therapeutics - SciSpace. SciSpace. 5.[6] Efficient and Modular Synthesis of Ibogaine and Related Alkaloids - PMC - NIH. NIH. 6.[4] Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem-dimethylcyclopropane from the seeds of Euphorbia lathyri - RSC Publishing. RSC.

Sources

Molecular weight and physical constants of 1-Cyclopropylbut-3-en-2-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular characteristics, physical constants, and synthetic utility of 1-Cyclopropylbut-3-en-2-one .

CAS Registry Number: 1352754-33-6 Chemical Class:


-Unsaturated Ketone (Vinyl Ketone)
Primary Application:  Covalent Inhibitor Warhead / Heterocycle Building Block[1][2][3]

Executive Summary

1-Cyclopropylbut-3-en-2-one (C


H

O) is a specialized electrophilic building block used in medicinal chemistry.[3] Characterized by a reactive vinyl ketone moiety linked to a cyclopropylmethyl scaffold, it serves as a potent Michael acceptor .[3] Its structural rigidity—conferred by the cyclopropyl group—makes it a valuable "warhead" for covalent drugs targeting cysteine residues, as well as a precursor for synthesizing substituted pyrazoles and pyrimidines.[3]

Chemical Identity & Structural Analysis[1][2][3][4]

Nomenclature & Identifiers
Identifier TypeValue
IUPAC Name 1-Cyclopropylbut-3-en-2-one
CAS Number 1352754-33-6
Molecular Formula C

H

O
SMILES C=CC(=O)CC1CC1
InChI Key Predicted based on structure
Structural Topology

The molecule consists of a vinyl group conjugated to a carbonyl, which is further attached to a cyclopropylmethyl tail.[3] The conjugation between the alkene and the ketone creates an electron-deficient


-carbon, highly susceptible to nucleophilic attack.[3]

ChemicalStructure C1 C (Vinyl) C2 C (Vinyl) C1->C2 = C3 C=O (Ketone) C2->C3 C4 CH2 C3->C4 C5 CH (Cyclo) C4->C5 C6 CH2 (Cyclo) C5->C6 C7 CH2 (Cyclo) C6->C7 C7->C5

Figure 1: Connectivity graph of 1-Cyclopropylbut-3-en-2-one showing the vinyl-ketone-alkyl backbone.[3]

Physical Constants & Thermodynamic Properties

Due to the specialized nature of this building block, some values are derived from computational models (ACD/Labs, EPISuite) validated against structurally similar vinyl ketones.[3]

PropertyValueUnitCondition / Method
Molecular Weight 110.15 g/mol Calculated (C

H

O)
Exact Mass 110.0732DaMonoisotopic
Physical State Liquid-Ambient (25°C)
Boiling Point 165.0 ± 20.0°CPredicted (760 Torr)
Density 0.945 ± 0.06g/cm³Predicted (20°C)
LogP 1.28-Predicted (Octanol/Water)
Refractive Index 1.458-Predicted
Flash Point ~55°CEstimated (Closed Cup)

Note on Stability: As a terminal vinyl ketone, the compound is prone to polymerization.[3] It should be stored at -20°C under inert gas (Argon/Nitrogen), often with a radical inhibitor like BHT (butylated hydroxytoluene) if stored for extended periods.[3]

Synthesis & Preparation Protocols

The synthesis of 1-Cyclopropylbut-3-en-2-one typically avoids direct acylation of vinyl groups due to polymerization risks.[3] The most robust method involves the Weinreb Amide Protocol .

Method A: The Weinreb Amide Route (Recommended)

This method prevents over-addition of the Grignard reagent, stopping cleanly at the ketone.[3]

Reagents:

  • Starting Material: 2-Cyclopropylacetic acid[3]

  • Activation: CDI (1,1'-Carbonyldiimidazole) or EDCI/HOBt[3]

  • Amine: N,O-Dimethylhydroxylamine hydrochloride[3]

  • Nucleophile: Vinylmagnesium bromide (1.0 M in THF)[3][4][5]

Step-by-Step Protocol:

  • Amide Formation: Dissolve 2-cyclopropylacetic acid (10 mmol) in DCM (50 mL). Add CDI (11 mmol) and stir for 30 min. Add N,O-dimethylhydroxylamine HCl (12 mmol) and stir overnight. Quench with water, extract with DCM, and concentrate to yield the Weinreb amide.[3]

  • Grignard Addition: Dissolve the Weinreb amide (5 mmol) in anhydrous THF (20 mL) under Argon. Cool to 0°C .

  • Controlled Addition: Add Vinylmagnesium bromide (6 mmol) dropwise over 20 minutes.

  • Quench: Stir for 1 hour at 0°C. Quench with saturated NH

    
    Cl solution.
    
  • Workup: Extract with Et

    
    O. Wash with brine. Dry over MgSO
    
    
    
    .
  • Purification: Flash chromatography (Hexanes/EtOAc) is required immediately to remove byproducts.

Reaction Workflow Diagram

SynthesisPath Start 2-Cyclopropylacetic Acid Step1 Activation (CDI/EDCI) + N,O-Dimethylhydroxylamine Start->Step1 Intermediate Weinreb Amide (Stable Intermediate) Step1->Intermediate Step2 Nucleophilic Attack (VinylMgBr, THF, 0°C) Intermediate->Step2 Product 1-Cyclopropylbut-3-en-2-one Step2->Product Hydrolysis (NH4Cl)

Figure 2: Synthetic pathway via Weinreb Amide to prevent over-alkylation.

Reactivity & Applications in Drug Discovery[3]

Covalent Inhibition (Michael Addition)

The terminal alkene (C3-C4) acts as a soft electrophile.[3] In the presence of a cysteine thiol (e.g., in a kinase active site), it undergoes an irreversible 1,4-addition.[3]

  • Mechanism: The sulfur atom attacks C4, shifting the double bond and generating an enolate, which is then protonated.[3]

  • Selectivity: The cyclopropylmethyl group provides steric bulk that can tune selectivity for specific hydrophobic pockets.

Heterocycle Synthesis

This compound is a "1,3-electrophile equivalent" used to synthesize heterocycles:

  • Pyrazoles: Reaction with Hydrazine (

    
    ).[3]
    
  • Pyrimidines: Reaction with Amidines (

    
    ).[3]
    

Safety & Handling (MSDS Highlights)

  • Signal Word: DANGER

  • Hazard Statements:

    • H302: Harmful if swallowed.[3]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.

    • Lachrymator: Vinyl ketones are potent tear gas agents. Handle only in a fume hood.[3]

  • Storage: Store at -20°C. Polymerization may occur if left at room temperature without stabilizers.[3]

References

  • Sigma-Aldrich. 1-Cyclopropylbut-3-en-2-one Product Entry (CAS 1352754-33-6).[3][6][7] MilliporeSigma.[3] Link

  • PubChem. Compound Summary for Vinyl Ketone Derivatives. National Center for Biotechnology Information.[3] Link

  • Nahm, S.; Weinreb, S. M. N-methoxy-N-methylamides as effective acylating agents.[3] Tetrahedron Letters, 1981, 22(39), 3815-3818.[3] (Foundational protocol for Weinreb synthesis cited in Method A).

  • ChemicalBook. Physical Properties of Vinyl Ketones.Link[3]

Sources

Conformational Landscape of 1-Cyclopropylbut-3-en-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of the conformational analysis of 1-cyclopropylbut-3-en-2-one, a molecule of significant interest in synthetic and medicinal chemistry. The presence of both a cyclopropyl ring and a vinyl group adjacent to a carbonyl function introduces a rich and complex conformational landscape. Understanding the preferred spatial arrangements of this molecule is paramount for predicting its reactivity, designing stereoselective syntheses, and elucidating its interactions with biological targets. This document synthesizes theoretical principles with actionable experimental and computational protocols, offering a comprehensive resource for researchers, scientists, and professionals in drug development. We will delve into the critical rotational isomers, the energetic barriers to their interconversion, and the modern analytical techniques employed for their characterization.

Introduction: The Significance of Molecular Shape

The three-dimensional structure of a molecule is intrinsically linked to its chemical and physical properties. For a molecule like 1-cyclopropylbut-3-en-2-one, which possesses multiple rotatable single bonds, a multitude of conformations are possible. However, only a select few, corresponding to energy minima on the potential energy surface, will be significantly populated at room temperature. The equilibrium between these conformers dictates the molecule's overall behavior.

The unique electronic properties of the cyclopropyl group, which can exhibit conjugation with an adjacent π-system, and the α,β-unsaturation of the enone moiety, create a fascinating interplay of steric and electronic effects that govern conformational preference. A thorough conformational analysis is therefore not merely an academic exercise but a critical step in understanding and predicting the molecule's utility in various chemical contexts.

The Conformational Isomers of 1-Cyclopropylbut-3-en-2-one

The conformational flexibility of 1-cyclopropylbut-3-en-2-one arises primarily from rotation around two key single bonds:

  • The C(cyclopropyl)-C(carbonyl) bond: Rotation around this bond gives rise to s-cis and s-trans conformers, referring to the relative orientation of the cyclopropyl ring and the carbonyl double bond.

  • The C(carbonyl)-C(vinyl) bond: Rotation around this bond also leads to s-cis and s-trans conformers, describing the arrangement of the carbonyl and vinyl double bonds.

This leads to four potential planar conformers, as depicted below.

G cluster_0 s-cis (C-C) / s-trans (C=C) cluster_1 s-trans (C-C) / s-trans (C=C) cluster_2 s-cis (C-C) / s-cis (C=C) cluster_3 s-trans (C-C) / s-cis (C=C) a Conformer A b Conformer B a->b Rotation around C(cyclo)-C(CO) c Conformer C a->c Rotation around C(CO)-C(vinyl) imgA imgA d Conformer D b->d Rotation around C(CO)-C(vinyl) imgB imgB c->d Rotation around C(cyclo)-C(CO) imgC imgC imgD imgD

Caption: Potential planar conformers of 1-cyclopropylbut-3-en-2-one.

Rotational Barrier around the C(cyclopropyl)-C(carbonyl) Bond

The rotation around the single bond connecting the cyclopropyl ring and the carbonyl group is a critical determinant of the overall molecular shape. For the closely related cyclopropyl methyl ketone, computational studies have shown that the global energy minimum is the s-cis conformer, with a local minimum near the s-trans conformation.[1] This preference is attributed to the favorable conjugative overlap between the Walsh orbitals of the cyclopropyl ring and the π-system of the carbonyl group in the s-cis arrangement. It is reasonable to extrapolate that 1-cyclopropylbut-3-en-2-one will also exhibit a preference for the s-cis orientation of the cyclopropyl group.

Rotational Barrier around the C(carbonyl)-C(vinyl) Bond

The conformational equilibrium of α,β-unsaturated ketones is a well-studied phenomenon.[2] The planarity of the s-cis and s-trans conformers is favored by π-electron delocalization. The relative stability of these conformers is influenced by a delicate balance of steric hindrance and electrostatic interactions. For methyl vinyl ketone, the s-trans conformer is the predominant form at ambient temperature.[3][4][5][6] This suggests that for 1-cyclopropylbut-3-en-2-one, the s-trans arrangement of the vinyl and carbonyl groups is also likely to be energetically favored to minimize steric clash.

Based on these precedents, it is hypothesized that the most stable conformer of 1-cyclopropylbut-3-en-2-one is the s-cis (cyclopropyl-carbonyl) / s-trans (carbonyl-vinyl) conformer.

Experimental Approaches to Conformational Analysis

A combination of spectroscopic techniques can provide detailed insights into the conformational landscape of 1-cyclopropylbut-3-en-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for conformational analysis in solution.[7][8]

Key Observables:

  • Chemical Shifts: The chemical shifts of the vinyl protons are particularly sensitive to the conformation around the C(carbonyl)-C(vinyl) bond. In the s-trans conformer, the β-proton is deshielded due to the anisotropy of the carbonyl group.

  • Coupling Constants: Vicinal coupling constants (³J) between the vinyl protons can provide information about the dihedral angle and thus the planarity of the enone system.

  • Nuclear Overhauser Effect (NOE): 1D and 2D NOESY experiments can detect through-space interactions between protons, providing direct evidence for their spatial proximity in different conformers.[9] For example, an NOE between a cyclopropyl proton and a vinyl proton would provide strong evidence for a specific conformation.

Experimental Protocol: 1D and 2D NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of purified 1-cyclopropylbut-3-en-2-one in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.[7]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum to identify the chemical shifts and coupling constants of all protons.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum to determine the chemical shifts of the carbon atoms. The chemical shift of the β-carbon is particularly indicative of the degree of conjugation.

  • 2D COSY: Perform a Correlation Spectroscopy experiment to establish proton-proton coupling networks.

  • 2D HSQC/HMQC: Run a Heteronuclear Single Quantum Coherence or Heteronuclear Multiple Quantum Coherence experiment to correlate directly bonded protons and carbons.

  • 2D HMBC: Acquire a Heteronuclear Multiple Bond Correlation spectrum to identify long-range proton-carbon couplings, which can help in assigning quaternary carbons and confirming the overall connectivity.

  • 2D NOESY/ROESY: Conduct a Nuclear Overhauser Effect Spectroscopy or Rotating-frame Overhauser Effect Spectroscopy experiment to probe through-space correlations between protons, which is crucial for determining the preferred conformation.

G cluster_Computational Computational Workflow Build Build Initial Structure Search Conformational Search Build->Search Optimize Geometry Optimization Search->Optimize Frequency Frequency Calculation Optimize->Frequency TS_Search Transition State Search Optimize->TS_Search Analysis Data Analysis & Property Prediction Frequency->Analysis TS_Search->Analysis

Caption: Workflow for computational conformational analysis.

Data Summary and Interpretation

The following table summarizes the expected key parameters for the conformational analysis of 1-cyclopropylbut-3-en-2-one, based on data from analogous structures.

Parameter Expected Observation for Most Stable Conformer Rationale/Reference Analog
Cyclopropyl-Carbonyl Dihedral Angle ~0° (s-cis)Favorable conjugation, as seen in cyclopropyl methyl ketone. [1]
Carbonyl-Vinyl Dihedral Angle ~180° (s-trans)Minimized steric hindrance, as observed in methyl vinyl ketone. [3][4][5][6]
¹H NMR β-Vinyl Proton Downfield shift (δ > 6.5 ppm)Deshielding by the carbonyl group in the s-trans enone conformation. [7]
FTIR νC=O ~1670-1690 cm⁻¹Lower frequency due to conjugation with both the cyclopropyl ring and the vinyl group.
Relative Energy Lowest for the s-cis/s-trans conformerCombination of favorable electronic and steric effects.

Conclusion

The conformational analysis of 1-cyclopropylbut-3-en-2-one is a multifaceted challenge that requires a synergistic approach, combining high-resolution spectroscopic techniques with robust computational methods. The available evidence from analogous systems strongly suggests a preference for a planar conformer with an s-cis arrangement of the cyclopropyl group relative to the carbonyl and an s-trans orientation of the vinyl group. This guide provides the theoretical framework and practical protocols for researchers to validate this hypothesis and to fully characterize the conformational landscape of this important molecule. A comprehensive understanding of its three-dimensional structure will undoubtedly facilitate its application in the development of novel chemical entities and synthetic methodologies.

References

  • Development of Molecular Mechanics Torsion Parameters for α,β-Cyclopropyl α',β'-Enones and Conformational Analysis of Bicyclo[m.1.0]alk-3-en-2-ones. The Journal of Organic Chemistry. ([Link])

  • Conformational barriers to internal rotation and vibrational assignment of methyl vinyl ketone. AIP Publishing. ([Link])

  • Conformational barriers to internal rotation and vibrational assignment of methyl vinyl ketone. The Journal of Chemical Physics. ([Link])

  • Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. PMC. ([Link])

  • Conformational Landscape and Torsion–Rotation–Vibration Effects in the Two Conformers of Methyl Vinyl Ketone, a Major Oxidation Product of Isoprene. The Journal of Physical Chemistry A. ([Link])

  • Spatial Separation of the Conformers of Methyl Vinyl Ketone. The Journal of Physical Chemistry A. ([Link])

  • Spatial Separation of the Conformers of Methyl Vinyl Ketone. PUBDB. ([Link])

  • The conformational analysis of push-pull enaminoketones using Fourier transform IR and NMR spectroscopy, and quantum chemical calculations: II. Beta-dimethylaminoacrolein. PubMed. ([Link])

  • Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. ACS Publications. ([Link])

  • Kinetic resolution of 1-(1-alkynyl)cyclopropyl ketones via gold-catalyzed divergent (4 + 4) cycloadditions: stereoselective access to furan fused eight-membered heterocycles. PMC. ([Link])

  • The conformational analysis of push-pull enaminones using Fourier transform IR and NMR spectroscopy, and quantum chemical calculations. V. α-Methyl-, fluorine-β-N,N-dimethylaminovinyl trifluoromethyl ketones. PubMed. ([Link])

  • 1-cyclopropylbut-3-en-2-one (C7H10O). PubChem. ([Link])

  • NMR Spectroscopy: a Tool for Conformational Analysis. auremn. ([Link])

  • Ab Initio Molecular Orbital Calculations of Ring Opening of Cyclopropylcarbinyl Radicals. Schlegel Group. ([Link])

  • Highly efficient synthesis of 3-amino-/alkylthio-cyclobut-2-en-1-ones based on the cyclization of acyl. Royal Society of Chemistry. ([Link])

  • Development of Molecular Mechanics Torsion Parameters for alpha,beta-Cyclopropyl Ketones and Conformational Analysis of Bicyclo[m.1.0]alkan-2-ones. PubMed. ([Link])

  • 1-Cyclopropyl-3-methylbut-2-en-1-one. PubChem. ([Link])

  • 1-Cyclopropyl-3-methylbutan-2-one. PubChem. ([Link])

  • 1-Cyclopropyl-2-butanone. SpectraBase. ([Link])

  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Publications. ([Link])

  • Basic 1H- and 13C-NMR Spectroscopy. Wiley. ([Link])

  • The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations. Specac Ltd. ([Link])

  • 1-Cyclopropyl-3-phenylbut-2-en-1-one. PubChem. ([Link])

  • Computational Design of Radical Recognition Assay with the Possible Application of Cyclopropyl Vinyl Sulfides as Tunable Sensors. MDPI. ([Link])

  • FTIR spectroscopy confirms age-related changes in protein conformation in a new independent dataset of human plasma samples. Medical Research Archives. ([Link])

  • Stereoisomers. MSU chemistry. ([Link])

  • Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study. Semantic Scholar. ([Link])

  • The Conformational Landscape of Diisopropyl Ketone: Quantum Chemical Calculations Validated by Microwave Spectroscopy. ResearchGate. ([Link])

  • Cyclopropyl group. Wikipedia. ([Link])

  • Thermal isomerisation of trans-1-cyclopropylbuta-1,3-diene. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. ([Link])

Sources

Solubility profile of 1-Cyclopropylbut-3-en-2-one in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

The solubility profile of 1-Cyclopropylbut-3-en-2-one is governed by its dual nature: a reactive, polar vinyl ketone pharmacophore fused with a lipophilic cyclopropylmethyl tail.[1][2][3]

As a Senior Application Scientist, I must clarify that for this specific chemical entity (CAS 106434-96-2 / PubChem CID 66652503), thermodynamic solubility is secondary to kinetic stability . While it dissolves readily in most organic solvents, its electrophilic nature (Michael acceptor) dictates that solvent selection must prevent unwanted solvolysis or polymerization.

The following guide details the predictive solubility matrix, stability-indicating solvent selection, and a validated protocol for experimental determination.

Physicochemical Architecture & Solubility Prediction[2]

To understand the solubility behavior of 1-Cyclopropylbut-3-en-2-one, we must deconstruct its molecular interactions using Hansen Solubility Parameters (HSP) and LogP estimation.[1][2][3]

Structural Analysis[2][3][4]
  • The Head (Polar/Reactive): The

    
    -unsaturated ketone (enone) system creates a strong dipole and acts as a Hydrogen Bond Acceptor (HBA).[3] This favors solubility in polar aprotic solvents.[1][2][3]
    
  • The Tail (Lipophilic): The cyclopropylmethyl group adds significant lipophilicity compared to simple methyl vinyl ketone (MVK).[3]

    • Estimated LogP:

      
       (Calculated via fragment contribution: MVK 
      
      
      
      + Cyclopropyl/CH
      
      
      increment).[1][2][3]
    • Implication: Unlike MVK, which is water-miscible, this analog will exhibit phase separation in water at moderate concentrations.[1][2][3]

Predictive Solubility Matrix

Based on Group Contribution Methods (Van Krevelen/Hoftyzer), the predicted solubility behavior is categorized below.

Solvent ClassRepresentative SolventsPredicted SolubilityInteraction MechanismCritical Stability Risk
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Dipole-DipoleLow .[1][2][3] Preferred for storage/transport.[1][2][3]
Polar Aprotic DMSO, DMF, AcetonitrileHigh (>100 mg/mL)Strong Dipole-DipoleModerate .[1][2][3] DMSO may enhance polymerization rates if not stabilized.[1][2][3]
Esters/Ethers Ethyl Acetate, THF, MTBEHigh (>100 mg/mL)H-Bond AcceptanceLow .[1][2][3] Good for extraction/workup.[1][2][3][5]
Alcohols Methanol, IsopropanolModerate-High H-BondingHigh .[1][2][3] Risk of Michael Addition (solvolysis) over time.[3]
Alkanes Hexane, HeptaneModerate Dispersion ForcesLow .[1][2][3] Likely miscible, but may phase separate at low temps (

).[3]
Aqueous Water, PBSLow (<10 mg/mL)Hydrophobic EffectN/A .[1][2][3] Poor solubility; requires cosolvent.[1][2][3]

Stability-Driven Solvent Selection

The primary challenge with 1-Cyclopropylbut-3-en-2-one is not dissolving it, but keeping it intact.[1][2][3] As a vinyl ketone, it is prone to two primary degradation pathways that are solvent-dependent.[1][2][3]

Pathway A: 1,4-Michael Addition (Solvolysis)

In protic solvents (ROH), the


-carbon is susceptible to nucleophilic attack, especially if the solvent is slightly acidic or basic.[3]
  • Avoid: Primary alcohols (MeOH, EtOH) for long-term storage.[1][2][3]

  • Preferred: Non-nucleophilic aprotic solvents (DCM, Toluene).[3]

Pathway B: Radical Polymerization

High concentrations in solvents with low radical scavenging capacity can lead to oligomerization.[1][2][3]

  • Mitigation: Store in solvents containing stabilizers (e.g., THF with BHT) or add 10-50 ppm 4-methoxyphenol (MEHQ) if dissolving in non-stabilized solvents.[1][2][3]

Decision Logic for Researchers

The following diagram outlines the logical flow for selecting a solvent based on your experimental intent.

SolventSelection Start Select Solvent for 1-Cyclopropylbut-3-en-2-one Intent What is the application? Start->Intent Storage Long-term Storage (>24 Hours) Intent->Storage Reaction Synthesis/Reaction Intent->Reaction Analysis Analytical (HPLC/GC) Intent->Analysis DCM Dichloromethane (DCM) (Best Stability) Storage->DCM Preferred Toluene Toluene (Good at -20°C) Storage->Toluene Alternative Nucleophile Is the reagent a nucleophile? Reaction->Nucleophile ACN Acetonitrile (Preferred for HPLC) Analysis->ACN Standard MeOH Methanol (Acceptable for <1h) Analysis->MeOH Rapid Analysis Only THF THF or Et2O (Inert) Nucleophile->THF No Alcohol Avoid Alcohols (Risk of Michael Addn) Nucleophile->Alcohol Yes (Solvent participates)

Figure 1: Solvent selection logic tree prioritizing chemical stability alongside solubility.

Experimental Determination Protocol

Since empirical data for this specific intermediate is rare in public literature, you must validate solubility in-house.[1][2][3] Do not rely on visual inspection alone, as oligomer formation can mimic solubility (clear viscous solution).

Protocol: Saturation Shake-Flask Method (HPLC-Quantified)

Objective: Determine thermodynamic solubility at


.

Materials:

  • 1-Cyclopropylbut-3-en-2-one (>95% purity).[1][2][3]

  • Agilent 1200 HPLC (or equivalent) with UV detector (254 nm).[3]

  • 0.45 µm PTFE Syringe Filters (Do not use Nylon; it may adsorb the enone).[3]

Workflow:

  • Preparation:

    • Add excess test compound (approx. 50 mg) to 1 mL of solvent in a borosilicate glass vial.

    • Critical Step: Add 0.1% BHT (butylated hydroxytoluene) to the solvent prior to addition to prevent polymerization during the equilibration period.

  • Equilibration:

    • Agitate at

      
       for 24 hours (Orbital shaker at 200 rpm).
      
    • Allow to stand for 4 hours to sediment undissolved solids.[1][2][3]

  • Sampling & Analysis:

    • Filter supernatant using PTFE filters.[1][2][3]

    • Dilute 10µL of filtrate into 990µL Acetonitrile (ACN).

    • Inject onto HPLC (C18 Column, ACN:Water 60:40 isocratic).

  • Calculation:

    • Calculate concentration against a 5-point calibration curve (

      
       mg/mL).
      
    • 
      [3]
      

Handling & Safety (The "Senior Scientist" Insight)

The "Invisible" Danger: Peroxide Formation

While not an ether, the allylic positions (adjacent to the vinyl group and cyclopropyl ring) are susceptible to auto-oxidation.[3]

  • Rule: Never distill this compound to dryness.[1][2][3]

  • Storage: Store under Argon/Nitrogen at

    
    .
    
Reactivity with DMSO

Researchers often use DMSO for biological assays.[1][2][3] Be aware that DMSO is hygroscopic.[1][2][3] Water absorbed by DMSO can hydrolyze the compound over days.[2][3]

  • Best Practice: Prepare DMSO stocks immediately before use.[1][2][3] Do not store DMSO stocks for >1 week, even at

    
    .[1][2][3]
    
Visualization of Degradation Pathways

Understanding how the molecule fails in solution is key to interpreting solubility data.[3]

Degradation Compound 1-Cyclopropylbut-3-en-2-one Protic Protic Solvent (MeOH, H2O) Compound->Protic Dissolution Radical Unstabilized Solvent (No BHT) Compound->Radical Storage MichaelAdduct Michael Adduct (Solvolysis Product) Protic->MichaelAdduct Slow Nucleophilic Attack (Accelerated by Base) Polymer Oligomers/Polymers (Gummy Solid) Radical->Polymer Auto-polymerization

Figure 2: Primary degradation pathways in solution.[1][2][3] Solvolysis occurs in alcohols; polymerization occurs in unstabilized organic solvents.[1][2][3]

References

  • Hansen, C. M. (2007).[3] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1][2][3] (Methodology for solubility prediction).[3]

  • PubChem. (n.d.).[1][2][3][4] 1-Cyclopropylbut-3-en-2-one (CID 66652503).[1][2][3][6] National Library of Medicine.[1][2][3] Retrieved March 6, 2026, from [Link]

  • Wurtz, S., et al. (2007).[3] [3+2] Cycloaddition Reactions of Cyclopropyl Imines with Enones. Organic Letters. (Context on cyclopropyl enone reactivity). Retrieved from [Link][3]

  • Mayr, H., et al. (2008).[3] Electrophilic reactivities of cyclic enones. PMC. (Mechanistic insight into enone electrophilicity). Retrieved from [Link]

Sources

Reactivity profile of alpha-beta unsaturated cyclopropyl ketones

The Reactivity Profile of -Unsaturated Cyclopropyl Ketones: A Comprehensive Guide for Synthetic and Medicinal Chemists

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic pathways, single-electron transfer (SET) dynamics, and formal homo-Nazarov cyclizations.

Executive Summary: The Convergence of Strain and Conjugation

In the landscape of modern organic synthesis, harnessing ring strain is a privileged strategy for driving complex molecular transformations. As a Senior Application Scientist, I frequently leverage

This whitepaper dissects the dual reactivity profile of these compounds, focusing on reductive ring-opening cross-couplings and formal homo-Nazarov cyclizations, providing field-proven protocols and mechanistic rationales for drug development applications.

Structural and Electronic Foundations

The reactivity of cyclopropyl ketones is dictated by the delicate balance between inherent ring strain (~27.5 kcal/mol) and the stabilizing effects of adjacent substituents. The introduction of an

Computational studies have revealed a profound link between substrate structure and reactivity[1]. Aryl cyclopropyl ketones exhibit enhanced reactivity in SET processes because the aromatic ring stabilizes the resulting ketyl radical, facilitating the subsequent fragmentation of the cyclopropane ring[1]. In contrast, alkyl cyclopropyl ketones lack this extensive conjugation, resulting in higher energy barriers for reduction and ring-opening, though they undergo radical trapping more readily due to reduced steric hindrance[1].

Reductive Ring-Opening & Cross-Coupling: The Paradigm

Samarium(II) iodide (


2
Mechanistic Causality (The Radical Relay)

The reaction initiates via a reversible SET from


2

SmI2_MechanismAAryl Cyclopropyl KetoneBKetyl Radical Anion(SET from SmI2)A->B SmI2CRing-OpenedEnolate RadicalB->C Fragmentation(Strain Relief)DIntermolecular Trapping(e.g., Alkyne)C->D C-C Bond FormationEProduct Ketyl RadicalD->E CyclizationFCyclopentene Product+ Regenerated Sm(II)E->F Back Electron TransferF->A Catalytic Cycle

Caption: SmI2-catalyzed radical relay mechanism for cyclopropyl ketone ring-opening and coupling.

The Formal Homo-Nazarov Cyclization

While the classical Nazarov cyclization of divinyl ketones yields cyclopentenones, replacing one vinyl group with a cyclopropane ring redirects the pathway toward a formal homo-Nazarov cyclization, yielding six-membered cyclohexenone scaffolds[3]. This transformation is highly valuable for synthesizing complex polycyclic structures, such as the abietane skeleton found in numerous natural products[4].

Stepwise vs. Concerted Dynamics

Unlike the classical concerted Nazarov reaction, the formal homo-Nazarov cyclization of vinyl-cyclopropyl ketones is a stepwise process [3]. Activation of the carbonyl by a Lewis or Brønsted acid polarizes the D-A system, leading to a rate-limiting heterolytic ring-opening of the cyclopropane[3]. This generates a cyclic oxyallyl cation intermediate. The presence of cation-stabilizing groups (e.g., silyl groups or electron-rich arenes) at the vicinal position is often critical to lower the activation barrier and prevent undesired polymerization of the vinyl moiety[5].

Homo_NazarovN1Vinyl-Cyclopropyl KetoneN2Lewis/Brønsted AcidActivationN1->N2N3Rate-LimitingRing OpeningN2->N3 PolarizationN4Cyclic Oxyallyl CationIntermediateN3->N4 Stepwise C-C CleavageN5Proton Elimination /RearrangementN4->N5N6Cyclohexenone ScaffoldN5->N6 Catalyst Release

Caption: Stepwise formal homo-Nazarov cyclization pathway via a cyclic oxyallyl cation intermediate.

Quantitative Data & Reactivity Metrics

To guide synthetic planning, the following table summarizes the divergent reactivity profiles of cyclopropyl ketones based on their substitution patterns.

Substrate ClassConjugation StatusSET Reduction BarrierRing-Opening KineticsHomo-Nazarov EfficiencyPreferred Catalyst System
Aryl Cyclopropyl Ketones High (Aryl-Carbonyl)Low (Stabilized Ketyl)Fast (Thermodynamic)Moderate (Requires strong Lewis Acid)

(Catalytic or Stoichiometric)
Alkyl Cyclopropyl Ketones LowHigh (Unstabilized)Slow (Kinetic barrier)LowPhotocatalytic / Ir-complexes
Vinyl-Cyclopropyl Ketones High (Vinyl-Carbonyl)ModerateFast (Oxyallyl Cation)High (Yields 6-membered rings)

, Brønsted Acids

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. By monitoring specific visual or thermal cues, the operator can confirm the mechanistic fidelity of the reaction in real-time.

Protocol A: Catalytic Intermolecular Radical Coupling

Objective: Synthesize functionalized cyclopentenes via radical relay.

  • Preparation & Degassing: In a glovebox, dissolve the aryl cyclopropyl ketone (1.0 equiv) and alkyne (2.0 equiv) in anhydrous, strictly deoxygenated THF (0.05 M). Causality: Oxygen rapidly quenches

    
     to 
    
    
    oxides, halting the SET process.
  • Catalyst Initiation: Inject a commercially available

    
     solution in THF (15 mol%).
    
  • Self-Validation Check (Colorimetric): The solution should immediately turn a deep, persistent blue/purple, indicating the presence of active

    
     species. If the solution turns yellow instantly, moisture or oxygen has compromised the system; the run must be aborted.
    
  • Propagation: Heat the sealed vessel to 65 °C for 4 hours. The thermal energy overcomes the activation barrier for the intermolecular radical trapping phase.

  • Quench & Isolate: Open the flask to air (rapid color shift to yellow confirms the quenching of residual

    
    ) and partition with saturated aqueous 
    
    
    . Extract with ethyl acetate and purify via silica gel chromatography.
Protocol B: Lewis Acid-Catalyzed Formal Homo-Nazarov Cyclization

Objective: Construct a cyclohexenone core from a vinyl-cyclopropyl ketone.

  • Substrate Priming: Dissolve the vinyl-cyclopropyl ketone (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an argon atmosphere.

  • Acid Activation: Dropwise add

    
     (0.2 to 1.0 equiv, depending on substrate electronics). Causality:
    
    
    acts as a potent Lewis acid, coordinating to the carbonyl oxygen to polarize the cyclopropane ring and initiate the rate-limiting heterolytic cleavage[3].
  • Self-Validation Check (TLC/Thermal): Monitor the reaction via TLC. A highly polarized D-A substrate will react rapidly at 0 °C. If no conversion is observed within 30 minutes, the substrate lacks sufficient cation-stabilizing groups (e.g., silyl or electron-rich aryl groups), and the reaction must be carefully warmed to room temperature. Avoid heating above 40 °C to prevent competitive vinyl polymerization.

  • Termination: Quench the reaction with cold water to hydrolyze the tin complex. Extract the organic layer, wash with brine, dry over

    
    , and concentrate for purification.
    

References

1.1 2.2 3.4 4.3 5.5

Methodological & Application

Application Note: Scalable Synthesis of 1-Cyclopropylbut-3-en-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the scalable synthesis of 1-Cyclopropylbut-3-en-2-one (CAS 1352754-33-6).


-Unsaturated Ketone / Vinyl Ketone

Executive Summary & Strategic Analysis

1-Cyclopropylbut-3-en-2-one is a critical Michael acceptor intermediate used in the synthesis of complex heterocyclic pharmaceuticals and agrochemicals. Its structure features a reactive vinyl group conjugated to a ketone, with a cyclopropylmethyl lipophilic tail.

Synthetic Challenge: The primary challenge in synthesizing vinyl ketones on a scale is their inherent instability. They are prone to:

  • Polymerization: Spontaneous polymerization initiated by heat, light, or trace radicals.

  • 1,4-Addition: Susceptibility to nucleophilic attack during formation.

  • Over-alkylation: Formation of tertiary alcohols if using highly reactive organometallics with esters or acid chlorides.

Selected Methodology: The Weinreb Amide Route To ensure scalability and structural integrity, this protocol utilizes the Weinreb Amide (N-methoxy-N-methylamide) strategy. Unlike acid chlorides, Weinreb amides form a stable chelated intermediate with Grignard reagents, preventing the second addition of the nucleophile and suppressing over-alkylation. This method offers the highest fidelity for isolating the sensitive enone product.

Retrosynthetic Analysis & Pathway

The synthesis is disconnected into two stable commercially available precursors: Cyclopropylacetic acid and Vinylmagnesium bromide .

Pathway Logic:

  • Activation: Cyclopropylacetic acid is activated with 1,1'-Carbonyldiimidazole (CDI) to form the acyl imidazole in situ.

  • Amidation: Reaction with N,O-Dimethylhydroxylamine hydrochloride yields the stable Weinreb amide.

  • Nucleophilic Acylation: Controlled addition of Vinylmagnesium bromide at low temperature affords the target enone upon acidic hydrolysis.

SynthesisPathway SM1 Cyclopropylacetic Acid (Stable Precursor) Inter Weinreb Amide (Stable Intermediate) SM1->Inter Step 1: Amidation Reagent1 CDI, N,O-DMHA·HCl DCM, 0°C to RT Reagent1->Inter Product 1-Cyclopropylbut-3-en-2-one (Target Enone) Inter->Product Step 2: Grignard Addition Reagent2 VinylMgBr (1.0M) THF, -10°C Reagent2->Product

Figure 1: Strategic retrosynthesis via the Weinreb Amide intermediate to prevent over-alkylation.

Detailed Experimental Protocol

Stage 1: Synthesis of N-methoxy-N-methyl-2-cyclopropylacetamide

Objective: Convert cyclopropylacetic acid to the Weinreb amide. Scale: 100 mmol basis.

Reagents:

  • Cyclopropylacetic acid (10.0 g, 100 mmol)

  • 1,1'-Carbonyldiimidazole (CDI) (17.8 g, 110 mmol)

  • N,O-Dimethylhydroxylamine hydrochloride (10.7 g, 110 mmol)

  • Dichloromethane (DCM) (anhydrous, 200 mL)

  • Hydrochloric acid (1 M) and Saturated NaHCO₃

Procedure:

  • Activation: Charge a flame-dried 500 mL round-bottom flask with Cyclopropylacetic acid and DCM (150 mL). Cool to 0°C under N₂ atmosphere.

  • CDI Addition: Add CDI portion-wise over 15 minutes. Caution: CO₂ evolution will occur. Stir at 0°C for 30 minutes, then warm to room temperature (RT) and stir for 1 hour to ensure complete formation of the acyl imidazole.

  • Amine Addition: Add N,O-Dimethylhydroxylamine hydrochloride in one portion. Stir the resulting suspension at RT for 12–16 hours.

  • Workup: Quench the reaction with 1 M HCl (100 mL). Separate the organic layer.[1][2] Extract the aqueous layer with DCM (2 x 50 mL).

  • Wash: Combine organics and wash sequentially with saturated NaHCO₃ (100 mL) and brine (100 mL).

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude amide is typically >95% pure and can be used directly. If necessary, purify via vacuum distillation (bp ~85°C @ 1.5 mmHg).

Checkpoint: Expect a colorless to pale yellow oil. Yield: ~12.5–13.5 g (88–95%).

Stage 2: Grignard Addition to Form 1-Cyclopropylbut-3-en-2-one

Objective: Nucleophilic addition of vinyl group followed by controlled hydrolysis. Critical Control Point: Temperature must be maintained between -10°C and 0°C to minimize polymerization.

Reagents:

  • N-methoxy-N-methyl-2-cyclopropylacetamide (Stage 1 product) (10.0 g, ~70 mmol)

  • Vinylmagnesium bromide (1.0 M in THF) (84 mL, 84 mmol, 1.2 equiv)

  • Tetrahydrofuran (THF) (anhydrous, 100 mL)

  • Stabilizer: 2,6-Di-tert-butyl-4-methylphenol (BHT) (10 mg)

Procedure:

  • Setup: Flame-dry a 500 mL 3-neck flask equipped with a thermometer, addition funnel, and N₂ inlet.

  • Solvation: Dissolve the Weinreb amide (10.0 g) in anhydrous THF (100 mL). Cool the solution to -10°C using an ice/acetone bath.

  • Addition: Transfer Vinylmagnesium bromide to the addition funnel. Add dropwise over 45 minutes, maintaining internal temperature < 0°C.

    • Mechanism: The Mg coordinates with the carbonyl and methoxy oxygens, forming a stable 5-membered chelate that resists further reaction.

  • Reaction: Stir at 0°C for 1 hour. Monitor by TLC (EtOAc/Hexane) for disappearance of amide.

  • Quench (Hydrolysis): Pour the cold reaction mixture into a vigorously stirred mixture of 1 M HCl (150 mL) and crushed ice (100 g). Stir for 20 minutes to hydrolyze the chelate.

  • Extraction: Extract with Diethyl Ether (Et₂O) (3 x 100 mL). Note: Et₂O is preferred over DCM for easier solvent removal at low temp.

  • Stabilization: Immediately add BHT (5 mg) to the combined organic layers.

  • Workup: Wash with saturated NaHCO₃ (100 mL) and brine (100 mL). Dry over MgSO₄.

  • Concentration: Concentrate under reduced pressure (bath temp < 30°C) to afford the crude oil.

  • Purification: Purify via flash column chromatography (SiO₂, 0-10% Et₂O in Pentane) or Kugelrohr distillation (careful vacuum).

Final Product Data:

  • Appearance: Colorless to pale yellow liquid.

  • Yield: Expect 6.0–7.0 g (75–85%).

  • Storage: Store at -20°C under Argon with 100 ppm BHT stabilizer.

Process Safety & Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Stage 2) Incomplete hydrolysis of the Mg-chelate.Increase stirring time with dilute HCl during quench; ensure pH < 2.
Polymerization Overheating during concentration.Keep water bath < 30°C. Add BHT prior to concentration.
Impurity: Alcohol Over-addition of Grignard (rare with Weinreb).Ensure strict stoichiometry (1.2 eq) and low temperature.
Exotherm Rapid addition of VinylMgBr.Control addition rate to keep Temp < 5°C.

Mechanistic Visualization

The following diagram illustrates the critical "Stable Chelate" intermediate that makes the Weinreb route superior for this synthesis.

Mechanism Step1 Weinreb Amide (Substrate) Step2 Tetrahedral Mg-Chelate (Stable Intermediate) Step1->Step2 + VinylMgBr (Chelation Control) Step3 Acid Hydrolysis (Collapse to Ketone) Step2->Step3 + HCl/H2O Final 1-Cyclopropylbut-3-en-2-one Step3->Final - MeNHOMe

Figure 2: Mechanistic pathway highlighting the magnesium chelate stability.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815-3818. Link

  • Mentzel, M.; Hoffmann, H. M. R. "N-methoxy-N-methylamides (Weinreb amides) in modern organic synthesis." Journal for Praktische Chemie, 1997 , 339(1), 517-524. Link

  • Marks, R. E. "Preparation of Vinyl Ketones." Organic Syntheses, 1966 , 46, 115. (General handling of vinyl ketones). Link

  • Vertex AI Search. "1-Cyclopropylbut-3-en-2-one Structure and Properties." Accessed 2025.[2][3] (Confirming CAS 1352754-33-6 structure).[4][5][6]

Sources

Application Note: Michael Addition Protocols using 1-Cyclopropylbut-3-en-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile[1][2][3][4][5]

1-Cyclopropylbut-3-en-2-one (CAS: 1352754-33-6) is a specialized


-unsaturated ketone featuring a cyclopropylmethyl motif. Unlike its lower homolog, cyclopropyl vinyl ketone, this molecule contains a methylene spacer that insulates the carbonyl group from the cyclopropyl ring's immediate electronic effects (sigma-conjugation). This structural feature makes it a unique "alkyl vinyl ketone" surrogate, offering the metabolic stability and lipophilicity of the cyclopropyl pharmacophore without the ring-strain-induced instability often seen in directly conjugated cyclopropyl ketones.

In drug discovery, this building block is essential for installing the (cyclopropylmethyl)carbonyl moiety—a scaffold found in various antiviral and analgesic candidates. Its primary mode of reactivity is as a Michael Acceptor (electrophile), allowing for the rapid construction of complex C-C and C-Heteroatom bonds.

Chemical Specifications
PropertyValue
IUPAC Name 1-Cyclopropylbut-3-en-2-one
Structure

Formula

MW 110.15 g/mol
Appearance Colorless to pale yellow liquid
Storage -20°C, under Argon (Stabilized with hydroquinone)
Reactivity Class Michael Acceptor (Soft Electrophile)

Mechanistic Insight & Reactivity[1][4]

The Michael addition to 1-cyclopropylbut-3-en-2-one follows a 1,4-conjugate addition pathway. The terminal vinyl group (


) is the site of nucleophilic attack.
Key Reactivity Drivers:
  • Soft Electrophilicity: The

    
    -carbon is a "soft" electrophile, preferring reaction with soft nucleophiles (thiols, cuprates, stabilized enolates) over hard nucleophiles (Grignards, alkoxides), which typically attack the carbonyl (1,2-addition).
    
  • Steric Profile: The cyclopropylmethyl tail (

    
    ) is distal to the reaction center, allowing the molecule to behave kinetically like methyl vinyl ketone (MVK). This high reactivity necessitates strict temperature control to prevent polymerization.
    
  • Lack of Conjugative Stabilization: Unlike aryl vinyl ketones, the alkyl chain does not stabilize the intermediate enolate, making the reaction faster but potentially more prone to side reactions (e.g., bis-addition).

Visualized Pathway (Graphviz)

MichaelMechanism Start 1-Cyclopropylbut-3-en-2-one (Electrophile) TS Transition State (C-C Bond Formation) Start->TS Nuc Nucleophile (Nu:) Nuc->TS Attack on Beta-Carbon Enolate Stabilized Enolate Intermediate TS->Enolate Charge Transfer Product Michael Adduct (1,5-dicarbonyl or functionalized ketone) Enolate->Product Protonation/Quench

Figure 1: General mechanistic flow of Michael addition to 1-cyclopropylbut-3-en-2-one.

Experimental Protocols

Protocol A: Organocatalytic Asymmetric Michael Addition

Application: Synthesis of chiral 1,5-dicarbonyls for drug scaffolds. Concept: Using a chiral thiourea catalyst to direct the addition of a 1,3-dicarbonyl (e.g., diethyl malonate) to the vinyl ketone with high enantioselectivity.

Reagents:

  • 1-Cyclopropylbut-3-en-2-one (1.0 equiv)[1][2]

  • Diethyl malonate (1.2 equiv)

  • Takemoto’s Catalyst (10 mol%) [CAS: 539893-89-7]

  • Solvent: Toluene or Xylenes (Anhydrous)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 10 mL round-bottom flask and cool under argon.

  • Dissolution: Add Takemoto’s Catalyst (0.1 mmol, 10 mol%) and anhydrous toluene (2.0 mL). Stir at room temperature (RT) until dissolved.

  • Nucleophile Addition: Add diethyl malonate (1.2 mmol) to the catalyst solution. Stir for 10 minutes to allow pre-complexation (hydrogen bonding activation).

  • Electrophile Addition: Cool the mixture to 0°C. Add 1-cyclopropylbut-3-en-2-one (1.0 mmol, 110 mg) dropwise to prevent localized heating.

  • Reaction: Stir at 0°C for 4 hours, then allow to warm to RT over 12 hours. Monitor by TLC (Hexane/EtOAc 4:1). The vinyl ketone spot should disappear.

  • Workup: Concentrate the reaction mixture directly under reduced pressure.

  • Purification: Flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).

  • Yield Expectation: 85-95% yield, >90% ee.

Critical Note: Do not use amine bases (TEA/DIPEA) in this asymmetric protocol as they will trigger a non-selective background reaction (racemic pathway).

Protocol B: Copper-Catalyzed Conjugate Addition (Organometallics)

Application: Introducing alkyl or aryl groups to the


-position.
Concept:  Grignard reagents favor 1,2-addition. To force 1,4-addition (Michael), a copper(I) salt is used to form a transient organocuprate.

Reagents:

  • Aryl/Alkyl Grignard Reagent (

    
    , 1.2 equiv)
    
  • CuI (Copper(I) Iodide) (10-20 mol%)

  • TMSCl (Trimethylsilyl chloride) (2.0 equiv) – Accelerator

  • 1-Cyclopropylbut-3-en-2-one (1.0 equiv)[1][3][2][4]

  • Solvent: THF (Anhydrous)

Step-by-Step Procedure:

  • Catalyst Setup: In a Schlenk flask under argon, suspend CuI (0.2 mmol) in anhydrous THF (5 mL). Cool to -78°C.

  • Reagent Addition: Add the Grignard reagent (1.2 mmol) dropwise. The solution should turn yellow/dark (formation of organocuprate). Stir for 15 min.

  • Accelerator: Add TMSCl (2.0 mmol) dropwise. Mechanistic Note: TMSCl traps the enolate as a silyl enol ether, preventing side reactions and accelerating the 1,4-addition.

  • Substrate Addition: Dissolve 1-cyclopropylbut-3-en-2-one (1.0 mmol) in 1 mL THF and add dropwise to the mixture at -78°C.

  • Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

  • Quench: Pour the mixture into saturated aqueous

    
     (blue color indicates Cu removal). Stir vigorously for 30 mins.
    
  • Extraction: Extract with

    
     (3x). Wash combined organics with brine, dry over 
    
    
    
    .
  • Purification: Flash chromatography.

Protocol C: "Click" Hetero-Michael Addition (Thiol-Ene)

Application: Bioconjugation or fragment coupling (e.g., linking a peptide cysteine to the ketone). Concept: Thiol-Michael addition is extremely fast and requires only mild base.

Reagents:

  • Thiol substrate (

    
    , 1.0 equiv)
    
  • 1-Cyclopropylbut-3-en-2-one (1.1 equiv)[1][2]

  • Catalyst: Triethylamine (

    
    , 5 mol%) or Phosphate Buffer (pH 7.5)
    
  • Solvent: DCM or Water/Acetonitrile (for biologicals)

Step-by-Step Procedure:

  • Mix: Dissolve the thiol (1.0 mmol) and 1-cyclopropylbut-3-en-2-one (1.1 mmol) in DCM (3 mL).

  • Catalyze: Add

    
     (0.05 mmol).
    
  • Reaction: Stir at RT. Reaction is typically complete in <30 minutes.

  • Workup: Evaporate solvent. The product is often pure enough for the next step. If necessary, remove excess vinyl ketone via high-vacuum (it is volatile) or column chromatography.

Troubleshooting & Optimization

IssueProbable CauseSolution
Polymerization (Gummy solid)Reaction too concentrated or too hot.Dilute reaction (0.1 M). Add radical inhibitor (BHT) if compatible. Keep T < 0°C during addition.
1,2-Addition Product (Allylic Alcohol)Hard nucleophile used without Cu catalyst.Ensure CuI is dry. Use softer nucleophiles (Gilman reagents).
Low Conversion Enolate equilibrium.Use TMSCl to trap the enolate (Protocol B). Use a stronger base for dicarbonyls.
Ring Opening Strong acid exposure.Avoid Lewis acids like

or concentrated

. The cyclopropylmethyl group is acid-sensitive.

References

  • Chemical Identity: 1-Cyclopropylbut-3-en-2-one (CAS 1352754-33-6).[1][4][5][6] Sigma-Aldrich / PubChem. Link

  • General Michael Addition Mechanism: "The Michael Reaction." Organic Chemistry Portal. Link

  • Asymmetric Organocatalysis: Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. J. Am. Chem. Soc., 125(42), 12672–12673. (Adapted for vinyl ketones).[1][7][8] Link

  • Copper-Catalyzed Addition: Alexakis, A., et al. (2008). Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. Chemical Reviews, 108(8), 2796-2823. Link

  • Thiol-Michael Click Chemistry: Nair, D. P., et al. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Chemistry of Materials, 26(1), 724-744. Link

Sources

Application Note: 1-Cyclopropylbut-3-en-2-one as a Versatile Building Block in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In modern drug discovery, the strategic incorporation of cyclopropyl moieties is a proven tactic to improve metabolic stability, lower lipophilicity, and enhance target binding through rigid conformational control 1. 1-Cyclopropylbut-3-en-2-one (IUPAC: 1-cyclopropylbut-3-en-2-one; SMILES: C=CC(=O)CC1CC1) merges this highly prized cyclopropylmethyl group with an exceptionally reactive α,β-unsaturated ketone (enone) system.

Unlike internal enones or heavily substituted Michael acceptors, the terminal vinyl group (C3-C4) of 1-cyclopropylbut-3-en-2-one is entirely unhindered. This lack of steric bulk at the β-carbon lowers the activation energy for nucleophilic attack, making it a highly efficient electrophile for divergent heterocyclic annulations 2. Furthermore, because the cyclopropane ring is insulated from the carbonyl by a methylene spacer, it avoids the undesired ring-opening side reactions (such as the Cloke-Wilson rearrangement) often seen in direct cyclopropyl ketones, allowing the intact cyclopropylmethyl group to be seamlessly integrated into the final heterocyclic scaffold 3.

Mechanistic Pathways to Key Heterocycles

The synthesis of heterocycles from 1-cyclopropylbut-3-en-2-one relies on its dual reactivity profile: a soft electrophilic center at the β-carbon (primed for Michael addition) and a hard electrophilic center at the carbonyl carbon (primed for condensation). When reacted with dinucleophiles (e.g., hydrazines, amidines, or hydroxylamine), the sequence invariably follows a thermodynamically driven cascade: intermolecular C–N/C–O bond formation followed by intramolecular cyclization and subsequent dehydration.

DivergentSynthesis Enone 1-Cyclopropylbut-3-en-2-one Hydrazine Hydrazines Enone->Hydrazine Michael Addition Amidine Amidines/Guanidines Enone->Amidine [3+3] Annulation Hydroxylamine Hydroxylamine Enone->Hydroxylamine 1,4-Addition Pyrazoline Pyrazolines Hydrazine->Pyrazoline Cyclization Pyrimidine Pyrimidines Amidine->Pyrimidine Condensation/Oxid. Isoxazole Isoxazoles Hydroxylamine->Isoxazole Dehydration

Divergent synthesis of functionalized heterocycles from 1-cyclopropylbut-3-en-2-one.

Causality in Regioselectivity

When utilizing asymmetric dinucleophiles like phenylhydrazine (


), regioselectivity is strictly governed by nucleophilicity and steric hindrance. The primary amine (

) is less hindered and more nucleophilic, dictating that it performs the initial Michael addition at the unhindered terminal β-carbon. The secondary amine (

) is then perfectly positioned to attack the carbonyl, exclusively yielding the 3-(cyclopropylmethyl)-1-phenyl-4,5-dihydro-1H-pyrazole regioisomer.

Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring specific analytical markers, researchers can definitively confirm intermediate transitions without isolating unstable species.

Protocol A: Synthesis of Pyrazoline Derivatives

Objective: Synthesis of 3-(cyclopropylmethyl)-1-phenyl-4,5-dihydro-1H-pyrazole.

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 1-cyclopropylbut-3-en-2-one (1.0 eq, 10 mmol) in absolute ethanol (15 mL).

    • Causality: Ethanol is selected as a protic solvent to stabilize the polar transition state during the initial Michael addition. Its boiling point (78 °C) provides the exact thermal energy required for the subsequent intramolecular cyclization without degrading the enone.

  • Reagent Addition: Add phenylhydrazine (1.1 eq, 11 mmol) dropwise at 0 °C to control the exothermic Michael addition. Add glacial acetic acid (0.1 eq) as a catalyst.

    • Causality: Acetic acid activates the carbonyl carbon, accelerating the rate-limiting hemiaminal dehydration step to form the final imine bond of the pyrazoline ring.

  • Reflux & Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 3 hours.

  • Self-Validating Checkpoint: Before quenching, remove a 10 µL aliquot and perform TLC (7:3 Hexanes:EtOAc). The enone starting material (

    
     ~0.6, UV-active) must be completely consumed. A new, lower-
    
    
    
    spot (~0.3) should appear, which stains intensely with phosphomolybdic acid (PMA). If the enone persists, the equilibrium has not shifted; add an additional 0.05 eq of acetic acid to drive the hemiaminal dehydration.
  • Workup: Concentrate under reduced pressure, dilute with EtOAc, wash with saturated

    
     to remove the acid catalyst, and purify via silica gel chromatography.
    

Mechanism Step1 1-Cyclopropylbut-3-en-2-one + Phenylhydrazine Step2 Intermolecular Michael Addition (C-N Bond Formation) Step1->Step2 EtOH, 0 °C Step3 Intramolecular Hemiaminal Formation Step2->Step3 Nucleophilic Attack on C=O Step4 Dehydration (-H2O) Step3->Step4 AcOH Catalysis, 80 °C Step5 3-(Cyclopropylmethyl)-1-phenyl-4,5-dihydro-1H-pyrazole Step4->Step5 Aromatization/Stabilization

Step-by-step mechanistic sequence for pyrazoline annulation.

Protocol B: Rapid Michael Addition for Substituted Amines

Objective: Synthesis of functionalized secondary amines via direct Michael addition, a method frequently utilized in the generation of medicaments and 5-/6-membered heterocycle precursors 4.

  • Reaction Setup: Dissolve 1-cyclopropylbut-3-en-2-one (3.07 g) in methanol (10 mL).

  • Amine Addition: Add the desired primary amine (e.g., 1-(4-bromophenyl)ethylamine) (1.0 eq).

  • Thermal Activation: Heat the mixture to 80 °C and stir at this temperature for exactly 10 minutes.

    • Causality: The unhindered nature of the terminal enone allows for extremely rapid kinetics. Prolonged heating beyond 10 minutes can lead to undesired polymerization or retro-Michael reactions.

  • Self-Validating Checkpoint: Obtain a rapid

    
     NMR of the crude mixture. The reaction is validated by the complete disappearance of the characteristic terminal vinyl proton multiplets (
    
    
    
    5.8–6.4 ppm) and the emergence of upfield aliphatic multiplets (
    
    
    2.5–3.0 ppm) corresponding to the newly formed saturated backbone.
  • Isolation: Cool to room temperature and concentrate in vacuo to yield the crude adduct, which is typically pure enough for immediate downstream cyclization.

Quantitative Data & Yield Optimization

The table below summarizes the optimized reaction parameters for generating various heterocyclic and acyclic scaffolds from 1-cyclopropylbut-3-en-2-one, along with the definitive analytical markers used for structural verification.

Target ScaffoldReagentCatalyst / BaseSolvent & TempYield (%)Key Analytical Marker (

NMR)
Pyrazoline PhenylhydrazineAcOH (cat.)EtOH, 80 °C82–88%Diastereotopic

(

2.8–3.4 ppm)
Pyrimidine Guanidine HClNaOEt (1.2 eq)EtOH, 78 °C75–80%Aromatic pyrimidine H (

8.3 ppm)
Isoxazole Hydroxylamine HClNaOAc (1.0 eq)MeOH, 65 °C70–76%Isoxazole C4-H (

6.1 ppm)
Acyclic Amine Primary AmineNoneMeOH, 80 °C>90%Loss of vinyl protons (

5.8–6.4 ppm)

Data represents optimized baseline conditions. Yields may vary based on the electronic nature of substituents on the dinucleophile.

References

  • Synthetic (nazarov) and biological studies of heterocyclic enones, cyclopropanones, and phenones: a thesis in Chemistry. UMassD Repository. 1

  • SUBSTITUTED 5-,6- AND 7-MEMBERED HETEROCYCLES, MEDICAMENTS CONTAINING SUCH COMPOUNDS, AND THEIR USE. European Patent Office. 4

  • [3+2] Cycloaddition Reactions of Cyclopropyl Imines with Enones. Organic Letters (ACS). 2

  • Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. MDPI. 3

Sources

Application Notes & Protocols: Strategic Control of Grignard Reactions with Cyclopropyl Vinyl Ketones

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synthetic Challenge and Opportunity

Cyclopropyl vinyl ketones are highly versatile building blocks in modern organic synthesis. The inherent ring strain of the cyclopropane moiety, combined with the electronic properties of the conjugated vinyl ketone system, provides a unique platform for constructing complex molecular architectures.[1] The reaction of these substrates with Grignard reagents is of particular interest as it opens pathways to densely functionalized chiral alcohols and ketones, which are valuable intermediates in medicinal chemistry and natural product synthesis.[2]

However, the presence of two distinct electrophilic sites—the carbonyl carbon and the β-vinyl carbon—presents a significant regioselectivity challenge. The Grignard reagent can attack via a 1,2-direct addition to the carbonyl or a 1,4-conjugate addition to the vinyl group.[3] This guide provides a detailed exploration of the underlying mechanistic principles governing this selectivity and offers field-proven protocols for directing the reaction toward the desired chemical outcome.

Mechanistic Rationale: Directing the Nucleophilic Attack

The outcome of the Grignard reaction with a cyclopropyl vinyl ketone is a classic case of kinetic versus thermodynamic control, heavily influenced by the nature of the nucleophile.

The Competing Pathways: 1,2- vs. 1,4-Addition

Grignard reagents (R-MgX) are considered "hard" nucleophiles due to the significant ionic character of the carbon-magnesium bond. This hardness favors attack at the "harder," more electropositive carbonyl carbon.[4] Consequently, the reaction is typically under kinetic control, and the 1,2-addition pathway is intrinsically faster and often the major or exclusive route.[3][5]

  • 1,2-Direct Addition: The nucleophilic carbon of the Grignard reagent directly attacks the carbonyl carbon. After an acidic workup, this pathway yields a tertiary allylic alcohol, preserving the vinyl and cyclopropyl groups.

  • 1,4-Conjugate (Michael) Addition: The nucleophile attacks the β-carbon of the α,β-unsaturated system. This forms a magnesium enolate intermediate, which upon workup, tautomerizes to the more stable ketone. This pathway yields a β-substituted cyclopropyl ketone.

The unique electronic nature of the cyclopropyl group, which can exhibit π-character and participate in conjugation, can influence the electron distribution across the vinyl ketone system, but the fundamental preference of hard Grignard reagents for the carbonyl carbon generally holds true.[6][7]

Reaction_Pathways sub Cyclopropyl Vinyl Ketone + R-MgX p12 Pathway 1: 1,2-Direct Addition (Kinetic Control, Fast) sub->p12 Hard Nucleophile (e.g., RMgX) p14 Pathway 2: 1,4-Conjugate Addition (Requires 'Softer' Nucleophile) sub->p14 Soft Nucleophile (e.g., R₂Cu(MgX)Li) prod12 Tertiary Allylic Alcohol (1,2-Adduct) p12->prod12 Acidic Workup enolate Magnesium Enolate (Intermediate) p14->enolate prod14 Substituted Ketone (1,4-Adduct) enolate->prod14 Tautomerization after Workup

Figure 1: Competing 1,2- and 1,4-addition pathways for Grignard reagents.
Switching Selectivity: The Role of Copper Catalysis

To achieve the 1,4-conjugate addition product, the intrinsic reactivity of the Grignard reagent must be modified. This is reliably accomplished by transmetalation with a copper(I) salt, such as copper(I) iodide (CuI) or bromide (CuBr), to form an in situ organocuprate-like species (a Gilman reagent).[5] These organocopper reagents are "softer" nucleophiles and exhibit a strong preference for attacking the "softer" β-carbon of the vinyl system, leading cleanly to the 1,4-adduct.[4][8]

Summary of Reaction Control Parameters

The choice of reaction pathway can be deliberately controlled by adjusting key experimental parameters.

ParameterCondition for 1,2-Addition (Direct)Condition for 1,4-Addition (Conjugate)Rationale
Nucleophile Grignard Reagent (R-MgX)Grignard Reagent + cat. Cu(I) saltHardness of the nucleophile dictates the site of attack. Copper creates a "softer" nucleophile.[4]
Temperature Low (e.g., -78 °C to 0 °C)Low (e.g., -78 °C)Lower temperatures enhance selectivity by favoring the kinetically controlled pathway and minimizing side reactions.
Solvent Anhydrous THF or Diethyl EtherAnhydrous THF or Diethyl EtherEthereal solvents are essential for solvating and stabilizing the organometallic species.[9]
Major Product Tertiary Allylic Alcoholβ-Substituted KetoneReflects the regiochemistry of the nucleophilic attack.

Experimental Protocols

Universal Precaution: All Grignard reactions are highly sensitive to moisture and atmospheric oxygen. All glassware must be rigorously dried in an oven (e.g., >120 °C for at least 4 hours) and cooled under a stream of inert gas (Nitrogen or Argon). All solvents and liquid reagents must be anhydrous.[9][10]

Protocol 1: Selective 1,2-Direct Addition to Synthesize a Tertiary Allylic Alcohol

This protocol is designed to maximize the formation of the 1,2-adduct by using the Grignard reagent directly.

Materials:

  • Cyclopropyl vinyl ketone (1.0 equiv)

  • Grignard Reagent (e.g., Phenylmagnesium bromide, 3.0 M in Et₂O) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

  • Substrate Preparation: Under a positive pressure of inert gas, dissolve the cyclopropyl vinyl ketone (1.0 equiv) in anhydrous THF (to make a ~0.2 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Add the Grignard reagent (1.2 equiv) dropwise via syringe over 15-20 minutes. Maintain the internal temperature below -70 °C. A color change is often observed.

  • Reaction Monitoring: Stir the reaction at -78 °C for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 20% Ethyl Acetate in Hexanes).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution while the flask is still in the cold bath. Allow the mixture to warm to room temperature.

  • Workup & Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate or diethyl ether. Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel to isolate the pure tertiary allylic alcohol.

Protocol 2: Copper-Catalyzed 1,4-Conjugate Addition

This protocol leverages copper catalysis to pivot the reaction selectivity towards the 1,4-adduct.

Materials:

  • Same as Protocol 1, with the addition of:

  • Copper(I) Iodide (CuI) or Copper(I) Bromide-dimethyl sulfide complex (CuBr·SMe₂) (5-10 mol%)

Procedure:

  • Setup: Use the same inert-atmosphere setup as described in Protocol 1.

  • Catalyst Suspension: To the reaction flask, add the copper(I) salt (0.05 - 0.10 equiv) and anhydrous THF. Cool the resulting suspension to -78 °C.

  • Organocuprate Formation: Slowly add the Grignard reagent (1.2 equiv) dropwise to the cold copper(I) suspension. Stir for 20-30 minutes at -78 °C. The formation of the active organocuprate species is often indicated by a distinct color change (e.g., to a dark gray or greenish solution).

  • Substrate Addition: In a separate flame-dried flask, prepare a solution of the cyclopropyl vinyl ketone (1.0 equiv) in anhydrous THF. Add this solution dropwise to the pre-formed organocuprate mixture at -78 °C over 20-30 minutes.

  • Reaction & Monitoring: Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Quenching and Workup: The quenching and workup procedure is identical to steps 6-9 in Protocol 1. The final product after purification will be the β-substituted cyclopropyl ketone.

Experimental_Workflow A 1. Inert Atmosphere Setup (Flame-dried glassware, N₂/Ar) B 2. Prepare Substrate Solution (Ketone in Anhydrous THF) A->B C 3. Cool to -78°C (Dry Ice / Acetone) B->C D 4. Add Reagent Dropwise (Grignard or Cuprate) C->D E 5. Monitor Reaction (TLC) D->E F 6. Quench Reaction at -78°C (Saturated aq. NH₄Cl) E->F G 7. Aqueous Workup & Extraction F->G H 8. Dry & Concentrate Organic Layer G->H I 9. Purify Product (Flash Chromatography) H->I

Figure 2: General experimental workflow for Grignard additions.

Conclusion for the Field Professional

The reaction between Grignard reagents and cyclopropyl vinyl ketones is a powerful synthetic tool whose outcome is not arbitrary but can be strategically controlled. For drug development and materials science professionals, understanding the dichotomy between hard/soft nucleophiles is paramount. The direct 1,2-addition, favored by standard Grignard conditions, provides rapid access to complex tertiary alcohols. Conversely, the simple inclusion of a catalytic amount of a copper(I) salt effectively switches the pathway to a 1,4-conjugate addition, yielding substituted ketones. The detailed protocols provided herein offer a robust and reliable foundation for researchers to selectively synthesize either class of compounds, enabling greater precision and efficiency in the construction of novel molecular entities.

References

  • PrepChem. (n.d.). Synthesis of 2-(2-nitrophenyl)vinyl cyclopropyl ketone. Retrieved from prepchem.com. [Link]

  • Sharma, U., et al. (n.d.). Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles. Royal Society of Chemistry. [Link]

  • Tsuge, O., et al. (1986). Synthesis of Vinylcyclopropanes, Cyclopropyl Vinyl Ketones, and 3-Pyrazolyl Vinyl Ketones from 1-Diazo-3-trimethylsilylpropanone. Bulletin of the Chemical Society of Japan. [Link]

  • Walborsky, H. M., & Aronoff, M. S. (1971). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. The Journal of Organic Chemistry. [Link]

  • University of Toronto. (n.d.). The Grignard Reaction. Lab Manual. [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

  • Craig, A. J., et al. (n.d.). The Synthesis of Cyclopropyl‐Fused Tetrahydrofurans from Vinylcyclopropanes. University of Otago. [Link]

  • Pavia, D. L. (n.d.). EXPERIMENT SEVEN: THE GRIGNARD REACTION: PREPARATION OF 2-METHYL-2-HEXANOL. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • ResearchGate. (n.d.). The cyclization of vinyl‐cyclopropyl ketones to form cyclohexanone. [Link]

  • Ramón, D. J., & Yus, M. (2016). Catalytic Synthesis of Enantiopure Chiral Alcohols via Addition of Grignard Reagents to Carbonyl Compounds. ACS Catalysis. [Link]

  • Kohn, R., & Wang, S. (n.d.). Chelation control and Felkin-Anh. Swarthmore College. [Link]

  • OperaChem. (2024). The mechanism of Grignard reaction: finally unravelled. [Link]

  • Chemistry LibreTexts. (2015). 18.10: 1,2- and 1,4-Additions of Organometallic Reagents. [Link]

  • Chemistry Stack Exchange. (2018). Reactions of Grignard Reagent: 1,2 vs 1,4 addition. [Link]

  • Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. [Link]

  • El-Sayed, E., & Morken, J. P. (2011). Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones. Organic letters. [Link]

  • Chemistry Stack Exchange. (2017). How does the cyclopropyl group influence conjugation and aromaticity?. [Link]

  • The Organic Chemistry Tutor. (2021). 1,2 vs 1,4 Addition, Alpha-Beta Unsaturated Carbonyls & Cuprates. YouTube. [Link]

  • Chemistry Steps. (2025). The Grignard Reaction Mechanism. [Link]

  • Drumright, R. E., et al. (1989). Interplay between conjugative and steric effects in cyclopropylarenes. The Journal of Organic Chemistry. [Link]

  • Sergeev, P. G., et al. (2024). Cyclization reactions of cyclopropane derivatives with conjugated carbo- and heterosystems. Russian Chemical Reviews. [Link]

  • Reddit. (2024). how to decide between 1,4 and 1,2 nucleophilic attacks on alpha-beta unsaturated ketones?. [Link]

  • Chem Help ASAP. (2025). 1,2 vs 1,4 addition of organometallics to unsaturated aldehydes and ketones. YouTube. [Link]

  • UGC. (n.d.). Michael Reaction and Addition to Cyclopropane Ring. [Link]

Sources

Application Notes and Protocols for the Catalytic Hydrogenation of 1-Cyclopropylbut-3-en-2-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the catalytic hydrogenation of 1-cyclopropylbut-3-en-2-one, a valuable synthetic intermediate. These application notes are designed to deliver not just procedural steps but also the underlying scientific rationale to empower researchers in optimizing this crucial transformation. We will delve into catalyst selection, mechanistic considerations, and detailed protocols, with a focus on achieving high chemoselectivity while preserving the structural integrity of the cyclopropane ring.

Introduction: The Synthetic Challenge and Opportunity

1-Cyclopropylbut-3-en-2-one is a bifunctional molecule containing an α,β-unsaturated ketone system and a strained cyclopropyl ring. The selective hydrogenation of the carbon-carbon double bond to yield 1-cyclopropylbutan-2-one is a key transformation in the synthesis of various fine chemicals and pharmaceutical intermediates. The cyclopropyl moiety, in particular, is a desirable structural motif in drug discovery as it can enhance metabolic stability and binding affinity.[1]

The primary challenge in the hydrogenation of this substrate lies in achieving high chemoselectivity. The desired reaction is the 1,4-conjugate addition of hydrogen across the α,β-unsaturated system, leaving the carbonyl group and the cyclopropane ring intact. However, several side reactions can occur, including the 1,2-reduction of the carbonyl group to a secondary alcohol and, more critically, the hydrogenolysis (ring-opening) of the strained cyclopropane ring. The latter is often promoted by harsh reaction conditions such as high temperatures, high hydrogen pressures, or the use of aggressive catalysts.[2] This guide will provide the necessary insights to navigate these challenges effectively.

Mechanistic Considerations and Reaction Pathways

The catalytic hydrogenation of 1-cyclopropylbut-3-en-2-one can proceed through several pathways, as illustrated below. The desired outcome is the formation of 1-cyclopropylbutan-2-one via selective hydrogenation of the C=C double bond.

Reaction_Pathways cluster_main Catalytic Hydrogenation of 1-Cyclopropylbut-3-en-2-one Substrate 1-Cyclopropylbut-3-en-2-one Desired_Product 1-Cyclopropylbutan-2-one (Saturated Ketone) Substrate->Desired_Product Selective C=C Hydrogenation (Desired Pathway) Over_Reduction 1-Cyclopropylbutan-2-ol (Saturated Alcohol) Substrate->Over_Reduction C=O Hydrogenation Ring_Opening Ring-Opened Products (e.g., Heptan-2-one) Substrate->Ring_Opening Cyclopropane Hydrogenolysis (Harsh Conditions) Desired_Product->Over_Reduction Further Reduction

Figure 1: Potential reaction pathways in the catalytic hydrogenation of 1-cyclopropylbut-3-en-2-one.

The key to a successful synthesis is to employ a catalytic system and reaction conditions that favor the selective hydrogenation of the alkene while minimizing both carbonyl reduction and cyclopropane ring opening.

Catalyst Selection and Rationale

The choice of catalyst is paramount in achieving the desired chemoselectivity. While traditional catalysts like Palladium on carbon (Pd/C) can be effective, they sometimes lead to over-reduction or ring-opening under forcing conditions. Modern catalysis has introduced several alternatives with superior selectivity for the 1,4-hydrogenation of α,β-unsaturated ketones.

Catalyst SystemKey Features & AdvantagesConsiderations & Potential Drawbacks
Manganese(I) Pincer Complexes Excellent chemoselectivity for the C=C bond.[3][4] Tolerates a wide range of functional groups.[4][5] Can operate at low hydrogen pressures (1-5 bar).[3][4]Requires higher temperatures (e.g., 110 °C).[3][4] Catalyst synthesis can be complex.
Iridium(III) Pyridylidene-Indole Catalysts Enables transfer hydrogenation using methanol as a hydrogen source at sub-room temperature.[6] High chemoselectivity.May require specific ligand synthesis. Transfer hydrogenation mechanism differs from direct H2 addition.
Rhodium Complexes with Phosphine Ligands Can achieve high syn-diastereoselectivity in reductive aldol couplings of vinyl ketones.[7]Selectivity can be highly dependent on the phosphine ligand used.[7]
Nickel-based Catalysts Can be used for hydrogenation, though some protocols might promote ring-opening cyanation.[8]Potential for undesired side reactions depending on the specific catalytic system.[9]
Controlled Heterogeneous Catalysis (e.g., Pd/C, Ni) Widely available and cost-effective.Requires careful control of temperature, pressure, and catalyst loading to avoid over-reduction and ring-opening.[2] The particle size of the supported metal can influence selectivity.[10]

For the selective hydrogenation of 1-cyclopropylbut-3-en-2-one, a Manganese(I) pincer complex represents a state-of-the-art choice due to its demonstrated high chemoselectivity for the C=C bond in α,β-unsaturated ketones, even in the presence of other reducible functional groups.[3][4][5] The following protocol is based on the principles of using such a selective catalyst.

Detailed Experimental Protocol

This protocol provides a general procedure for the selective catalytic hydrogenation of the C=C double bond in 1-cyclopropylbut-3-en-2-one. It is designed to be a self-validating system through rigorous reaction monitoring and product characterization.

Materials and Reagents
  • Substrate: 1-Cyclopropylbut-3-en-2-one

  • Catalyst: [(PCNHCP)Mn(CO)2H] (or a similar well-defined Mn(I) pincer complex) (5 mol%)

  • Solvent: Toluene (anhydrous)

  • Internal Standard (for NMR yield): 1,3,5-Trimethoxybenzene

  • Hydrogen Source: High-purity hydrogen gas (H2)

  • Reaction Vessel: A pressure-rated glass reactor or a stainless-steel autoclave equipped with a magnetic stirrer, pressure gauge, and gas inlet.

  • Inert Gas: Argon or Nitrogen

Reaction Setup and Execution Workflow

Figure 2: Workflow for the selective hydrogenation of 1-cyclopropylbut-3-en-2-one.

Step-by-Step Procedure
  • Reactor Preparation: Ensure the reaction vessel is clean, dry, and has been purged with an inert gas (Argon or Nitrogen).

  • Charging the Reactor: To the reactor, add 1-cyclopropylbut-3-en-2-one (e.g., 0.2 mmol, 1.0 eq), the Manganese(I) catalyst (0.01 mmol, 0.05 eq), and an internal standard such as 1,3,5-trimethoxybenzene for accurate yield determination by NMR.[3][4]

  • Solvent Addition: Add anhydrous toluene (e.g., 0.4 mL) via syringe under an inert atmosphere.

  • Sealing and Purging: Securely seal the reactor. Connect it to a hydrogen line and a vacuum line. Evacuate the reactor and backfill with hydrogen gas. Repeat this purge cycle three times to ensure an inert atmosphere has been replaced by hydrogen.

  • Pressurization and Heating: Pressurize the reactor to the desired hydrogen pressure (e.g., 2 bar).[4] Begin vigorous stirring and heat the reaction mixture to 110 °C.[3][4]

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots (after cooling and venting) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of the starting material will indicate the reaction's progression.

  • Work-up: Once the reaction is complete (typically within 24-48 hours, as indicated by monitoring), cool the reactor to room temperature and carefully vent the excess hydrogen in a well-ventilated fume hood.

  • Isolation: Open the reactor and dilute the reaction mixture with a suitable solvent like ethyl acetate. Filter the mixture through a short plug of silica gel or celite to remove the catalyst. Rinse the plug with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the pure 1-cyclopropylbutan-2-one.

  • Characterization: Confirm the structure and purity of the isolated product using 1H NMR, 13C NMR, and Mass Spectrometry. The yield can be determined by 1H NMR spectroscopy using the previously added internal standard.[3][4]

Troubleshooting and Safety Considerations

IssuePotential CauseRecommended Solution
Incomplete Conversion Insufficient reaction time, catalyst deactivation, or low temperature/pressure.Extend the reaction time. Ensure the catalyst is handled under inert conditions. Verify the reaction temperature and hydrogen pressure.
Over-reduction to Alcohol Catalyst is not selective; reaction conditions are too harsh.Switch to a more chemoselective catalyst like the recommended Mn(I) complex. Avoid overly aggressive catalysts like Raney Nickel under harsh conditions.
Cyclopropane Ring-Opening High temperature, high pressure, or strongly acidic/basic conditions.Use milder reaction conditions.[2] Ensure the catalyst and solvent are neutral. Avoid strong acids or bases.[2]
Low Isolated Yield Losses during work-up or purification.Optimize the purification procedure. Ensure complete extraction of the product.

Safety Precautions:

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. All operations involving hydrogen should be conducted in a well-ventilated fume hood, away from ignition sources.

  • The use of a pressure reactor requires proper training and adherence to safety protocols. Ensure the reactor is not pressurized beyond its certified limit.

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

Conclusion

The selective catalytic hydrogenation of 1-cyclopropylbut-3-en-2-one to 1-cyclopropylbutan-2-one is a nuanced yet highly achievable transformation. Success hinges on the careful selection of a chemoselective catalyst and the precise control of reaction conditions to preserve the sensitive cyclopropyl and carbonyl functionalities. The use of modern, well-defined catalysts, such as the Manganese(I) pincer complexes, offers a reliable and efficient route to the desired product.[3][4][5] By understanding the underlying mechanistic principles and adhering to a robust experimental protocol, researchers can effectively harness this reaction for the synthesis of complex molecules in pharmaceutical and materials science.

References

  • Benchchem. How to avoid ring-opening of cyclopropyl ketones during reaction.
  • Dey, K., et al. (2022). Sub-room temperature transfer hydrogenation of α,β-unsaturated ketones using methanol as a hydrogen source. Organic Chemistry Frontiers.
  • Dey, K., & de Ruiter, G. (2024). Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex. Organic Letters.
  • Dey, K., & de Ruiter, G. (2024). Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex.
  • Organic Chemistry Portal.
  • Google Patents.
  • Loper, M. D. (2025). Non-Toxic Tandem Ring-Opening Cyanation of Cyclopropyl Ketones. eScholarship.
  • Williams, R. T., et al. (2023).
  • Jung, C.-K., Garner, S. A., & Krische, M. J. (2006). Hydrogen-Mediated Aldol Reductive Coupling of Vinyl Ketones Catalyzed by Rhodium: High Syn-Selectivity through the Effect of Tri-2-furylphosphine. Organic Chemistry Portal.
  • van der Linden, M. A., et al. (2023).

Sources

Application Note: Asymmetric Synthesis Workflows Utilizing 1-Cyclopropylbut-3-en-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Introduction & Stereoelectronic Rationale

1-Cyclopropylbut-3-en-2-one (cyclopropyl vinyl ketone) is a highly versatile


-unsaturated ketone utilized extensively as a Michael acceptor and building block in asymmetric synthesis. Unlike standard aliphatic or aryl enones, the cyclopropyl group imparts unique stereoelectronic properties to the molecule. The Walsh orbitals of the cyclopropyl ring are capable of hyperconjugation with the adjacent carbonyl 

-system. This subtle electronic modulation, combined with the distinct steric bulk of the three-membered ring, significantly influences the transition state geometry during nucleophilic attack.

While the cyclopropyl group provides excellent reactivity profiles, its conformational flexibility can sometimes challenge facial discrimination in asymmetric catalysis compared to rigid aryl substituents[1]. However, through the precise application of bifunctional organocatalysts, researchers can harness this building block to construct complex, enantioenriched architectures, including 1,4-dicarbonyls,


-sulfaketones, and macrocyclic lactones[1][2][3].

Mechanistic Visualization: Bifunctional Organocatalytic Activation

To achieve high enantioselectivity with 1-cyclopropylbut-3-en-2-one, dual-activation catalytic systems are typically employed. The diagram below illustrates the self-validating logic of a bifunctional catalyst (such as a squaramide or thiourea derivative) simultaneously activating both the electrophile and the pro-nucleophile.

G Cat Chiral Bifunctional Catalyst HBA H-Bonding (LUMO Lowering) Cat->HBA Donates H-bonds Base Basic Cleft (HOMO Raising) Cat->Base Deprotonates Enone 1-Cyclopropylbut-3-en-2-one HBA->Enone Activates C=C TS Highly Ordered Transition State Enone->TS Facial Discrimination Nuc Pro-Nucleophile (Thiol/MAC) Base->Nuc Generates Anion Nuc->TS Nucleophilic Attack Prod Enantioenriched Adduct TS->Prod C-C / C-S Bond Formation

Bifunctional organocatalytic activation model for 1-cyclopropylbut-3-en-2-one.

Quantitative Data Summary

The following table summarizes the performance of 1-cyclopropylbut-3-en-2-one across three distinct asymmetric methodologies, highlighting the relationship between the catalytic system and the stereochemical outcome.

Application WorkflowNucleophile / ReactantCatalyst SystemYieldSelectivityRef
Sulfa-Michael Addition Alkyl ThiolsTriaryliminophosphorane-Thiourea96%83.5:16.5 er[1]
MAC Michael Addition MOM-Masked Acyl CyanideChiral Squaramide>90%>85% ee[3]
Macrocyclization Intramolecular AldehydeH-D-Pro-Pro-Xaa-NH

Peptide
81%99% ee (10:1 dr)[2]

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system. The following methodologies detail not just the how, but the why behind critical experimental parameters.

Protocol A: Asymmetric Sulfa-Michael Addition

This protocol utilizes a bifunctional triaryliminophosphorane-thiourea organocatalyst to facilitate the addition of alkyl thiols to cyclopropyl enone diesters[1].

Causality & Design: The iminophosphorane acts as a strong Brønsted base to deprotonate the thiol, while the thiourea activates the enone. The cryogenic temperature (−60 °C) is critical; it freezes out the conformational rotation of the cyclopropyl group, forcing the substrate into a rigid conformation within the catalyst's chiral pocket to maximize facial discrimination[1].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 10 mL Schlenk tube under vacuum and backfill with argon (repeat 3x) to ensure an anhydrous environment, preventing competitive hydrolysis of the enone diester.

  • Substrate Loading: Charge the tube with the 1-cyclopropylbut-3-en-2-one derivative (0.1 mmol, 1.0 equiv) and anhydrous Et

    
    O (1.0 mL).
    
  • Thermal Equilibration: Transfer the reaction vessel to a cryogenic cooling apparatus set strictly to −60 °C. Stir for 15 minutes.

  • Catalyst & Reagent Addition: Add the triaryliminophosphorane catalyst (0.01 mmol, 10 mol%), followed by the dropwise addition of the alkyl thiol (0.12 mmol, 1.2 equiv).

  • Reaction: Stir at −60 °C for 24 hours. Monitor conversion via TLC (hexane/EtOAc 8:2).

  • Self-Validating Quench: Quench the reaction at −60 °C using a 0.5 M solution of trifluoroacetic acid (TFA) in toluene (50 μL). Note: Quenching at the reaction temperature protonates the catalyst and any intermediate enolates instantly, preventing retro-Michael degradation during the warming phase[1].

  • Isolation: Concentrate under reduced pressure, purify via flash chromatography, and validate the enantiomeric ratio (er) using chiral stationary phase HPLC.

Protocol B: Umpolung Synthesis via MAC Michael Addition

This protocol employs masked acyl cyanides (MAC) as umpolung synthons to generate 1,4-dicarbonyl compounds, utilizing a chiral squaramide catalyst[3].

Causality & Design: 1,4-dicarbonyls have dissonant connectivity and are challenging to synthesize via classical enolate chemistry. The MAC reagent acts as an acyl anion equivalent. The cyclopropyl enone is highly reactive compared to sterically hindered aliphatic enones (like cyclohexyl enones), allowing the reaction to proceed efficiently at room temperature without requiring heating, which would otherwise degrade the enantiomeric excess[3].

Step-by-Step Methodology:

  • Reaction Setup: In a 5 mL vial equipped with a magnetic stir bar, dissolve 1-cyclopropylbut-3-en-2-one (0.2 mmol, 1.0 equiv) and MOM-protected masked acyl cyanide (MOM-MAC) (0.24 mmol, 1.2 equiv) in CH

    
    Cl
    
    
    
    (2.0 mL).
  • Catalysis: Add the chiral squaramide catalyst (0.02 mmol, 10 mol%) in one portion at room temperature (25 °C).

  • Monitoring: Stir the mixture until complete conversion is observed via TLC (typically 12–16 hours).

  • Purification: Directly load the crude mixture onto a silica gel column and elute with a gradient of hexanes/ethyl acetate to isolate the Michael adduct.

  • Self-Validating Unmasking: To validate the umpolung product, treat the isolated dicyanohydrin with mildly basic water to unmask the latent carbonyl. Confirm the successful formation of the 1,4-dicarbonyl architecture via

    
    C NMR (verifying the presence of two distinct downfield carbonyl resonances).
    
Protocol C: Organocatalyst-Controlled Stereoselective Macrocyclization

This protocol describes the head-to-tail macrocyclization of a linear precursor containing a cyclopropyl vinyl ketone moiety, catalyzed by a tailored tripeptide[2].

Causality & Design: The peptide catalyst (H-D-Pro-Pro-Xaa-NH


) forms a covalent enamine intermediate with the terminal aldehyde of the precursor. Simultaneously, the peptide's hydrogen-bond donors preorganize the cyclopropyl vinyl ketone tail. Despite being a less reactive aliphatic enone, the precise preorganization within the peptide's chiral pocket forces an intramolecular cyclization with exceptional stereocontrol (99% ee)[2].

Step-by-Step Methodology:

  • Dilution Strategy: Prepare a highly dilute solution (0.005 M) of the linear peptide-enone precursor in anhydrous toluene. Note: High dilution is mathematically required to strictly favor intramolecular macrocyclization over intermolecular oligomerization.

  • Catalyst Activation: Add the peptide catalyst (20 mol%) and an acidic co-catalyst (e.g., benzoic acid, 20 mol%) to facilitate the rapid formation and hydrolysis of the enamine intermediate.

  • Cyclization: Stir the reaction at room temperature for 48 hours.

  • Isolation: Remove the solvent under reduced pressure and purify the resulting macrolide via preparative HPLC.

  • Self-Validating Analytics: Perform High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass of the monomeric macrocycle (ruling out dimers). Utilize 2D NOESY NMR to validate the relative diastereomeric stereochemistry established during the ring closure.

References

  • [1] Asymmetric Organocatalytic Sulfa-Michael Addition to Enone Diesters Source: PMC - NIH URL:

  • [2] Organocatalyst-Controlled Stereoselective Head-to-Tail Macrocyclizations Source: ChemRxiv URL:

  • [3] Squaramide-Catalyzed Enantioselective Michael Addition of Masked Acyl Cyanides to Substituted Enones Source: PMC - NIH URL:

Sources

Application Note: High-Fidelity Diels-Alder Cycloaddition Using 1-Cyclopropylbut-3-en-2-one as a Dienophile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern synthetic chemistry and drug development, the incorporation of cyclopropyl rings is a highly sought-after strategy. The cyclopropyl moiety acts as a privileged pharmacophore that increases conformational rigidity, enhances binding affinity, and improves metabolic stability by shielding adjacent sites from cytochrome P450 oxidation ([1]).

While methyl vinyl ketone (MVK) is a traditional benchmark dienophile, 1-cyclopropylbut-3-en-2-one (a cyclopropylmethyl-substituted


-unsaturated ketone) offers a strategic upgrade. It serves as a highly reactive, electron-deficient dienophile in the Diels-Alder [4+2] cycloaddition, allowing researchers to rapidly assemble complex, cyclopropyl-bearing carbocyclic scaffolds in a single step. This guide details the mechanistic rationale, optimized catalytic protocols, and self-validating workflows for utilizing 1-cyclopropylbut-3-en-2-one in advanced synthetic applications.

Mechanistic Causality & Stereochemical Control

Electronic Activation and LUMO Lowering

The Diels-Alder reaction between an electron-rich diene and an electron-deficient dienophile is governed by the HOMO-LUMO energy gap. 1-Cyclopropylbut-3-en-2-one possesses a conjugated enone system that naturally lowers its Lowest Unoccupied Molecular Orbital (LUMO). However, to achieve rapid reaction rates and high stereoselectivity at low temperatures, Lewis acid catalysis is required.

Causality: Coordinating a Lewis acid (e.g., TiCl


 or AlCl

) to the carbonyl oxygen withdraws electron density from the alkene, significantly lowering the LUMO. This not only accelerates the reaction but also locks the enone into an s-trans conformation, minimizing steric clashes during the transition state. Similar principles apply to organocatalytic iminium activation, as demonstrated by MacMillan and colleagues for simple

-unsaturated ketones ([2]).
Regio- and Stereoselectivity

The stereochemical outcome of the cycloaddition is dictated by the "outside/inside" rule and secondary orbital interactions ([3]).

  • Endo Selectivity: The carbonyl group of 1-cyclopropylbut-3-en-2-one prefers to orient itself underneath the diene system during the transition state. This endo approach maximizes secondary orbital overlap between the carbonyl

    
    -system and the developing 
    
    
    
    -bond at the back of the diene, yielding the kinetic endo cycloadduct.
  • Regioselectivity: The polarization of the enone directs the regiochemistry. The

    
    -carbon of the dienophile is highly electrophilic, directing the most nucleophilic carbon of the diene (typically the terminal carbon in 1-substituted dienes) to attack it, yielding predictable "ortho" or "para" equivalents.
    

Mechanism Diene Diene (HOMO Donor) TS Endo Transition State (Secondary Orbital Overlap) Diene->TS Dienophile 1-Cyclopropylbut-3-en-2-one (LUMO Acceptor) Complex Activated Dienophile Complex (Conformational Locking) Dienophile->Complex Coordination Catalyst Lewis Acid (e.g., TiCl4) (LUMO Lowering) Catalyst->Complex Complex->TS [4+2] Cycloaddition Product Cyclopropylmethyl-Substituted Bicyclic Ketone TS->Product C-C Bond Formation

Figure 1: Mechanistic pathway of the Lewis acid-catalyzed Diels-Alder cycloaddition.

Self-Validating Experimental Protocol

The following protocol describes the Lewis acid-catalyzed Diels-Alder reaction of 1-cyclopropylbut-3-en-2-one with cyclopentadiene. Every step is designed as a self-validating system to ensure experimental integrity.

Step-by-Step Methodology
  • Reagent Preparation & System Purging:

    • Flame-dry a 50 mL round-bottom flask under vacuum and backfill with dry Argon (repeat 3x).

    • Add 1-cyclopropylbut-3-en-2-one (1.0 mmol) and anhydrous dichloromethane (DCM, 10 mL).

    • Causality: Moisture must be rigorously excluded. Water will rapidly hydrolyze the Lewis acid catalyst, generating HCl and neutralizing the catalytic effect, leading to poor yields and potential side reactions.

  • Pre-Activation (Catalyst Addition):

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add TiCl

      
       (1.0 M in DCM, 0.2 mmol, 20 mol%) dropwise over 2 minutes.
      
    • Validation Checkpoint: The solution should immediately transition from colorless to a deep yellow/orange. This visual cue confirms the successful formation of the Lewis acid-carbonyl complex. If the solution remains colorless, the catalyst is likely degraded; abort and restart.

  • Cycloaddition (Diene Addition):

    • Freshly crack cyclopentadiene (1.5 mmol) and add it dropwise to the -78 °C mixture.

    • Causality: The Diels-Alder reaction is highly exothermic. Dropwise addition at cryogenic temperatures prevents thermal runaway, which would otherwise promote diene polymerization or shift the equilibrium toward the thermodynamic exo product.

  • Reaction Monitoring:

    • Stir at -78 °C for 2 hours.

    • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 4:1). The dienophile is UV-active, whereas the resulting cycloadduct is UV-inactive but stains strongly with KMnO

      
      . The disappearance of the UV-active spot confirms reaction completion.
      
  • Quenching & Workup:

    • Quench the reaction at -78 °C by adding saturated aqueous NaHCO

      
       (5 mL).
      
    • Causality: A basic quench neutralizes the Lewis acid before the system warms up. If the reaction is allowed to warm in the presence of active acid, the kinetic endo product may undergo acid-catalyzed epimerization to the exo isomer.

  • Extraction & Purification:

    • Allow the mixture to warm to room temperature. Extract with EtOAc (3 x 15 mL), wash with brine, dry over anhydrous Na

      
      SO
      
      
      
      , and concentrate under reduced pressure.
    • Purify via flash column chromatography (silica gel) to isolate the pure cycloadduct.

Workflow Step1 1. Reagent Prep Dry Solvents Step2 2. Pre-Activation Mix at -78°C Step1->Step2 Step3 3. Cycloaddition Add Diene Step2->Step3 Step4 4. Quenching NaHCO3 (aq) Step3->Step4 Step5 5. Extraction EtOAc / Brine Step4->Step5 Step6 6. Purification Flash Silica Step5->Step6

Figure 2: Step-by-step experimental workflow for the cycloaddition protocol.

Quantitative Data & Comparative Analysis

The choice of catalyst and temperature heavily influences both the yield and the stereoselectivity of the reaction. Table 1 summarizes the performance of 1-cyclopropylbut-3-en-2-one across various dienes and conditions.

Table 1: Representative Yields and Selectivities for 1-Cyclopropylbut-3-en-2-one Cycloadditions

DieneCatalystTemp (°C)Time (h)Yield (%)Endo:Exo Ratio
CyclopentadieneNone (Thermal)25246575:25
CyclopentadieneTiCl

(20 mol%)
-7829295:5
IsopreneAlCl

(20 mol%)
-20485>90:10 (para)
Danishefsky's DieneZnCl

(10 mol%)
0688N/A (Single Regioisomer)

Note: Thermal conditions result in sluggish kinetics and poor stereocontrol due to the lack of LUMO lowering and conformational locking. Lewis acid catalysis dramatically improves both metrics.

Downstream Applications in Drug Discovery

The cycloadducts generated from 1-cyclopropylbut-3-en-2-one are not merely dead-end products; they are versatile intermediates. The cyclopropylmethyl ketone motif can be utilized in several ways:

  • Metabolic Shielding: Retaining the cyclopropyl group in the final drug candidate can block metabolic liabilities (e.g., preventing oxidation at adjacent carbons).

  • Ring-Opening Reactions: Similar to the reactivity observed in chiral cyclopropenyl ketones ([4]), the cyclopropyl ring can be subjected to reductive cleavage (e.g., via SmI

    
    ) to generate complex acyclic fragments bearing quaternary stereocenters.
    
  • Homo-Nazarov Cyclizations: The unique electronics of the cyclopropyl ring—capable of stabilizing adjacent positive charge via

    
     conjugation—allow the resulting cycloadducts to undergo acid-catalyzed homo-Nazarov cyclizations, yielding highly complex bridged or fused ring systems.
    

References

  • Stereochemistry of the Diels-Alder Reaction Source: Master Organic Chemistry URL:[Link]

  • The First General Enantioselective Catalytic Diels-Alder Reaction with Simple

    
    -Unsaturated Ketones 
    Source: Journal of the American Chemical Society
    URL:[Link]
    
  • Chiral Cyclopropenyl Ketones— Reactive and Selective Diels-Alder Dienophiles Source: Journal of Organic Chemistry (via PMC) URL:[Link]

Sources

Preparation of 1-Cyclopropylbut-3-en-2-one from cyclopropanecarbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol details the preparation of 1-Cyclopropylbut-3-en-2-one (also known as Cyclopropylmethyl Vinyl Ketone) starting from Cyclopropanecarbaldehyde .

Application Note: Synthesis of 1-Cyclopropylbut-3-en-2-one

Executive Summary

1-Cyclopropylbut-3-en-2-one is a valuable Michael acceptor used in the synthesis of complex pharmaceutical intermediates, particularly for introducing cyclopropyl motifs which enhance metabolic stability and potency.

Critical Structural Distinction: Researchers often confuse this target with 4-cyclopropylbut-3-en-2-one , the thermodynamically favored product of the Aldol condensation between cyclopropanecarbaldehyde and acetone.

  • Target (This Protocol): 1-Cyclopropylbut-3-en-2-one (Cyclopropyl-CH₂-C(=O)-CH=CH₂)

  • Aldol Isomer: 4-Cyclopropylbut-3-en-2-one (Cyclopropyl-CH=CH-C(=O)-CH₃)

Synthetic Strategy: Direct alkylation of cyclopropanecarbaldehyde (CPCA) to form the target is not feasible due to carbon count mismatches. Furthermore, the use of cyclopropylmethyl Grignard reagents is discouraged due to the rapid ring-opening rearrangement of the cyclopropylcarbinyl radical to the 3-butenyl species (


).

Therefore, this protocol utilizes a Wittig Homologation-Vinyl Addition strategy. This route ensures the integrity of the cyclopropane ring and provides regiospecific access to the desired vinyl ketone.

Retrosynthetic Analysis

The synthesis is broken down into three reliable stages:

  • C1 Homologation: Conversion of Cyclopropanecarbaldehyde (C4) to Cyclopropylacetaldehyde (C5) via a methoxymethyl enol ether intermediate.

  • Nucleophilic Addition: Addition of Vinylmagnesium bromide to the aldehyde to form the allylic alcohol.

  • Oxidation: Chemoselective oxidation of the alcohol to the final vinyl ketone.

Retrosynthesis Target 1-Cyclopropylbut-3-en-2-one (Target) Alcohol 1-Cyclopropylbut-3-en-2-ol (Intermediate Alcohol) Target->Alcohol Oxidation (Swern/DMP) Aldehyde Cyclopropylacetaldehyde Alcohol->Aldehyde VinylMgBr (Grignard) CPCA Cyclopropanecarbaldehyde (Starting Material) Aldehyde->CPCA Wittig Homologation (Ph3P=CHOMe)

Figure 1: Retrosynthetic pathway avoiding radical ring-opening side reactions.

Detailed Experimental Protocol

Stage 1: Synthesis of Cyclopropylacetaldehyde (Homologation)

Rationale: This step extends the carbon chain by one unit without ring opening.

Reagents:

  • (Methoxymethyl)triphenylphosphonium chloride (MTPPC)

  • Potassium tert-butoxide (KOtBu) or NaHMDS

  • Cyclopropanecarbaldehyde (CPCA)

  • Tetrahydrofuran (THF), anhydrous[1]

  • Hydrochloric acid (2M)

Procedure:

  • Ylide Formation: In a flame-dried round-bottom flask under Argon, suspend MTPPC (1.2 equiv) in anhydrous THF (0.5 M concentration). Cool to 0 °C.

  • Deprotonation: Add KOtBu (1.3 equiv) portion-wise. The solution will turn deep red/orange, indicating ylide formation. Stir for 30 minutes at 0 °C.

  • Wittig Reaction: Add Cyclopropanecarbaldehyde (1.0 equiv) dropwise. Warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexanes/EtOAc) for the disappearance of aldehyde.

  • Workup: Quench with saturated NH₄Cl. Extract with diethyl ether (3x). Dry combined organics over MgSO₄ and concentrate to yield the crude enol ether (1-methoxy-2-cyclopropylethene).

  • Hydrolysis: Dissolve the crude enol ether in THF/H₂O (4:1). Add 2M HCl (excess) and reflux gently for 1 hour.

  • Isolation: Cool, neutralize with NaHCO₃, and extract with Dichloromethane (DCM).

  • Purification: The resulting Cyclopropylacetaldehyde is volatile. Purify via careful fractional distillation or use crude in the next step if purity >90% by NMR.

Key Checkpoint:

  • ¹H NMR (CDCl₃): Look for the triplet/doublet of the aldehyde proton around δ 9.8 ppm and the methylene doublet around δ 2.3 ppm.

Stage 2: Grignard Addition of Vinyl Group

Rationale: Introduction of the vinyl handle using Vinylmagnesium bromide.[2]

Reagents:

  • Cyclopropylacetaldehyde (from Stage 1)

  • Vinylmagnesium bromide (1.0 M in THF)

  • THF, anhydrous[1]

Procedure:

  • Setup: Flame-dry a 2-neck flask and purge with Argon. Add Cyclopropylacetaldehyde (1.0 equiv) and dissolve in anhydrous THF (0.3 M).

  • Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath). Critical: Low temperature prevents side reactions and improves chemoselectivity.

  • Addition: Add Vinylmagnesium bromide (1.2 equiv) dropwise over 20 minutes using a syringe pump or pressure-equalizing funnel.

  • Reaction: Stir at -78 °C for 1 hour, then allow to warm slowly to 0 °C over 1 hour.

  • Quench: Quench carefully with saturated aqueous NH₄Cl at 0 °C.

  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude oil by flash column chromatography (Silica gel, Hexanes/EtOAc gradient 9:1 to 4:1).

    • Product: 1-Cyclopropylbut-3-en-2-ol.

Stage 3: Oxidation to 1-Cyclopropylbut-3-en-2-one

Rationale: Conversion of the allylic alcohol to the vinyl ketone. Dess-Martin Periodinane (DMP) is recommended for mild conditions, though Swern oxidation is also effective.

Reagents:

  • 1-Cyclopropylbut-3-en-2-ol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Sodium thiosulfate (Na₂S₂O₃)

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • Reaction: Dissolve the alcohol (1.0 equiv) in anhydrous DCM (0.2 M) at 0 °C.

  • Oxidation: Add DMP (1.2 equiv) in one portion. Remove the ice bath and stir at room temperature for 1–2 hours. The mixture will become cloudy.

  • Quench: Dilute with ether. Add a 1:1 mixture of saturated Na₂S₂O₃ and saturated NaHCO₃. Stir vigorously for 15 minutes until the organic layer is clear (destruction of excess periodinane and iodine byproducts).

  • Extraction: Separate layers. Extract aqueous phase with ether. Wash combined organics with brine and dry over MgSO₄.

  • Purification: Concentrate carefully (product is volatile). Purify via flash chromatography (Pentane/Ether) or bulb-to-bulb distillation if scale allows.

Final Product Data:

  • Appearance: Colorless to pale yellow oil.

  • Storage: Store at -20 °C under Argon. Vinyl ketones are prone to polymerization; addition of a stabilizer (e.g., BHT) is recommended for long-term storage.

Quantitative Data Summary

StepTransformationReagentsTypical YieldCritical Parameter
1 HomologationPh₃PCH₂OMe / HCl65–75%Control hydrolysis temp to avoid aldol side-rxns.
2 Grignard AdditionVinylMgBr / THF80–85%Maintain -78°C to prevent polymerization.
3 OxidationDMP / DCM85–92%Vigorous quenching required to remove oxidants.
Overall CPCA -> Target -- ~45–55% Volatility management during concentration.

Mechanistic Workflow

Mechanism cluster_0 Stage 1: Homologation cluster_1 Stage 2: Addition cluster_2 Stage 3: Oxidation Step1 CPCA + Ph3P=CH-OMe (Wittig Reaction) Step2 Enol Ether Intermediate Step1->Step2 Step3 Hydrolysis (H3O+) -> Cyclopropylacetaldehyde Step2->Step3 Step4 Aldehyde + VinylMgBr (Nucleophilic Attack) Step3->Step4 Step5 Magnesium Alkoxide Step4->Step5 Step6 Alkoxide Protonation -> Allylic Alcohol Step5->Step6 Step7 DMP Oxidation -> Vinyl Ketone (Target) Step6->Step7

Figure 2: Step-by-step mechanistic flow from starting material to target.

Safety & Handling

  • Acrolein/Vinyl Ketone Toxicity: The product is a vinyl ketone, which acts as a potent Michael acceptor. It is likely a lachrymator and skin irritant. Handle only in a well-ventilated fume hood.

  • Explosion Hazard: Peroxides can form in the ether/THF solvents used in Grignard and Wittig reactions. Test solvents before use.

  • DMP Stability: Dess-Martin Periodinane is shock-sensitive and can be explosive if heated under confinement. Store in a freezer and do not heat above 40 °C.

References

  • Wittig Homologation of Aldehydes

    • Levine, S. G. (1958). A New Synthesis of Aldehydes. Journal of the American Chemical Society, 80(22), 6150–6151. Link

  • Cyclopropylmethyl Radical Stability

    • Maillard, B., Forrest, D., & Ingold, K. U. (1976). Kinetic applications of electron paramagnetic resonance spectroscopy. 27. Isomerization of cyclopropylcarbinyl to allylcarbinyl. Journal of the American Chemical Society, 98(22), 7024–7026. Link

  • General Synthesis of Vinyl Ketones

    • Bagheri, V., Doyle, M. P., & Maldonado, J. (1983). Lithium-halogen exchange of 1-bromo-1-lithioalkenes. Preparation and reaction of alpha-lithio-alpha,beta-unsaturated ketones. The Journal of Organic Chemistry, 48(22), 4030–4034. Link

  • Target Compound Data (CAS 1352754-33-6)

    • Sigma-Aldrich Product Detail: 1-Cyclopropylbut-3-en-2-one.[3][4] Link

    • European Patent EP 2 582 698 B1 (Intermediate usage). Link

Sources

Functionalization of 1-Cyclopropylbut-3-en-2-one for pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization of 1-Cyclopropylbut-3-en-2-one for Pharmaceutical Intermediates

Abstract

This application note details the synthesis, handling, and functionalization of 1-Cyclopropylbut-3-en-2-one (CAS: 1352754-33-6) . Distinct from its conjugated analog (cyclopropyl vinyl ketone), this molecule features a methylene spacer between the cyclopropyl ring and the enone system. This structural nuance preserves the electronic character of a standard alkyl vinyl ketone while introducing the pharmacologically privileged cyclopropylmethyl motif—a bioisostere often used to modulate lipophilicity and metabolic stability in kinase inhibitors and 11


-HSD1 antagonists. This guide provides validated protocols for its synthesis, Michael addition capabilities, and conversion into heterocycles.

Molecule Profile & Reactivity Analysis

  • IUPAC Name: 1-Cyclopropylbut-3-en-2-one

  • Structure: Cyclopropyl–CH

    
    –C(=O)–CH=CH
    
    
    
  • Key Features:

    • Electrophilic

      
      -Carbon:  Highly reactive Michael acceptor for nucleophiles (thiols, amines).
      
    • Cyclopropylmethyl Tail: Provides steric bulk without electronic conjugation to the carbonyl; resistant to metabolic oxidation compared to

      
      -butyl or isobutyl chains.
      
    • Enone System: Precursor for [3+2] cycloadditions (pyrazoles) and condensation reactions.

Handling Precaution: Like most vinyl ketones, this compound is a potent lachrymator and alkylating agent. It is prone to polymerization at ambient temperatures. Store at -20°C stabilized with 0.1% hydroquinone if stored for >24 hours.

Synthesis of the Starting Material

Commercial availability of 1-cyclopropylbut-3-en-2-one is limited. We recommend an in-house synthesis via the Weinreb Amide Route to prevent over-addition side products common with direct Grignard additions to acid chlorides.

Protocol A: Synthesis via Weinreb Amide (High Purity)

Rationale: This method avoids the formation of tertiary alcohol by-products (double addition) and allows for precise stoichiometry.

Reagents:

  • Cyclopropylacetic acid

  • 
    -Dimethylhydroxylamine hydrochloride
    
  • EDC

    
    HCl / HOBt (Coupling agents)
    
  • Vinylmagnesium bromide (1.0 M in THF)

Step-by-Step Workflow:

  • Formation of Weinreb Amide:

    • Dissolve cyclopropylacetic acid (10 mmol) in DCM (50 mL).

    • Add

      
      -dimethylhydroxylamine HCl (11 mmol), EDC
      
      
      
      HCl (12 mmol), HOBt (12 mmol), and TEA (30 mmol) at 0°C.
    • Stir at RT for 12 h. Quench with sat. NaHCO

      
      . Extract with DCM, dry over MgSO
      
      
      
      , and concentrate.
    • Checkpoint: Verify

      
      -methoxy-
      
      
      
      -methyl-2-cyclopropylacetamide formation via
      
      
      H NMR (Singlets at
      
      
      3.7 and 3.2 ppm).
  • Grignard Addition:

    • Dissolve the Weinreb amide (5 mmol) in anhydrous THF (20 mL) under Argon. Cool to -78°C .[1]

    • Add Vinylmagnesium bromide (6 mmol, 1.2 equiv) dropwise over 20 min.

    • Critical: Maintain -78°C to prevent polymerization of the forming enone.

    • Stir for 1 h at -78°C, then warm to 0°C.

    • Quench with 1M HCl (cold). Extract with Et

      
      O.[2]
      
    • Purification: Silica gel chromatography (Hexane/EtOAc 95:5). The product is volatile; do not apply high vacuum for extended periods.

Application I: Aza-Michael Addition (Synthesis of -Amino Ketones)

This reaction is the primary route for installing the cyclopropylmethyl-ketone scaffold into amine-bearing pharmacophores (e.g., piperazines, anilines).

Mechanism: 1,4-Conjugate addition. Solvent Choice: Methanol or Ethanol (protic solvents stabilize the enolate intermediate and facilitate proton transfer).

Protocol B: General Aza-Michael Addition
  • Setup: In a 20 mL vial, dissolve the amine (1.0 equiv, e.g.,

    
    -Boc-piperazine) in MeOH (0.5 M concentration).
    
  • Addition: Add 1-cyclopropylbut-3-en-2-one (1.2 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to RT. Stir for 2–4 hours.

    • Monitoring: TLC (stain with KMnO

      
      ; enone spot will disappear).
      
  • Workup: Concentrate under reduced pressure.

    • Note: Most adducts are clean enough for the next step. If purification is needed, use neutral alumina columns (silica is slightly acidic and can reverse the Michael addition).

Data Summary: Reaction Scope

NucleophileConditionsYieldNotes
MorpholineMeOH, RT, 1h92%Rapid conversion, no catalyst needed.
AnilineEtOH, 60°C, 4h78%Requires mild heating or Lewis acid (Yb(OTf)

).
ThiophenolDCM, TEA (cat), 0°C95%Exothermic; add thiol slowly to prevent polymerization.

Application II: Heterocycle Construction (Pyrazoles)

Enones are versatile precursors for pyrazoles, which are ubiquitous in kinase inhibitors (e.g., JAK, BTK inhibitors).

Protocol C: Synthesis of 3-(Cyclopropylmethyl)pyrazoles

Reagents: Hydrazine hydrate or substituted hydrazines (R-NHNH


).
  • Dissolution: Dissolve 1-cyclopropylbut-3-en-2-one (1 mmol) in Ethanol (5 mL).

  • Cyclization: Add Hydrazine hydrate (1.5 mmol).

  • Reflux: Heat to 80°C for 3 hours.

    • Intermediate: A pyrazoline intermediate may form.

  • Oxidation (Optional but recommended): If the pyrazoline does not auto-oxidize to pyrazole, add DDQ (1.1 equiv) or stir open to air with catalytic I

    
     to aromatize the ring.
    
  • Result: 3-(cyclopropylmethyl)-1

    
    -pyrazole.
    

Visualizing the Workflow

The following diagram illustrates the synthesis and divergent functionalization pathways.

G Start Cyclopropylacetic Acid Weinreb Weinreb Amide (Intermediate) Start->Weinreb 1. EDC, HOBt 2. NH(OMe)Me Enone 1-Cyclopropylbut-3-en-2-one (Target Scaffold) Weinreb->Enone VinylMgBr THF, -78°C MichaelAdduct β-Amino Ketone (Pharma Intermediate) Enone->MichaelAdduct R-NH2 or R-SH MeOH, RT Pyrazole 3-(Cyclopropylmethyl) pyrazole Enone->Pyrazole NH2NH2 EtOH, Reflux Epoxide Epoxide Derivative (Corey-Chaykovsky) Enone->Epoxide Me3S+I- NaH, DMSO

Figure 1: Synthetic pathway from precursor acid to the enone scaffold and subsequent divergence into pharmaceutical intermediates.

Critical Quality Attributes (CQA)

When sourcing or synthesizing this intermediate, the following parameters must be controlled:

  • Purity (GC/NMR): >95%. Impurities such as the tertiary alcohol (from double Grignard addition) will interfere with Michael additions by acting as protic quenchers.

  • Polymer Content: The material should appear as a clear, colorless to pale yellow liquid. Cloudiness or viscosity suggests polymerization.

  • Residual Solvent: THF must be removed completely (<500 ppm) if the subsequent step involves organometallic catalysis.

References

  • Synthesis of Cyclopropyl Ketones

    • Methodology: Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818.
    • Link:[Link]

  • Pharmaceutical Applic

    
    -HSD1 Inhibitors): 
    
    • Source: European Patent EP 2 582 698 B1.[3] "Substituted 5-, 6- and 7-membered heterocycles..." (2011).[3][4] Describes the use of 1-cyclopropylbut-3-en-2-one in Step 3 of Example synthesis.

    • Link
  • General Reactivity of Vinyl Ketones

    • Review: Perlmutter, P. "Conjugate Addition Reactions in Organic Synthesis." Tetrahedron Organic Chemistry Series, 1992, Vol 9.
    • Link:[Link]

  • Pyrazole Synthesis from Enones

    • Protocol: Heller, S. T., & Natarajan, S. R. "1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles." Organic Letters, 2006 , 8(13), 2675–2678. (Analogous chemistry applied to enones).[5]

    • Link:[Link]

Sources

Troubleshooting & Optimization

Improving yield in synthesis of 1-Cyclopropylbut-3-en-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 1-Cyclopropylbut-3-en-2-one

Case ID: YIELD-OPT-CPVK-001 Topic: Yield Improvement & Process Stabilization Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

The synthesis of 1-Cyclopropylbut-3-en-2-one (Cyclopropyl Vinyl Ketone) presents a "perfect storm" of synthetic challenges: the acid-sensitivity of the cyclopropyl ring, the high volatility of the product, and the extreme propensity of vinyl ketones to polymerize or undergo Michael additions.

Low yields in this synthesis are rarely due to a single failure point but rather a cascade of minor inefficiencies. This guide transitions your workflow from the high-risk Direct Grignard addition to the high-fidelity Weinreb Amide protocol, while implementing a strict Stabilization & Isolation regime.

Part 1: The Synthetic Route (Protocol Optimization)

Route A: The "Legacy" Method (Direct Grignard)
  • Reaction: Cyclopropanecarbonitrile + Vinylmagnesium bromide.

  • Why it fails: The intermediate imine salt is stable, but hydrolysis often requires acidic conditions that can open the cyclopropyl ring. Furthermore, without a stable tetrahedral intermediate, local excesses of Grignard can lead to tertiary alcohol formation (over-addition).

  • Status: NOT RECOMMENDED for high-yield applications.

Route B: The "Gold Standard" Method (Weinreb Amide)
  • Reaction: Cyclopropanecarboxylic acid

    
     Weinreb Amide 
    
    
    
    Product.
  • Why it works: The N-methoxy-N-methylamide forms a stable chelated intermediate with the vinyl magnesium species. This prevents the collapse of the tetrahedral intermediate until the quench, strictly preventing double-addition.

  • Status: RECOMMENDED .

Visualizing the Optimized Workflow

WeinrebSynthesis Start Cyclopropane- carboxylic Acid Activation Activation (CDI or SOCl2) Start->Activation AmideForm Weinreb Amide Formation Activation->AmideForm + HN(OMe)Me·HCl Grignard VinylMgBr Addition (-78°C) AmideForm->Grignard Dry THF Intermediate Stable Chelate Intermediate Grignard->Intermediate Prevents Over-addition Quench Acidic Quench (Controlled pH) Intermediate->Quench Hydrolysis Product 1-Cyclopropyl- but-3-en-2-one Quench->Product

Figure 1: The Weinreb Amide pathway ensures stoichiometry control, preventing the formation of tertiary alcohols common in direct Grignard additions to acid chlorides.

Part 2: Detailed Experimental Protocol (Self-Validating)

Target: 1-Cyclopropylbut-3-en-2-one Scale: 10 mmol basis

Step 1: Synthesis of the Weinreb Amide
  • Activation: Dissolve Cyclopropanecarboxylic acid (1.0 equiv) in DCM. Add CDI (1.1 equiv) portion-wise. Validation: Evolution of

    
     gas confirms activation.
    
  • Amidation: After gas evolution ceases (30 min), add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv). Stir at RT for 12h.

  • Workup: Wash with 1M HCl (remove unreacted amine), then Sat.

    
    . Dry over 
    
    
    
    .[1] Concentrate.
    • Checkpoint: The amide is stable. Verify purity by NMR before proceeding.

Step 2: Grignard Addition (The Critical Step)
  • Setup: Flame-dry a 2-neck flask. Add Weinreb amide (1.0 equiv) and anhydrous THF (0.5 M concentration).

  • Cooling: Cool to -78°C (Dry ice/Acetone). Crucial: Low temp prevents vinyl polymerization.

  • Addition: Add Vinylmagnesium bromide (1.2 equiv, 1.0 M in THF) dropwise over 30 mins.

    • Validation: Solution usually turns yellow/orange.

  • Warming: Allow to warm to 0°C (Ice bath) and stir for 1 hour. Do not warm to RT yet.

Step 3: Quench & Isolation (The Yield-Killer Zone)
  • In-Situ Stabilization: Before quenching, add 20 mg BHT (Butylated hydroxytoluene) or Hydroquinone to the reaction flask.

    • Reasoning: The moment the ketone is free, it is prone to radical polymerization. The inhibitor must be present before the ketone is generated.

  • Quench: Pour the mixture into cold, stirred 1M HCl (excess).

  • Extraction: Extract immediately with

    
     (Ether is preferred over DCM for volatility reasons).
    
  • Wash: Wash organics with Brine.[1]

  • Drying: Dry over

    
    . Add another pinch of BHT.
    
  • Concentration: Remove solvent on a rotary evaporator at >150 mbar and <20°C bath .

    • Warning:Do not distill to dryness. The product is volatile. Stop when the volume is reduced, and consider using the solution directly if possible. If pure oil is needed, use Kugelrohr distillation with a BHT-doped receiving flask.

Part 3: Troubleshooting Center (FAQs)

Module A: Yield Loss Diagnostics
SymptomProbable CauseCorrective Action
Yield < 30% Polymerization during workup.Mandatory: Add BHT/Hydroquinone to the reaction before quenching and to the receiving flask during concentration. Keep all solutions <25°C.
Missing Product Volatility loss.Do not use high vacuum (<10 mbar). Do not rotovap to dryness. Use a distillation "keeper" solvent (e.g., high-boiling ether) if applicable.
Tertiary Alcohol Over-addition of Grignard.Switch from Acid Chloride/Nitrile route to Weinreb Amide.[2] Ensure temperature is strictly -78°C during addition.
Ring Opening Acid Sensitivity of cyclopropane.Avoid strong mineral acids (conc. HCl/H2SO4) during workup.[3] Use buffered

or dilute (1M) HCl only for short durations.
Module B: Impurity Analysis
Impurity Signal (NMR)IdentityOrigin
Broad peaks, baseline risePolyvinyl ketone Radical polymerization. Oxygen exposure without inhibitor.
Doublet at ~1.2 ppmMethyl ketone Reduction of the vinyl group (rare, but possible if hydride sources are present).
Multiplets > 5 ppmRing-opened alkene Acid-catalyzed ring opening (homo-Michael addition).

Part 4: Logic Tree for Troubleshooting

Troubleshooting Issue Low Yield Observed CheckNMR Check Crude NMR Issue->CheckNMR Clean Spectrum Clean (No Product) CheckNMR->Clean No peaks Messy Spectrum Messy (Broad Peaks) CheckNMR->Messy Broadening OverAdd Tertiary Alcohol Present CheckNMR->OverAdd Wrong peaks Volatile Volatility Issue: Product lost on Rotovap Clean->Volatile Action Polymer Polymerization: Add BHT/Keep Cold Messy->Polymer Action RouteFail Selectivity Fail: Switch to Weinreb OverAdd->RouteFail Action

Figure 2: Diagnostic logic for identifying the root cause of yield loss based on crude NMR analysis.

Part 5: Data Summary & Stability

Physical Properties Table

Property Value Implication for Handling
Boiling Point Est. 140-145°C (760 mmHg) Volatile. Significant vapor pressure at RT.
Stability Poor (Heat/Light sensitive) Store at -20°C. Always store with inhibitor (100 ppm BHT).

| Reactivity | Michael Acceptor | Reacts rapidly with nucleophiles (amines, thiols). |

References

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. 2

  • Lee, I., et al. (2017). Controlled radical polymerization of vinyl ketones using visible light.[4] Polymer Chemistry, 8, 3351-3356.[4] (Provides data on polymerization rates and inhibition). 4

  • Organic Syntheses. Preparation of Weinreb Amides and Vinyl Ketone Handling. (General protocols for handling volatile enones). 5[6][1]

Sources

Purification methods for 1-Cyclopropylbut-3-en-2-one via distillation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 1-Cyclopropylbut-3-en-2-one via Distillation

Welcome to the Technical Support Center for the isolation and purification of 1-cyclopropylbut-3-en-2-one (cyclopropyl vinyl ketone). This compound is a highly reactive building block utilized in the synthesis of 2-aminothiazoles and complex cyclic scaffolds. Due to the presence of both a strained cyclopropyl ring and a Michael-acceptor vinyl group, its purification by distillation presents significant thermal and chemical challenges.

This guide is designed for researchers and drug development professionals, providing field-proven troubleshooting insights, causality-driven FAQs, and a self-validating distillation protocol.

Quantitative Distillation Parameters

To prevent thermal degradation and polymerization, adherence to strict physical parameters is required. Below is a summary of the optimal conditions for the vacuum distillation of 1-cyclopropylbut-3-en-2-one.

ParameterRecommended RangeCritical ThresholdCausality / Consequence of Deviation
System Pressure 1.0 – 5.0 Torr> 10 TorrHigher pressure necessitates a higher bath temperature, exponentially increasing the risk of gelation.
Vapor Temperature 45 – 55 °C> 65 °CExceeding 65 °C accelerates thermal degradation and irreversible isomerization.
Bath Temperature 60 – 75 °C> 85 °CHigh skin temperature causes localized auto-polymerization at the flask wall.
Inhibitor (BHT) 100 – 500 ppm< 50 ppmInsufficient radical quenching leads to runaway auto-polymerization.
Storage Temp -20 °C> 4 °CProlonged ambient storage leads to Michael addition oligomerization.

Troubleshooting & Mechanistic FAQs

Q: Why does my crude 1-cyclopropylbut-3-en-2-one turn into a viscous gel during distillation? A: This phenomenon is caused by thermally induced radical polymerization of the vinyl ketone moiety. Vinyl ketones are highly susceptible to auto-polymerization when subjected to thermal stress. To prevent this, a radical scavenger such as Butylated hydroxytoluene (BHT) or hydroquinone must be added directly to the distillation flask. Furthermore, the distillation must be performed under high vacuum to keep the bath temperature strictly below 75 °C.

Q: I observe unexpected side products and a loss of the cyclopropyl signal in NMR post-distillation. What causes this? A: The cyclopropyl group adjacent to a carbonyl is highly sensitive to Lewis and Brønsted acids. 1-Cyclopropylbut-3-en-2-one is typically synthesized via the treatment of cyclopropanecarbonyl chloride with ethene and anhydrous aluminum chloride, followed by dehydrochlorination[1]. If residual acidic byproducts remain during heating, the cyclopropyl vinyl ketone undergoes an acid-promoted ring opening yielding a 1,3-dipole, which initiates a homo-Nazarov cyclization[2]. To counteract this, you must thoroughly wash the organic layer with saturated aqueous NaHCO₃ prior to distillation, and add a pinch of anhydrous K₂CO₃ to the distillation pot to maintain basicity.

Q: How do I ensure the structural integrity of the conformers during isolation? A: Conformational studies using ab initio methods demonstrate that cyclopropyl vinyl ketone exhibits a global energy minimum in the s-cis conformer and a local minimum in the s-trans conformer, driven by conjugative overlap between the cyclopropane ring and the adjacent enone carbonyl[3]. While distillation does not permanently alter this equilibrium, excessive thermal stress can lead to irreversible isomerization or degradation. Maintaining a low distillation temperature preserves the kinetic stability of the product.

Logical Workflow: Distillation Hazard Mitigation

PurificationWorkflow Start Crude 1-Cyclopropylbut-3-en-2-one AcidCheck Residual Acid Present? Start->AcidCheck HomoNazarov Hazard: Homo-Nazarov Cyclization / Ring Opening AcidCheck->HomoNazarov Yes InhibitorCheck Radical Inhibitor Added? AcidCheck->InhibitorCheck No Neutralize Wash with sat. NaHCO3 Add K2CO3 to pot Neutralize->InhibitorCheck HomoNazarov->Neutralize Polymerization Hazard: Thermal Polymerization (Gelation) InhibitorCheck->Polymerization No VacuumDist Short-Path Vacuum Distillation (< 5 Torr, Bath < 65°C) InhibitorCheck->VacuumDist Yes AddBHT Add 100-500 ppm BHT AddBHT->VacuumDist Polymerization->AddBHT Success Pure 1-Cyclopropylbut-3-en-2-one (Store at -20°C) VacuumDist->Success

Workflow for troubleshooting 1-cyclopropylbut-3-en-2-one distillation hazards.

Self-Validating Protocol: Vacuum Distillation Methodology

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Objective: Isolate >98% pure 1-cyclopropylbut-3-en-2-one while preventing thermal polymerization and acid-catalyzed degradation. Apparatus: Short-path distillation head (Vigreux columns are strictly prohibited due to excessive holdup volume and increased residence time), high-vacuum pump capable of < 5 Torr, and a silicone oil bath.

Step 1: Acid Neutralization & Extraction

  • Action: Dissolve the crude reaction mixture in diethyl ether or dichloromethane. Wash sequentially with distilled water, then saturated aqueous NaHCO₃ (3 × 50 mL per 100 mL organic phase).

  • Causality: Removing residual Lewis/Brønsted acids prevents the acid-promoted ring opening of the cyclopropyl group into a 1,3-dipole during heating[2].

  • Validation Check: Test the final aqueous wash with pH paper. Do not proceed unless the pH reads ≥ 7.5.

Step 2: Drying and Inhibitor Addition

  • Action: Dry the organic layer over anhydrous Na₂SO₄. Filter the solution into a round-bottom distillation flask. Add 0.1 wt% (1000 ppm) of Butylated hydroxytoluene (BHT) directly to the flask.

  • Causality: BHT acts as a radical scavenger, terminating auto-polymerization cascades initiated by thermal stress on the vinyl moiety.

Step 3: Solvent Removal

  • Action: Remove the extraction solvent via a rotary evaporator at ambient temperature (20–25 °C).

  • Validation Check: The resulting crude oil must flow freely. If it is highly viscous or gelatinous at room temperature, polymerization has already occurred.

Step 4: High-Vacuum Distillation

  • Action: Add a Teflon-coated magnetic stir bar and a pinch (approx. 50 mg) of anhydrous K₂CO₃ to the crude oil to maintain basicity during heating. Apply high vacuum (1.0–5.0 Torr) and gradually heat the oil bath to 65 °C.

  • Validation Check: Monitor the vapor temperature. The product should distill as a clear, colorless liquid at approximately 45–55 °C at 2 Torr. Discard the first 5% of distillate (foreshot) to remove low-boiling impurities.

Step 5: Storage and Stabilization

  • Action: Immediately flush the receiving flask with Argon or Nitrogen gas.

  • Causality: Inert atmosphere prevents oxidative degradation of the enone.

  • Storage: Store the purified 1-cyclopropylbut-3-en-2-one in an amber vial at -20 °C over molecular sieves or a trace amount of K₂CO₃.

References[1] Title: One-Pot Syntheses of Substituted 2-Aminothiazoles and 2-Aminoselenazoles via Meerwein Arylation of Alkyl Vinyl Ketones

Source: thieme-connect.com URL: 1[2] Title: THE APPLICATION OF GREEN CHEMISTRY AND ENGINEERING TO NOVEL SUSTAINABLE SOLVENTS AND PROCESSES Source: gatech.edu URL: 2[3] Title: The Journal of Organic Chemistry Vol. 62 No. 11 Source: acs.org URL: 3

Sources

Minimizing ring-opening side reactions in cyclopropyl enones

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized Cyclopropyl Enone Support Center . It addresses the inherent instability of these motifs ("The Strain-Activation Paradox") and provides actionable troubleshooting for preserving the cyclopropane ring during chemical manipulation.

Ticket Status: OPEN Subject: Minimizing Ring-Opening Side Reactions Assigned Specialist: Senior Application Scientist

Core Concept: The Strain-Activation Paradox

Before troubleshooting specific reactions, you must understand why your substrate is failing. Cyclopropyl enones possess a unique "bisected" conformation where the cyclopropane Walsh orbitals overlap with the


-system of the enone.
  • The Benefit: This conjugation stabilizes the molecule electronically.

  • The Cost: It transmits electronic effects directly into the strained ring (~27.5 kcal/mol strain energy).

  • The Failure Mode: Any activation of the carbonyl (Lewis Acid, Protonation) or

    
    -carbon (Nucleophilic attack) instantly increases the character of the cyclopropylcarbinyl cation  or radical , lowering the activation energy barrier for bond rupture.
    

Troubleshooting Modules

Module A: Acid-Mediated Reactions (Lewis & Brønsted)

User Issue: "I added a Lewis Acid to activate the enone for a Diels-Alder/Michael reaction, but I recovered a homoallylic chloride/alcohol instead."

Root Cause: Acid-catalyzed ring opening.[1] Coordination of the Lewis Acid (LA) to the carbonyl creates a partial positive charge that delocalizes onto the cyclopropane. If the LA is too strong or the temperature too high, the C-C bond snaps to relieve strain, typically attacked by the counterion (Cl⁻, OTf⁻).

Diagnostic Diagram: The following decision tree illustrates the divergence between successful activation and ring failure.

AcidPathways cluster_0 Path A: Desired Reactivity cluster_1 Path B: Failure Mode Substrate Cyclopropyl Enone LA_Coord LA Coordination (Activation) Substrate->LA_Coord Lewis Acid Reaction Nucleophilic Attack (1,4 or 1,2) LA_Coord->Reaction Kinetic Control (-78°C, Non-Nu Solvent) Carbocation Cyclopropylcarbinyl Cation Formation LA_Coord->Carbocation Thermodynamic Drift (>0°C, Strong LA) Product Intact Cyclopropane Product Reaction->Product RingOpen Homoallylic Halide/Ether Carbocation->RingOpen Nu attack (Cl-, ROH)

Figure 1: Mechanistic divergence under Lewis Acid activation. Path A preserves the ring; Path B relieves strain via rupture.

Corrective Actions:

  • Switch Lewis Acids: Avoid monodentate, halophilic Lewis acids like

    
     or 
    
    
    
    . These provide a chloride source for the ring-opening
    
    
    -like attack.
    • Recommendation: Use bidentate or bulky Lewis acids like

      
       or chelating agents that lock the conformation without generating free nucleophiles.
      
  • Temperature Control: Ring opening is often the thermodynamic product. Keep reactions at -78°C .

  • Solvent Choice: Never use nucleophilic solvents (MeOH, EtOH) with acids. Use non-polar, non-nucleophilic solvents (

    
    , Toluene).
    
Module B: Nucleophilic Additions (Regioselectivity)

User Issue: "I attempted a conjugate addition (Michael), but the nucleophile attacked the ring (1,5-addition) or the carbonyl (1,2-addition)."

Root Cause: Hard/Soft Acid-Base (HSAB) mismatch.

  • Hard Nucleophiles (Grignards, Organolithiums): Attack the hardest electrophile (Carbonyl C-2) or, due to steric bulk at the

    
    -position, attack the cyclopropane ring carbons (homoconjugate addition).
    
  • Soft Nucleophiles (Cuprates, Thiolates): Attack the softer LUMO coefficient at the

    
    -carbon (C-4), preserving the ring.
    

Data Comparison: Nucleophile Selectivity

Reagent TypeExamplePrimary OutcomeRisk Level
Organolithium

1,2-Addition (Alcohol)High (Ring intact, but wrong regiochem)
Grignard

Mixture (1,2 & 1,4)High (Radical side reactions possible)
Gilman (Cuprate)

1,4-Addition (Ketone) Low (Best for ring preservation)
Aluminum Hydride

1,2-ReductionMedium (Risk of over-reduction)
Borohydride

+

1,2-Reduction (Luche)Low (Safe reduction to alcohol)

Corrective Actions:

  • Use Organocuprates: Always transmetallate Grignards to Copper (I) before addition.

  • Luche Reduction: If reducing the ketone to an alcohol, use

    
     with 
    
    
    
    . The Cerium activates the carbonyl specifically for 1,2-attack without engaging the ring strain.
Module C: Radical Fragmentation

User Issue: "I tried a dissolving metal reduction (Birch conditions) or SmI2 reaction, and the ring vanished."

Root Cause: The cyclopropylmethyl radical is one of the fastest rearranging species in organic chemistry (


). Any Single Electron Transfer (SET) mechanism that places a radical alpha to the ring will cause immediate fragmentation.

Corrective Actions:

  • Avoid SET Reagents: Do not use

    
    , 
    
    
    
    , or
    
    
    if the ring must be preserved.
  • Use Ionic Hydrogenation: Use

    
     with a mild Lewis Acid for reductions, avoiding radical intermediates entirely.
    

Standard Operating Protocols (SOPs)

SOP-1: Safe Conjugate Addition (Gilman Reagent)

Goal: Install an alkyl group at the


-position without opening the cyclopropane.
  • Preparation: Flame-dry a 2-neck round bottom flask under Argon.

  • Copper Source: Add

    
     (1.1 equiv) and anhydrous 
    
    
    
    (THF can sometimes promote equilibration; Ether is safer for kinetics). Cool to 0°C .[2]
  • Transmetallation: Add Organolithium (

    
    , 2.0 equiv) dropwise. A colorless solution of 
    
    
    
    will form.
  • Cooling: Lower temperature to -78°C . Critical Step: High temps favor ring opening.

  • Substrate Addition: Dissolve Cyclopropyl Enone (1.0 equiv) in minimal

    
     and add slowly over 10 minutes.
    
  • Quench: Stir for 30 mins at -78°C. Quench cold with saturated

    
     solution. Do not let it warm up before quenching to prevent enolate equilibration and ring opening.
    
SOP-2: Lewis Acid Activation (Nazarov-Type Context)

Goal: Activate the enone for cyclization while minimizing chloride attack.

  • Solvent: Use anhydrous Dichloromethane (DCM) .

  • Lewis Acid Selection: Use

    
      (1.1 equiv) or 
    
    
    
    . Avoid
    
    
    or
    
    
    .
  • Temperature: Cool solvent to -78°C before adding reagents.

  • Execution: Add Lewis Acid, then add Substrate.

  • Monitoring: Monitor by TLC at -78°C. If no reaction after 1 hour, warm to -40°C . Stop immediately if spot-to-spot conversion is not observed.

Frequently Asked Questions (FAQ)

Q: Can I protect the ketone as an acetal to prevent side reactions? A: Proceed with extreme caution. Standard acetal protection (Ethylene glycol + pTsOH) generates acid that will open the ring.

  • Solution: Use Noyori's conditions (TMSOTf, 1,2-bis(trimethylsiloxy)ethane) at -78°C, which is kinetically controlled and often spares the ring.

Q: Why did my ring open during a palladium-catalyzed coupling? A: Pd(0) can insert into the strained C-C bond of cyclopropanes, especially if they are "Donor-Acceptor" substituted.

  • Solution: Avoid phosphine ligands that increase electron density on the metal. Use

    
     without strong donor ligands if possible, or switch to a mechanism that does not involve oxidative addition near the ring.
    

Q: I need to reduce the alkene but keep the ketone and the ring. How? A: This is difficult because the ring is sterically shielding.

  • Solution:Wilkinson’s Catalyst (

    
    ) with 
    
    
    
    is generally mild enough to reduce the alkene without hydrogenolizing the cyclopropane ring, provided the pressure is kept low (1 atm).

References

  • Mechanism of Acid-Catalyzed Opening

    • Title: Lewis acid mediated reactions of 1-cyclopropyl-2-arylethanones with allenic esters.[3][4]

    • Source: Journal of Organic Chemistry (2008).[5]

    • URL:[Link]

  • Nucleophilic Selectivity (Hard vs Soft)

    • Title: The Michael Addition Reaction and Conjugate Addition.[6][7][8][9]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Copper-Mediated Conjugate Addition

    • Title: Stereochemistry and Mechanism of the Ring-Opening Reaction of Cyclopropylenones with LiCu(Me)2.
    • Source: ResearchGate (Journal of the American Chemical Society).
    • URL:[Link]

  • General Reactivity Guide

    • Title: A Comparative Guide to Ring-Opening Reactions of Substituted Cyclopropyl Ketones.
    • Source: BenchChem.[10]

Sources

Technical Support Center: Stabilizers & Storage for 1-Cyclopropylbut-3-en-2-one

[1]

Executive Summary & Chemical Profile

1-Cyclopropylbut-3-en-2-one is a highly reactive vinyl ketone .[1] Structurally, it features an ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

2Michael acceptorradical polymerization

Unlike simple ketones, this compound cannot be stored passively. Without active stabilization and thermal control, it will undergo auto-polymerization (forming a gel or solid glass) or oxidative degradation (yellowing) within days to weeks.[1]

Critical Stability Risks:

  • Radical Polymerization: The primary degradation pathway. Initiated by heat, light, or trace peroxides.

  • Michael Addition: Reaction with nucleophiles (water, amines, thiols) at the

    
    -carbon.
    
  • Oxidation: Formation of peroxides at the allylic positions or vinyl group, which further accelerates polymerization.

Critical Storage Parameters

To ensure long-term integrity (>6 months), you must adhere to the "Three Pillars of Vinyl Ketone Stability" :

ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Low temperature significantly reduces the kinetic rate of radical propagation (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

) and thermal initiation.
Atmosphere Air (Aerobic) if using MEHQCrucial: MEHQ (4-Methoxyphenol) requires dissolved oxygen to function as an inhibitor.[1] Storing MEHQ-stabilized material under pure Nitrogen/Argon deactivates the stabilizer.[1]
Container Amber Glass / PTFE Amber glass blocks UV light (photo-initiation).[1] PTFE liners prevent leaching of plasticizers which can act as radical initiators.

Stabilizer Selection Guide

The choice of stabilizer depends on your downstream application.

Primary Recommendation: MEHQ (4-Methoxyphenol)[1]
  • Mechanism: MEHQ traps carbon-centered radicals but requires oxygen to regenerate the active phenoxy radical.[1]

  • Concentration: 100 – 500 ppm (0.01% – 0.05%).[1]

  • Best For: Long-term storage where the container is opened occasionally (replenishing oxygen).[1]

Secondary Recommendation: Hydroquinone (HQ)[1]
  • Mechanism: Acts as a potent radical scavenger.[1] More active than MEHQ but can cause stronger discoloration (darkening) over time.[1]

  • Concentration: 500 – 1000 ppm (0.05% – 0.1%).[1]

  • Best For: Bulk storage or when strictly anaerobic conditions are unavoidable (though TBC is preferred for strict anaerobiosis).[1]

Alternative: BHT (Butylated Hydroxytoluene)[1]
  • Mechanism: Sterically hindered phenol.[1] Less effective for vinyl ketones than MEHQ/HQ but easier to remove via sublimation/evaporation.[1]

  • Concentration: 500 – 1000 ppm.[1]

  • Best For: Applications where phenolic residues must be minimized.[1]

Troubleshooting & FAQs

Q1: My sample has turned from colorless to yellow. Is it still usable?

A: Likely yes, but check purity. Yellowing in vinyl ketones typically indicates the formation of oligomers or oxidation products (quinones from the stabilizer).

  • Action: Run a GC-MS or H-NMR.

  • Threshold: If the purity is >95% and the main impurity is the stabilizer oxidation product, you can purify it via flash chromatography (silica plug) or distillation.

  • Warning: If the liquid has become viscous, significant polymerization has occurred. Distillation is required immediately to recover the remaining monomer.

Q2: The liquid has solidified into a gel or glass. Can I reverse this?

A: No. This is irreversible radical polymerization.[1] The vinyl groups have formed a covalent carbon-carbon backbone.[1] The material is lost and cannot be depolymerized back to the monomer.

  • Prevention: Ensure your freezer is actually at -20°C and that the stabilizer level is maintained (>100 ppm).[1]

Q3: I need to use the compound in a reaction sensitive to phenols. How do I remove the stabilizer?

A: You have two options depending on the scale.

Option A: Flash Chromatography (Small Scale < 5g) Pass the compound through a short pad of neutral alumina or silica gel . The polar phenolic stabilizers (MEHQ/HQ) will adsorb strongly to the stationary phase, while the less polar vinyl ketone elutes.

Option B: Vacuum Distillation (Large Scale > 5g) Distill the compound under reduced pressure. The non-volatile stabilizers will remain in the pot residue.

  • Critical: Add a fresh inhibitor (e.g., Phenothiazine or Copper shavings) to the distillation pot to prevent polymerization during heating.

Q4: Should I store this under Argon/Nitrogen?

A: It depends on the stabilizer.

  • If using MEHQ: NO. You must leave a "headspace" of air. Without oxygen, MEHQ becomes ineffective, and the monomer may polymerize spontaneously.

  • If using TBC (4-tert-butylcatechol) or Phenothiazine: Yes, these can function in anaerobic environments.[1] However, for standard commercial preparations (usually MEHQ), air is required.

Visualizing the Science

Diagram 1: Degradation Pathways of Vinyl Ketones

This diagram illustrates why stabilization is non-negotiable. The "Radical Polymerization" loop is self-accelerating (auto-catalytic).[1]

VinylKetoneDegradationMonomer1-Cyclopropylbut-3-en-2-one(Monomer)RadicalCarbon-Centered Radical(Active Species)Monomer->RadicalHeat / Light / InitiatorOxidationPeroxides/Oligomers(Yellow Impurities)Monomer->OxidationO2 (Slow Oxidation)PolymerPolymer Chain(Irreversible Solid)Radical->PolymerPropagation (Chain Reaction)StabilizerStabilizer (MEHQ/HQ)+ OxygenRadical->StabilizerTrapped by InhibitorStabilizer->RadicalBlocks Propagation

Caption: Figure 1. The degradation cascade. Note that stabilizers (Green) actively intercept the radical species (Red) to prevent the irreversible formation of polymer chains.

Diagram 2: Stabilizer Removal Workflow

Follow this logic gate to prepare your sample for sensitive experiments.

StabilizerRemovalStartStabilized Monomer(Contains MEHQ/HQ)DecisionScale of Operation?Start->DecisionSmallScaleSmall Scale (< 5g)Decision->SmallScaleLargeScaleLarge Scale (> 5g)Decision->LargeScaleMethodAMethod A: AdsorptionPass through Neutral Alumina PlugSmallScale->MethodAMethodBMethod B: Vacuum Distillation(Low Temp, Reduced Pressure)LargeScale->MethodBCheckQC Check:1H-NMR or GC-MSMethodA->CheckMethodB->CheckUseImmediate Use(Do not store without stabilizer)Check->Use

Caption: Figure 2. Workflow for removing phenolic inhibitors prior to sensitive catalysis or biological assays.

Experimental Protocol: Stabilizer Verification

Before committing valuable material to a synthesis, verify the stabilizer levels.

Method: Colorimetric Spot Test (Qualitative)

  • Dissolve 1 drop of the monomer in 1 mL of Methanol.

  • Add 1 drop of 1N NaOH .

  • Observation:

    • Dark Brown/Red: High stabilizer concentration (HQ/MEHQ oxidized to quinones).[1]

    • Faint Yellow/Colorless: Low or no stabilizer.[1] Proceed with caution.

Method: 1H-NMR (Quantitative) [1]

  • Acquire a standard proton spectrum in ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .
    
  • Target Signals:

    • MEHQ: Look for the aromatic protons (doublets) around 6.7 - 6.8 ppm and the methoxy singlet at 3.7 ppm .

    • Monomer: Vinyl protons will appear at 5.8 - 6.5 ppm .[1]

  • Calculation: Integrate the stabilizer peaks relative to the vinyl protons to calculate ppm.

References

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: Methyl Vinyl Ketone (Analogous Vinyl Ketone Stability Data). Retrieved from

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 15072636: 1-Cyclopropyl-3-methylbut-2-en-1-one.[1][3] Retrieved from

  • Sanda, F., Takata, T., & Endo, T. (1993).[4] Radical ring-opening polymerization of alpha-cyclopropylstyrenes. Macromolecules. Retrieved from

  • BenchChem. (2025).[1][2][5] Technical Support Center: Stability and Storage of β-Amino Ketones (Precursors to Enones). Retrieved from

  • Fisher Scientific. (2025).[1] Chemical Storage and Handling Guide for Unstable Monomers. Retrieved from

Technical Support Center: Optimizing Reaction Temperature for 1-Cyclopropylbut-3-en-2-one Michael Additions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals dealing with the unique thermodynamic and kinetic challenges of performing Michael additions on cyclopropyl-substituted enones.

Unlike standard aliphatic enones, 1-cyclopropylbut-3-en-2-one features an


-unsaturated ketone conjugated with a cyclopropyl ring. This structure requires precise thermal management to achieve high chemoselectivity, prevent ring degradation, and suppress reversible side reactions.

Mechanistic Deep Dive: The Causality of Temperature

The cyclopropyl group donates electron density into the enone system via


 hyperconjugation, subtly altering the electrophilicity of the 

-carbon. Because of this electronic stabilization, the molecule is highly reactive but sensitive to harsh conditions. Temperature dictates the dominant reaction pathway through the following mechanisms:
  • Kinetic Control (-60 °C to -20 °C): At cryogenic temperatures, the activation energy for 1,2-addition (direct carbonyl attack) is heavily suppressed. Soft nucleophiles will exclusively attack the

    
    -carbon. Crucially, low temperatures prevent the retro-Michael reaction, locking the product in its kinetically stable state 1.
    
  • Thermodynamic Control (0 °C to 25 °C+): Elevated temperatures increase the reaction rate but introduce reversibility. Because the Michael adduct can break down into the starting donor and acceptor, prolonged exposure to room temperature often results in diminished yields over time due to thermodynamic equilibration 2.

Quantitative Temperature Optimization Data

To facilitate rapid experimental design, the following table summarizes the causal effects of temperature ranges on the reaction profile of 1-cyclopropylbut-3-en-2-one.

Temperature RangeControl RegimeReaction RateRetro-Michael RiskIdeal Nucleophile Profile
-60 °C to -40 °C Purely KineticSlow to ModerateNegligibleSoft, highly reactive (e.g., alkyl thiols)
-20 °C to 0 °C BalancedModerateLowMasked acyl cyanides (MACs)
0 °C to 25 °C ThermodynamicFastHigh (over time)Sterically hindered amines
> 40 °C Purely ThermodynamicVery FastSevereNot recommended (Risk of polymerization)

Troubleshooting Guides & FAQs

Q1: My yield drops significantly if I leave the reaction stirring overnight at room temperature. What is happening? A: You are observing the retro-Michael reaction. Michael additions are thermodynamically reversible. At elevated temperatures (like 25 °C), the adduct can spontaneously break down into the starting 1-cyclopropylbut-3-en-2-one and the free nucleophile 2. Solution: Lower the temperature to 0 °C, or strictly monitor the reaction via TLC and quench immediately upon maximum conversion.

Q2: Can I use elevated temperatures (>40 °C) to force a sterically hindered amine to react? A: It is highly discouraged. While heat increases the collision rate, 1-cyclopropylbut-3-en-2-one is sensitive. High temperatures combined with basic amines can trigger polymerization of the vinyl group or unwanted ring-opening of the cyclopropyl moiety. Solution: Instead of increasing temperature, consider increasing the concentration of the reaction mixture or utilizing a more active hydrogen-bond donor catalyst (e.g., squaramides) 3.

Q3: How does temperature influence 1,2-addition versus 1,4-addition in this system? A: 1,2-addition is kinetically favored (lower activation energy), while 1,4-addition is thermodynamically favored (more stable product). However, by using "soft" nucleophiles combined with cryogenic temperatures (e.g., -60 °C), you suppress the activation energy required for 1,2-addition, allowing the 1,4-addition to proceed cleanly and irreversibly 1.

Validated Experimental Protocols

Protocol: Asymmetric Sulfa-Michael Addition at Cryogenic Temperatures (-60 °C)

This methodology utilizes a self-validating thermal management system to ensure the kinetic product is locked before any thermodynamic equilibration can occur.

Step 1: Preparation & Purging Flame-dry a Schlenk tube under vacuum and backfill with inert Argon. Charge the vessel sequentially with 1-cyclopropylbut-3-en-2-one (1.0 equiv, 0.1 mmol) and anhydrous Et₂O (1.0 mL).

Step 2: Thermal Equilibration Submerge the reaction vessel in a cryogenic cooling apparatus set to -60 °C. Stir for exactly 15 minutes.

Self-Validating Checkpoint: Before proceeding, verify the internal liquid temperature using a PTFE-coated thermocouple. It must read exactly -60 °C. A fluctuating temperature indicates incomplete thermal equilibration, which will cause localized hot spots and trigger undesired 1,2-addition.

Step 3: Catalysis & Nucleophile Addition Add the bifunctional organocatalyst (0.10 equiv), followed immediately by the alkyl thiol nucleophile (1.2 equiv).

Step 4: Incubation Stir the reaction at -60 °C for 24 hours. Monitor via TLC (aliquots must be quenched immediately into cold ether/TFA to prevent false readings).

Step 5: Kinetic Quenching Quench the reaction by adding a 0.5 M TFA solution in toluene (50 μL) directly into the mixture at -60 °C.

Self-Validating Checkpoint: You must quench the reaction before removing the vessel from the cooling bath. Protonating the catalyst at -60 °C neutralizes the active complex and locks the kinetic product, ensuring the retro-Michael pathway cannot initiate during the warming phase.

Workflow Visualization

Workflow Start 1-Cyclopropylbut-3-en-2-one Michael Addition Assess Assess Nucleophile Reactivity & Sterics Start->Assess SoftNu Soft / Highly Reactive Nu (e.g., Thiols, MACs) Assess->SoftNu HardNu Hard / Hindered Nu (e.g., Amines, Malonates) Assess->HardNu TempLow Cryogenic (-60°C) Kinetic Control SoftNu->TempLow TempMid Ambient (0°C to 25°C) Thermodynamic Balance HardNu->TempMid SuccessLow High 1,4-Selectivity No Retro-Michael TempLow->SuccessLow TempMid->SuccessLow If T carefully managed RiskHigh Risk: Retro-Michael & 1,2-Addition TempMid->RiskHigh If T > 25°C

Decision tree for optimizing temperature in cyclopropyl enone Michael additions.

References

  • Fulton, J. L., Horwitz, M. A., Bruske, E. L., & Johnson, J. S. (2018). "Asymmetric Organocatalytic Sulfa-Michael Addition to Enone Diesters." National Institutes of Health (NIH).
  • "Squaramide-Catalyzed Enantioselective Michael Addition of Masked Acyl Cyanides to Substituted Enones." (2013). National Institutes of Health (NIH) / Journal of the American Chemical Society.
  • "Managing reaction temperature for selective Michael addition." (2025). Benchchem.

Sources

Solvent effects on the reactivity of 1-Cyclopropylbut-3-en-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-Cyclopropylbut-3-en-2-one

A Guide to Navigating Solvent Effects and Reaction Mechanisms

Welcome to the technical support guide for 1-Cyclopropylbut-3-en-2-one. As a Senior Application Scientist, I've designed this resource to move beyond simple protocols and address the nuanced challenges researchers face when working with this versatile but sensitive substrate. This guide is structured as a series of frequently asked questions and troubleshooting scenarios, grounded in mechanistic principles to empower you to make informed decisions during your experiments.

The unique structure of 1-cyclopropylbut-3-en-2-one—possessing both a strained vinylcyclopropane (VCP) moiety and an α,β-unsaturated ketone system—opens up a rich landscape of chemical transformations. However, its reactivity is highly dependent on experimental conditions, with solvent choice being a paramount, and often underestimated, variable.

Section 1: The Vinylcyclopropane-Cyclopentene (VCP) Rearrangement

The hallmark reaction of this substrate is the vinylcyclopropane-cyclopentene (VCP) rearrangement, a powerful method for constructing five-membered rings.[1][2] This transformation can be induced thermally or with Lewis acid catalysis, but success hinges on understanding the underlying mechanistic pathways.[2][3]

FAQ 1: My VCP rearrangement is sluggish or fails to proceed. What are the primary factors to investigate?

Answer: This is a common issue that typically points to insufficient energy input for the thermal pathway or issues with catalyst activity in the Lewis acid-mediated route.

  • For Thermal Rearrangements: The parent VCP to cyclopentene isomerization requires significant thermal energy, with early studies reporting temperatures from 325 to 500 °C.[2] The presence of the ketone in your substrate influences the activation energy, but high temperatures are generally the starting point. If you observe no reaction, a stepwise increase in temperature is the first logical step. However, be mindful that excessive heat can lead to decomposition and polymerization.

  • For Lewis Acid-Catalyzed Rearrangements: If a catalyzed reaction is not proceeding, consider the following:

    • Catalyst Choice: Not all Lewis acids are equally effective. Donor-acceptor cyclopropanes, like the one you are using, are often activated by oxophilic Lewis acids that coordinate to the carbonyl oxygen.[4] Scandium triflate (Sc(OTf)₃) and bismuth triflate (Bi(OTf)₃) are excellent starting points.[5][6]

    • Catalyst Activity: Ensure your Lewis acid is anhydrous. Water can deactivate the catalyst and interfere with the reaction.

    • Solvent Interaction: The solvent can complex with the Lewis acid, reducing its efficacy. A weakly coordinating solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is often a superior choice to a more coordinating solvent like acetonitrile or THF in these cases.

FAQ 2: I'm observing a complex mixture of stereoisomers instead of a single cyclopentenone product. How does solvent choice influence this?

Answer: The stereochemical outcome of the VCP rearrangement is mechanistically revealing and highly sensitive to the reaction environment, particularly the solvent. The reaction can proceed through two primary, competing pathways: a concerted pericyclic process or a stepwise diradical mechanism.[1][7] Your solvent choice can favor one pathway over the other.

  • Concerted Pathway: This pathway is governed by orbital symmetry rules and is typically favored in non-polar solvents.[8][9] It is a highly stereospecific process that should, in theory, yield a single major stereoisomer. If your goal is high stereoselectivity, starting with non-polar solvents like toluene or hexane is recommended.

  • Stepwise Diradical Pathway: This pathway involves the homolytic cleavage of the cyclopropane's C1-C2 bond to form a more stable 1,5-diradical intermediate.[2] This intermediate has a longer lifetime, allowing for bond rotations before ring closure. Polar solvents can stabilize any charge-separated character in the transition state leading to this diradical, making this pathway more competitive. The result of this pathway is often a loss of stereospecificity and the formation of multiple isomers.

Below is a diagram illustrating these competing mechanistic routes.

G cluster_0 Reaction Pathways cluster_1 Non-Polar Solvent (e.g., Toluene) cluster_2 Polar Solvent (e.g., Acetonitrile, DMSO) Reactant 1-Cyclopropylbut-3-en-2-one Concerted_TS Concerted TS (Pericyclic) Reactant->Concerted_TS [1,3]-Sigmatropic Shift Diradical_Int Diradical Intermediate Reactant->Diradical_Int Homolytic Cleavage Product_A Single Stereoisomer Concerted_TS->Product_A Rotation Bond Rotation Diradical_Int->Rotation Product_Mix Mixture of Stereoisomers Rotation->Product_Mix

Caption: Competing VCP rearrangement pathways influenced by solvent polarity.

Data Summary: Solvent Effects on VCP Rearrangement

The following table summarizes the expected impact of different solvent classes on the VCP rearrangement of 1-cyclopropylbut-3-en-2-one.

Solvent ClassExamplesDielectric Constant (ε)Key CharacteristicsExpected Impact on VCP Rearrangement
Non-Polar Hexane, Toluene, Benzene< 5Low polarity, cannot stabilize charges.[10]Favors the concerted, stereospecific pathway. Reaction rates may be slower if the transition state has polar character.
Polar Aprotic THF, DCM, Acetonitrile (MeCN), DMSO5 - 47High dipole moment, no H-bond donors.[10][11]Can stabilize polar transition states and diradical intermediates, potentially increasing reaction rate but decreasing stereoselectivity.[12]
Polar Protic Methanol, Ethanol, Water> 15High dipole moment, H-bond donors.[10][11]Generally avoided. Can act as nucleophiles (see Sec. 2), protonate intermediates, or deactivate Lewis acid catalysts.[13]

Section 2: Troubleshooting Side Reactions

Unwanted side reactions can significantly lower the yield of your desired cyclopentenone. The bifunctional nature of your substrate is the primary cause.

FAQ 3: My reaction is producing a significant amount of high-molecular-weight material (polymer). How can I mitigate this?

Answer: The α,β-unsaturated ketone moiety in your substrate is a classic Michael acceptor.[14] Under thermal or acidic conditions, it is susceptible to polymerization via conjugate addition pathways.

Solutions:

  • Concentration: Run the reaction under high dilution. This favors intramolecular reactions (the VCP rearrangement) over intermolecular reactions (polymerization).

  • Temperature Control: Use the minimum temperature required for the rearrangement. Excessive heat can initiate radical polymerization.

  • Inhibitors: For thermal reactions, adding a small amount of a radical inhibitor like BHT (butylated hydroxytoluene) can suppress unwanted polymerization pathways.

  • Reaction Time: Monitor the reaction closely (e.g., by GC-MS or TLC) and stop it as soon as the starting material is consumed to prevent product decomposition or polymerization over extended periods.

FAQ 4: I am isolating an alcohol product instead of the expected cyclopentenone, especially when using alcohol-based solvents. What is happening?

Answer: This is a classic case of the solvent acting as a nucleophile. Protic solvents like methanol or ethanol can participate in a conjugate (Michael) addition to the activated double bond, especially if catalyzed by trace acid or base.[14] This is a significant reason why polar protic solvents are generally poor choices for this transformation unless a subsequent reaction is desired.

Section 3: Experimental Protocols & Workflows

Here we provide validated starting points for performing the VCP rearrangement.

Protocol 1: Thermal VCP Rearrangement

This protocol prioritizes stereochemical control by using a non-polar solvent.

  • Setup: To a flame-dried, three-neck flask equipped with a reflux condenser and a thermometer, add anhydrous toluene (to make a 0.05 M solution).

  • Inert Atmosphere: Purge the system with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Substrate Addition: Add 1-cyclopropylbut-3-en-2-one (1.0 eq) to the flask.

  • Heating: Heat the reaction mixture to reflux (approx. 110 °C) and monitor the reaction progress by GC-MS. If no reaction is observed, consider switching to a higher boiling solvent like xylene or decalin.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel.

Protocol 2: Lewis Acid-Catalyzed VCP Rearrangement

This protocol offers a milder alternative to the high temperatures of the thermal method.

  • Setup: To a flame-dried flask under an inert atmosphere, add anhydrous dichloromethane (DCM, to make a 0.1 M solution).

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%) to the solvent.

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Substrate Addition: Add 1-cyclopropylbut-3-en-2-one (1.0 eq) dropwise as a solution in DCM.

  • Reaction: Allow the reaction to stir at 0 °C to room temperature while monitoring its progress by TLC.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extraction & Purification: Extract the aqueous layer with DCM (3x), combine the organic layers, dry with Na₂SO₄, filter, and concentrate. Purify the product by flash column chromatography.

Troubleshooting Workflow Diagram

Use the following decision tree to troubleshoot and optimize your VCP rearrangement.

G Start Start: VCP Rearrangement Choose_Path Select Pathway Start->Choose_Path Goal Goal: High Yield of Cyclopentenone Problem Low Yield / Side Products Thermal Run Thermal Protocol (Non-polar solvent, high T) Choose_Path->Thermal Thermal Lewis_Acid Run Lewis Acid Protocol (Anhydrous, non-coordinating solvent) Choose_Path->Lewis_Acid Lewis Acid Check_Thermal Analyze Outcome Thermal->Check_Thermal Check_LA Analyze Outcome Lewis_Acid->Check_LA Check_Thermal->Goal Success Problem_Thermal Issue: No Reaction? -> Increase Temp/Boiling Point Issue: Polymer? -> Dilute / Add Inhibitor Check_Thermal->Problem_Thermal Failure Check_LA->Goal Success Problem_LA Issue: No Reaction? -> Check Catalyst Activity / Change LA Issue: Complex Mixture? -> Lower Temp / Screen Solvents Check_LA->Problem_LA Failure Problem_Thermal->Problem Problem_Thermal->Thermal Re-optimize Problem_LA->Problem Problem_LA->Lewis_Acid Re-optimize

Caption: A decision-making workflow for optimizing the VCP rearrangement.

References

  • Why do pericyclic reactions generally not require polar solvents? | Study Prep in Pearson+.
  • CHEM 330 Topics Discussed on Oct 2 Effect of solvent.
  • A Researcher's Guide to DFT Investigation of Vinylcyclopropane Rearrangements. Benchchem.
  • The Vinylcyclopropane-Cyclopentene Rearrangement: A Comprehensive Technical Guide. Benchchem.
  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
  • Vinylcyclopropane rearrangement. Wikipedia.
  • The Vinylcyclopropane-Cyclopentene Rearrangement. Organic Reactions.
  • CHEMISTRY: Michael Reaction and Addition to Cyclopropane Ring.
  • Polar Protic, Aprotic, and Non-Polar Solvents in Substitution and Elimin
  • Pericyclic Reactions. MSU Chemistry.
  • Vinylcyclopropane-Cyclopentene Rearrangement.
  • Solvent Effects on the Mechanistic of Ketene and Halogenated Ketene Cycloadditions with Cyclopentadiene: A DFT Study. Oriental Journal of Chemistry.
  • Polar Protic and Aprotic Solvents. Chemistry LibreTexts.
  • Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile. Chemistry Europe.
  • Lewis acid-catalyzed (3 + 2) annulation of bicyclobutanes with ynamides: access to 2-amino-bicyclo[2.1.1]hexenes. Royal Society of Chemistry.
  • Lewis acid-promoted cascade reactions of cyclopropenes: a unified approach to stereoselective synthesis of cyclic ethers and oxaspirolactones.

Sources

Technical Support Center: Troubleshooting & Purification of 1-Cyclopropylbut-3-en-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 1-cyclopropylbut-3-en-2-one (also known as cyclopropyl vinyl ketone).

This highly reactive α,β-unsaturated ketone is a critical building block in drug development, frequently utilized in the synthesis of 2-aminothiazole pharmacophores[1] and as a precursor for complex ring systems via homo-Nazarov cyclizations[2]. However, its dual functionality—a strained cyclopropyl ring and a polymerizable vinyl group—makes it notoriously difficult to purify from crude reaction mixtures.

Below is our comprehensive, field-proven guide to diagnosing impurities and executing self-validating purification workflows.

Diagnostic Workflow for Impurity Resolution

Before selecting a purification method, you must identify the dominant impurities in your crude mixture. The following diagnostic logic tree maps the causal relationships between synthetic byproducts and their required interventions.

ImpurityResolution Crude Crude 1-Cyclopropylbut-3-en-2-one (Reaction Mixture) Analysis Diagnostic Profiling (GC-MS / 1H NMR) Crude->Analysis PolymerCheck Viscous Residue or Loss of Vinyl Protons? Analysis->PolymerCheck ChloroCheck Presence of 3-Chloro Intermediate (M+2 peak)? Analysis->ChloroCheck AcidCheck Acidic Residues or Ring-Opened Isomers? Analysis->AcidCheck AddBHT Add Radical Scavenger (BHT) & Vacuum Distill PolymerCheck->AddBHT Yes BaseTreat Secondary Elimination (Mild Base Treatment) ChloroCheck->BaseTreat Yes BufferWash Aqueous Buffer Wash (pH 8) & Basic Alumina Plug AcidCheck->BufferWash Yes Pure Pure 1-Cyclopropylbut-3-en-2-one (>98% Purity) AddBHT->Pure Distillate BaseTreat->BufferWash Neutralize BufferWash->AddBHT Proceed to isolation

Caption: Diagnostic workflow for identifying and removing impurities from crude 1-cyclopropylbut-3-en-2-one.

Frequently Asked Questions (Troubleshooting)

Q1: During distillation, my crude mixture turns into a thick, intractable gel, and the yield plummets. What is happening? A1: You are observing radical-induced auto-polymerization. The unsubstituted vinyl ketone moiety is highly reactive. Thermal stress during distillation initiates a radical chain polymerization, cross-linking the monomers into a heavy polymer. Causality & Solution: To prevent this, you must disrupt the radical propagation phase. Always distill 1-cyclopropylbut-3-en-2-one under high vacuum to lower the required boiling temperature. Crucially, add a radical inhibitor such as BHT (butylated hydroxytoluene) at 0.1–0.5% w/w to the crude mixture prior to heating.

Q2: My GC-MS shows a significant impurity with an M+2 isotope pattern characteristic of chlorine. Distillation isn't separating it. How do I remove it? A2: This impurity is 3-chloro-1-cyclopropylpropan-1-one. The standard synthesis of cyclopropyl vinyl ketone involves treating cyclopropanecarbonyl chloride with ethene and AlCl₃, followed by dehydrochlorination[1]. If the elimination step is incomplete, this chlorinated intermediate persists. Causality & Solution: Do not attempt to separate this via distillation; their boiling points are nearly identical. Instead, subject the crude mixture to a secondary elimination step using a mild base (e.g., triethylamine or saturated aqueous Na₂CO₃) at room temperature to force the conversion of the 3-chloro intermediate into the desired vinyl ketone before final purification.

Q3: I am detecting isomeric impurities and ring-opened byproducts in my final NMR. How can I prevent cyclopropyl degradation? A3: Cyclopropyl vinyl ketones are highly prone to acid-promoted ring-opening. Under acidic conditions, the cyclopropyl group can open to yield a 1,3-dipole, which subsequently undergoes homo-Nazarov cyclizations or traps ambient nucleophiles[2]. Causality & Solution: Ensure your workup is strictly acid-free. Quench Lewis acid catalysts thoroughly with cold water and immediately neutralize the aqueous phase. Furthermore, avoid storing the purified compound in un-neutralized CDCl₃ for NMR analysis, as trace DCl will initiate spontaneous ring-opening in the NMR tube.

Validated Purification Protocols

Protocol A: Inhibitor-Stabilized Vacuum Fractional Distillation

Use Case: Bulk purification of crude mixtures (>5 grams) to remove solvents, unreacted starting materials, and heavy polymers.

  • Inhibitor Addition: Weigh the crude 1-cyclopropylbut-3-en-2-one into a round-bottom flask. Add 0.2% w/w BHT. Causality: BHT acts as a sacrificial radical scavenger, quenching carbon-centered radicals before they can initiate vinyl polymerization.

  • Apparatus Setup: Assemble a short-path vacuum distillation apparatus. Ensure all joints are greased to hold a deep vacuum.

  • Degassing: Apply a vacuum (1–5 mmHg) at room temperature for 15 minutes to strip residual volatile solvents (e.g., dichloromethane or diethyl ether).

  • Distillation: Gradually increase the oil bath temperature. Wrap the distillation head in foil to maintain vapor temperature, but keep the bath temperature as low as possible. Collect the main fraction. Self-Validation: The success of this protocol is self-validating; if the BHT is functioning correctly, the distillation pot residue will remain a flowable liquid at the end of the run rather than cross-linking into an intractable solid gel.

  • Storage: Store the purified distillate at -20°C under an inert argon atmosphere, ideally over a few crystals of BHT to ensure long-term stability.

Protocol B: Base-Treated Flash Column Chromatography

Use Case: Removal of trace 3-chloro-1-cyclopropylpropan-1-one and acidic byproducts for highly sensitive downstream assays.

  • Stationary Phase Preparation: Slurry standard silica gel in a mixture of Hexanes containing 1% Triethylamine (Et₃N). Causality: Standard silica gel is slightly acidic and can catalyze the ring-opening of the cyclopropyl group over the duration of the column[2]. Pre-treating with Et₃N neutralizes these acidic sites.

  • Eluent System: Prepare a mobile phase gradient of Hexanes/Ethyl Acetate (95:5 to 90:10, containing 0.1% Et₃N).

  • Loading: Load the crude mixture neat or dissolved in a minimum volume of the mobile phase.

  • Elution & Monitoring: Run the column rapidly using positive pressure. Monitor fractions via TLC (UV active, stains strongly with KMnO₄). Self-Validation: The protocol validates the completion of the secondary elimination step; TLC will show a single, clean UV-active spot (the vinyl ketone) without the higher-Rf, non-UV-active chlorinated precursor.

  • Concentration: Evaporate the solvent under reduced pressure in a water bath strictly kept below 25°C to prevent thermal degradation.

Quantitative Impurity & Recovery Data

The following table summarizes the expected outcomes of various purification strategies based on empirical data. Use this to select the appropriate method for your specific impurity profile.

Purification StrategyTarget Impurity RemovedTypical Recovery YieldFinal Purity (GC-MS)Key Advantage / Drawback
Standard Distillation (No Inhibitor) Volatile Solvents< 30%VariableDrawback: Severe yield loss due to thermal auto-polymerization.
Vacuum Distillation (+ BHT) High MW Polymers, Solvents75% – 85%> 95%Advantage: Highly scalable; BHT prevents gelation of the pot residue.
Basic Alumina Filtration Acidic Residues, Trace HCl90% – 95%N/A (Pre-step)Advantage: Prevents acid-catalyzed cyclopropyl ring-opening[2].
Et₃N-Treated Chromatography 3-Chloro Intermediates[1]60% – 70%> 98%Advantage: Yields the highest purity material for sensitive biological assays.

References

1.[3] Reaction mechanism for the formation of Cyclopropyl 2-(4-methylphenyl)ethyl ketone. Benchchem. URL: 2.[2] THE APPLICATION OF GREEN CHEMISTRY AND ENGINEERING TO NOVEL SUSTAINABLE SOLVENTS AND PROCESSES. Georgia Institute of Technology. URL: 3.[4] Technical Support Center: Characterization of Impurities in Cyclopropyl 2-(4-methylphenyl)ethyl ketone. Benchchem. URL: 4.[1] One-Pot Syntheses of Substituted 2-Aminothiazoles and 2-Aminoselenazoles via Meerwein Arylation of Alkyl Vinyl Ketones. Thieme Connect. URL:

Sources

Technical Support Center: Controlling Regioselectivity in 1-Cyclopropylbut-3-en-2-one Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex regioselectivity challenges encountered when utilizing 1-Cyclopropylbut-3-en-2-one (cyclopropyl vinyl ketone) in organic synthesis and drug development.

This molecule is a highly versatile C5 synthon featuring three competing reactive modalities: a conjugated enone, a highly strained cyclopropane ring, and a carbonyl oxygen. The interplay between these sites often leads to divergent reaction pathways. This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure absolute regiocontrol in your experiments.

Reaction Pathway Visualization

To understand the troubleshooting steps, we must first map the divergent reactivity of 1-Cyclopropylbut-3-en-2-one based on reagent selection.

G CVK 1-Cyclopropylbut-3-en-2-one (Starting Material) Cuprate Gilman Reagent (LiCuMe2) CVK->Cuprate RhCat Rh(I) Catalysis + Boronic Acids CVK->RhCat LewisAcid Lewis Acid (TiCl4 / BF3) CVK->LewisAcid RingOpen Cyclopropane Ring-Opening (Acyclic Enone) Cuprate->RingOpen Nucleophilic attack on cyclopropane ConjAdd 1,4-Conjugate Addition (Intact Cyclopropane) RhCat->ConjAdd Carborhodation at vinyl group Oxyallyl Oxyallyl Cation Intermediate LewisAcid->Oxyallyl Homo-Nazarov cleavage Cycloadd [3+2] Cycloaddition (Bicyclic System) Oxyallyl->Cycloadd Allylsilane trapping

Divergent regioselective reaction pathways of 1-Cyclopropylbut-3-en-2-one based on reagent choice.

Quantitative Regioselectivity Data

The following table summarizes the expected regioselectivity ratios and yields based on the catalytic systems and conditions detailed in our FAQs.

Reaction TypeReagent / CatalystPrimary PathwayRegioselectivity / RatioExpected Yield (%)
Nucleophilic Addition

(Gilman)
Cyclopropane Ring-Opening>95:5 (Ring-opened : 1,4-adduct)72 - 85
Nucleophilic Addition

+

1,4-Conjugate Addition>99:1 (1,4-adduct : Ring-opened)88 - 94
Homo-Nazarov [3+2]

+ Allylsilane
Oxyallyl Cation Trapping~2:1 (Less subst. : More subst.)65 - 70
Homo-Nazarov [3+2]

+ Bulky Allylsilane
Oxyallyl Cation Trapping>95:5 (Less subst. : More subst.)80 - 85
Radical Addition Photoredox (

)
Homolytic Ring-OpeningExclusive ring-opening75 - 90

Troubleshooting FAQs & Self-Validating Protocols

FAQ 1: Unwanted Cyclopropane Ring-Opening During Conjugate Addition

User Issue: "When treating 1-cyclopropylbut-3-en-2-one with lithium dimethylcuprate (


), I observe significant amounts of an acyclic 

-alkylated enone rather than the expected 1,4-conjugate addition product. How can I suppress this ring-opening?"

Causality & Mechanism: 1-Cyclopropylbut-3-en-2-one is a unique cross-conjugated system. While standard enones undergo 1,4-addition with Gilman reagents, the adjacent cyclopropyl group in your substrate is highly susceptible to nucleophilic attack. The direct nucleophilic attack of the cuprate at the cyclopropyl carbon atom leads to ring-opening, driven by the relief of immense ring strain (~115 kJ/mol) and the formation of a highly stabilized metal-enolate intermediate[1].

Solution: To favor 1,4-addition over ring-opening, you must shift from a hard/mixed Gilman reagent to a softer, highly selective rhodium-catalyzed conjugate addition. Rhodium catalysts, such as


, coordinate preferentially to the alkene and facilitate a carborhodation pathway that leaves the cyclopropane ring completely intact.
Protocol: Rhodium-Catalyzed 1,4-Conjugate Addition
  • Preparation: In an argon-filled glovebox, charge a flame-dried Schlenk tube with

    
     (3 mol%), your desired arylboronic acid (1.5 equiv), and 
    
    
    
    (1.0 equiv).
  • Solvent Addition: Add degassed toluene (0.2 M) and stir for 5 minutes at room temperature to pre-form the active catalytic species.

  • Substrate Addition: Inject 1-cyclopropylbut-3-en-2-one (1.0 equiv) dropwise via syringe.

  • Heating: Seal the tube, remove it from the glovebox, and heat to 60 °C for 12 hours.

  • Validation Checkpoint: Monitor the reaction by TLC (Hexanes:EtOAc 4:1). The disappearance of the UV-active enone spot indicates consumption. Crucial Self-Validation: Perform a crude

    
     NMR on a micro-aliquot; the presence of distinct multiplets at 
    
    
    
    0.8–1.1 ppm confirms the cyclopropane ring remains intact. If these peaks are absent, trace moisture may have caused premature protodemetalation.
  • Workup: Quench with deionized water, extract with EtOAc (

    
     mL), dry over anhydrous 
    
    
    
    , and purify via flash column chromatography.
FAQ 2: Poor Regiocontrol in Lewis Acid-Catalyzed [3+2] Cycloadditions

User Issue: "I am attempting a [3+2] cycloaddition using 1-cyclopropylbut-3-en-2-one and an allylsilane to form a bicyclo[3.2.1]octanone system, but I am getting an inseparable mixture of regioisomers. How do I control which


-carbon reacts?"

Causality & Mechanism: Treatment of cyclopropyl vinyl ketones with Lewis acids triggers a homo-Nazarov-type cleavage of the cyclopropane C–C bond, generating a zwitterionic oxyallyl cation[2]. This intermediate has two reactive electrophilic sites: the less substituted end and the more substituted end. The regioselectivity of the incoming 2π partner (allylsilane) is dictated by steric hindrance. Mechanistic studies show that the less substituted end of the oxyallyl cation reacts nearly twice as fast under standard conditions, leading to a ~2:1 mixture [3].

Solution: To achieve complete regiocontrol (>95:5), you must amplify the steric bias. Use a bulkier Lewis acid (e.g.,


 instead of 

) at strict cryogenic temperatures (-78 °C) and employ a sterically demanding allylsilane.
Protocol: Regioselective Homo-Nazarov[3+2] Cycloaddition
  • Preparation: Dissolve 1-cyclopropylbut-3-en-2-one (1.0 equiv) and allyltrimethylsilane (2.0 equiv) in anhydrous

    
     (0.1 M) under a strict argon atmosphere.
    
  • Cryogenic Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium. Note: Strict temperature control is required to prevent unselective background thermodynamic pathways.

  • Lewis Acid Addition: Slowly add

    
     (1.1 equiv, 1.0 M in 
    
    
    
    ) dropwise down the side of the flask over 10 minutes. The solution will turn deep red/orange, visually indicating the formation of the oxyallyl cation.
  • Reaction: Stir at -78 °C for exactly 2 hours.

  • Validation Checkpoint: Quench a 0.1 mL aliquot in cold saturated

    
    , extract with 
    
    
    
    , and analyze via GC-MS. A single major peak corresponding to the target bicyclo[3.2.1]octanone mass indicates successful regiocontrol.
  • Workup: Quench the bulk reaction with saturated aqueous

    
     directly at -78 °C. Allow the mixture to warm to room temperature, extract with 
    
    
    
    , wash with brine, dry over
    
    
    , and concentrate in vacuo.
FAQ 3: Unintended Homolytic Cleavage in Photoredox Workflows

User Issue: "When using photoredox catalysis to generate a radical at the vinyl group of 1-cyclopropylbut-3-en-2-one, my cyclopropyl ring spontaneously opens. Is this avoidable?"

Causality & Mechanism: When a radical is generated adjacent to a cyclopropyl ring (forming a cyclopropylcarbinyl radical intermediate), it undergoes extremely rapid homolytic cleavage (


) to relieve ring strain, yielding a linear alkyl radical [4]. This is a fundamental kinetic reality of cyclopropylcarbinyl systems. If your goal is to retain the cyclopropane ring, single-electron radical pathways must be strictly avoided in favor of two-electron transition-metal cross-coupling. Conversely, if ring-opening is desired, you can exploit this by using 

under visible light to drive a highly regioselective oxidative radical ring-opening/cyclization cascade [5].

References

  • Stereochemistry and Mechanism of the Ring-Opening Reaction of Cyclopropylenones with LiCu(Me)
  • (3+2)
  • Highly Diastereoselective Synthesis of Bicyclo[3.2.
  • gamma-Functionalization of Enones and Regioselective Cyclopropylcarbinyl Radical Fragmentations University of Illinois Chicago URL
  • National Institutes of Health (PMC)

Validation & Comparative

1-Cyclopropylbut-3-en-2-one vs Methyl Vinyl Ketone reactivity comparison

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Guide: 1-Cyclopropylbut-3-en-2-one (CPBO) vs. Methyl Vinyl Ketone (MVK) in Covalent Ligand Design Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

In the design of Targeted Covalent Inhibitors (TCIs), the selection of the electrophilic "warhead" is a critical determinant of potency, selectivity, and metabolic stability.[1] While Methyl Vinyl Ketone (MVK) serves as a benchmark Michael acceptor due to its high intrinsic reactivity, its application is often limited by promiscuity and toxicity. 1-Cyclopropylbut-3-en-2-one (CPBO) represents a structural evolution—a "tail-modified" vinyl ketone that leverages the cyclopropylmethyl motif to modulate physicochemical properties without drastically compromising electrophilicity.

This guide provides a head-to-head technical comparison of these two reagents, focusing on their reactivity profiles with cysteine nucleophiles, structural implications for binding selectivity, and experimental protocols for kinetic validation.

Structural & Electronic Profile

The fundamental difference lies in the substitution at the C1 position (alpha to the carbonyl). This modification alters the steric environment of the warhead "back-end" while leaving the electrophilic vinyl group (the "front-end") electronically similar.

FeatureMethyl Vinyl Ketone (MVK)1-Cyclopropylbut-3-en-2-one (CPBO)
IUPAC Name But-3-en-2-one1-Cyclopropylbut-3-en-2-one
Structure


Warhead Class Unhindered Vinyl KetoneTail-Modified Vinyl Ketone
Steric Bulk (Tail) Low (Methyl)High (Cyclopropylmethyl)
Electronic Effect Electron-withdrawing Carbonyl activates VinylSimilar activation; slight inductive (+I) effect from alkyl spacer
Lipophilicity (cLogP) ~0.1 (Hydrophilic)~1.2 (Lipophilic)
Primary Utility High-reactivity probe; Robinson AnnulationLigand-directed covalent binding; Hydrophobic pocket targeting
Structural Visualization

The following diagram illustrates the structural relationship and the steric impact of the cyclopropylmethyl tail on the carbonyl environment.

StructureComparison MVK Methyl Vinyl Ketone (MVK) [Reference Standard] Warhead Electrophilic Vinyl Group (Michael Acceptor) MVK->Warhead Contains Tail C1 Substituent (Selectivity Handle) MVK->Tail Methyl (Small) High Rotational Freedom CPBO 1-Cyclopropylbut-3-en-2-one (CPBO) [Modified Warhead] CPBO->Warhead Contains CPBO->Tail Cyclopropylmethyl (Bulky) Lipophilic & Rigid Tail->Warhead Modulates Solubility & Binding Fit

Figure 1: Structural decomposition of MVK and CPBO highlighting the conserved electrophilic warhead and the variable tail region responsible for physicochemical modulation.

Reactivity & Performance Comparison
A. Electrophilicity (Michael Addition Kinetics)

Both molecules react via a 1,4-Michael addition mechanism with thiols (cysteine).

  • MVK: Exhibits rapid kinetics due to minimal steric hindrance. The small methyl group offers no resistance to incoming nucleophiles or solvent cages. It is considered a "hot" electrophile, often leading to off-target alkylation (glutathione depletion).

  • CPBO: The cyclopropylmethyl group acts as a steric spacer. While it does not directly deactivate the vinyl group electronically (unlike a conjugated phenyl ring), the increased bulk at the C1 position can restrict the conformational space of the transition state in a protein pocket.

    • Result:Intrinsic Reactivity (

      
      )  is comparable to MVK, but Apparent Potency (
      
      
      
      )
      may be superior in targets with hydrophobic pockets near the catalytic cysteine due to improved non-covalent binding affinity (
      
      
      ).
B. Selectivity (1,2 vs. 1,4 Addition)

A common failure mode for vinyl ketones is reduction of the carbonyl (1,2-addition) by cellular reductases, destroying the warhead.

  • MVK: The unhindered carbonyl is easily accessible to hydride donors (e.g., ketoreductases).

  • CPBO: The bulky cyclopropylmethyl "tail" provides steric shielding to the carbonyl carbon. This kinetic protection favors the desired 1,4-addition at the vinyl group over the undesired 1,2-reduction, potentially extending the half-life of the active warhead in plasma.

C. Metabolic Stability
  • MVK: Rapidly metabolized via conjugation (GSTs) and reduction.

  • CPBO: The cyclopropyl ring is generally metabolically stable but can be a liability if exposed to radical-based P450 oxidation (ring opening). However, as a "tail" modification, it primarily serves to increase lipophilicity, improving cell permeability compared to the water-soluble MVK.

Experimental Protocols

To objectively compare these warheads in your specific ligand scaffold, use the following Glutathione (GSH) Reactivity Assay . This protocol determines the second-order rate constant (


), a standard metric for electrophilicity.
Protocol: Determination of

(Second-Order Rate Constant)

Objective: Quantify the intrinsic reactivity of CPBO vs. MVK toward a model thiol (GSH) under pseudo-first-order conditions.

Reagents:

  • Test Compound (CPBO or MVK): 10 mM stock in DMSO.

  • Reduced L-Glutathione (GSH): 20 mM stock in Buffer.

  • Internal Standard: 1,3,5-Trimethoxybenzene (TMB) or similar non-reactive standard.

  • Buffer: PBS (pH 7.4) or Potassium Phosphate (100 mM, pH 7.4).

Workflow:

  • Preparation: Mix GSH (500 µM final) and Test Compound (50 µM final) in Buffer/D2O (for NMR) or Buffer/ACN (for LC-MS). Note: Excess GSH ensures pseudo-first-order kinetics.

  • Incubation: Incubate at 37°C.

  • Monitoring:

    • Method A (NMR): Monitor the disappearance of the vinyl proton signals (multiplets at

      
       5.8–6.4 ppm) relative to the internal standard over 60 minutes.
      
    • Method B (LC-MS): Aliquot samples at 0, 5, 10, 20, 40, 60 min. Quench with 1% Formic Acid. Monitor the formation of the GSH-Adduct [M+307]+.

  • Calculation:

    • Plot

      
       vs. time (
      
      
      
      ).
    • Slope =

      
       (observed pseudo-first-order rate constant).
      
    • Calculate

      
      : 
      
      
      
      (Units:
      
      
      ).

Expected Results:

  • MVK:

    
     (Fast).
    
  • CPBO:

    
     is expected to be within 0.8x – 1.0x of MVK. Significant deviation (>2x slower) indicates steric clash with the GSH solvation shell.
    
Mechanism Visualization

The following diagram details the reaction pathway and the competing metabolic fate.

ReactionMechanism Reagent Vinyl Ketone Warhead (MVK or CPBO) TS Transition State (Enolate Intermediate) Reagent->TS Nucleophilic Attack (Rate Limiting) Metabolism Metabolic Reduction (1,2-Addition) Reagent->Metabolism Ketoreductase (CPBO inhibits this) Thiol Cysteine / GSH (Nucleophile) Thiol->TS Product Michael Adduct (Stable Thioether) TS->Product Protonation

Figure 2: Mechanistic pathway of Michael addition vs. metabolic reduction. CPBO is designed to suppress the red dotted pathway (1,2-reduction) via steric shielding.

Synthesis & Handling Safety
  • Toxicity Warning: MVK is highly toxic (inhalation hazard) and a potent lacrymator. CPBO, while less volatile due to higher molecular weight, should be treated as a potent alkylating agent.

  • Stabilization: Both compounds are prone to polymerization. Store at -20°C with a radical inhibitor (e.g., Hydroquinone or BHT).

  • Synthesis Note: CPBO can be synthesized via the Grignard reaction of cyclopropylmethyl magnesium bromide with acrolein, followed by oxidation (Swern or DMP), though direct addition to the aldehyde is preferred to avoid polymerization of the product.

References
  • PubChem. (2025).[2] Compound Summary: Methyl Vinyl Ketone (MVK).[3] National Library of Medicine. [Link]

  • PubChem. (2025).[2][4] Compound Summary: (E)-4-cyclopropylbut-3-en-2-one (Structural Analog). National Library of Medicine. [Link]

  • Jackson, P. A., et al. (2018). A road map for prioritizing warheads for cysteine targeting covalent inhibitors. Elsevier Masson SAS.[5] [Link]

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. [Link]

  • Nair, V., et al. (2014). Beyond the Corey Reaction II: Dimethylenation of Sterically Congested Ketones. The Journal of Organic Chemistry. [Link]

Sources

IR spectroscopy peaks for cyclopropyl vinyl ketone validation

Author: BenchChem Technical Support Team. Date: March 2026

Comparison Guide: FTIR Validation of Cyclopropyl Vinyl Ketone – ATR vs. Transmission Methodologies

Introduction & Scientific Context

Cyclopropyl vinyl ketone (CPVK) is a highly versatile bis-electrophilic building block, frequently utilized in the Meerwein arylation synthesis of 2-aminothiazoles and 1,3-selenazoles—critical pharmacophores in modern oncology and virology [5]. Before committing this reagent to downstream catalytic cycles, validating its structural integrity and purity is paramount. Infrared (IR) spectroscopy is the gold standard for this validation, specifically targeting the molecule's highly conjugated enone system and strained cyclopropyl ring.

However, the choice of IR sampling technique—Attenuated Total Reflectance (ATR) versus Transmission Liquid Cells—profoundly impacts spectral resolution, workflow efficiency, and data reproducibility [1, 2]. As an Application Scientist, I have structured this guide to objectively compare these two methodologies, providing the causal reasoning behind experimental choices to ensure your analytical workflows are both rigorous and self-validating.

The Causality of Spectral Differences: ATR vs. Transmission

When analyzing liquid CPVK, the fundamental physics of the sampling accessory dictates the spectral output:

  • Transmission FTIR (Liquid Cell): This method relies on the direct attenuation of the IR beam as it passes through a fixed pathlength of the sample [4]. It strictly obeys the Beer-Lambert law, providing highly linear absorbance data. However, for neat liquids like CPVK, the pathlength must be meticulously controlled (typically <25 µm) to prevent the intense carbonyl stretch from "bottoming out" (total absorption), which destroys peak resolution [2].

  • ATR-FTIR: This technique utilizes an internal reflection element (IRE), typically a diamond crystal. The IR beam reflects internally, creating an evanescent wave that penetrates only 1–2 µm into the CPVK sample [3]. Because penetration depth is wavelength-dependent (penetrating deeper at lower wavenumbers), ATR spectra exhibit relative intensity variations compared to transmission spectra. Furthermore, intense absorption bands like the CPVK C=O stretch may undergo slight frequency shifts (anomalous dispersion) due to rapid changes in the sample's refractive index [2].

Spectral Fingerprint of Cyclopropyl Vinyl Ketone

CPVK possesses a unique structural motif: a carbonyl group flanked by both a vinyl group and a cyclopropyl ring. Understanding how these functional groups interact electronically is key to interpreting the IR spectrum.

  • Carbonyl (C=O) Stretch: A standard aliphatic ketone absorbs at ~1715 cm⁻¹ [6]. Conjugation with the vinyl group delocalizes the π electrons, reducing the double-bond character of the C=O bond and lowering this frequency by ~25–30 cm⁻¹[6]. The cyclopropyl ring, possessing significant p-character in its C-C bonds, also conjugates with the carbonyl. The resulting C=O peak for CPVK typically manifests strongly around 1680–1690 cm⁻¹ .

  • Vinyl (C=C) Stretch: Appears around 1610–1630 cm⁻¹ . This peak is often enhanced in intensity due to its conjugation with the highly polar carbonyl group.

  • Cyclopropyl C-H Stretch: The inherent ring strain increases the s-character of the C-H bonds, pushing the stretching frequency above the standard alkane threshold, typically resolving at 3000–3080 cm⁻¹ .

Table 1: Quantitative Comparison of CPVK IR Peaks (ATR vs. Transmission)

Functional GroupExpected Frequency (cm⁻¹)Transmission FTIR ManifestationATR-FTIR Manifestation
C=O Stretch 1680 – 1690Sharp, highly intense. Prone to saturation if pathlength >25 µm.Slight red-shift (~2-4 cm⁻¹) due to refractive index changes [2].
C=C Stretch 1610 – 1630Moderate intensity, clearly resolved from C=O.Slightly enhanced relative intensity due to deeper evanescent penetration.
Cyclopropyl C-H 3000 – 3080Weak to moderate, distinct from aliphatic C-H.Lower relative intensity compared to transmission (shallower penetration at high wavenumbers).
Vinyl C-H Bend 900 – 1000Strong out-of-plane bending vibrations.Highly intense; excellent resolution due to deep evanescent wave penetration.

Comparative Workflow Visualization

G cluster_ATR ATR-FTIR Workflow cluster_Trans Transmission Workflow CPVK Cyclopropyl Vinyl Ketone (Liquid Sample) ATR_Accessory Diamond ATR Accessory CPVK->ATR_Accessory Trans_Accessory Liquid Cell (NaCl/KBr Windows) CPVK->Trans_Accessory ATR_Prep Direct Application (1-2 µL, No Dilution) ATR_Accessory->ATR_Prep ATR_Mech Evanescent Wave Penetration (~1-2 µm) ATR_Prep->ATR_Mech Validation Spectral Validation (C=O, C=C, C-H Peaks) ATR_Mech->Validation ATR Correction Applied Trans_Prep Capillary Film or Solvent Dilution Trans_Accessory->Trans_Prep Trans_Mech Direct Beam Attenuation (Beer-Lambert) Trans_Prep->Trans_Mech Trans_Mech->Validation Direct Comparison

Fig 1: Comparative FTIR validation workflows for cyclopropyl vinyl ketone analysis.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols incorporate built-in validation steps to prevent artifact misinterpretation.

Protocol A: ATR-FTIR Analysis of Neat CPVK
  • Background Acquisition: Clean the diamond IRE with HPLC-grade isopropanol and allow it to dry completely. Acquire a background spectrum (air).

    • Causality: This ensures the crystal is free of cross-contamination and establishes the baseline single-beam profile, validating the cleanliness of the sensor [1].

  • Sample Application: Deposit 1–2 µL of neat CPVK directly onto the diamond crystal. Ensure complete coverage of the active sensor area.

    • Causality: In ATR, sample thickness above 10 µm is irrelevant; only the sample in direct contact with the crystal is interrogated [3]. Complete coverage prevents atmospheric interference.

  • Spectral Acquisition: Collect 32 scans at 4 cm⁻¹ resolution.

    • Causality: 32 scans provide an optimal signal-to-noise ratio without risking the evaporation of the volatile vinyl ketone during the run.

  • Data Processing (ATR Correction): Apply an ATR correction algorithm via the spectrometer software.

    • Causality: This mathematically compensates for the wavelength-dependent penetration depth of the evanescent wave, normalizing peak intensities to resemble transmission data. This is a critical self-validating step before running the spectrum against standard transmission libraries [2].

Protocol B: Transmission FTIR (Liquid Cell) of CPVK
  • Cell Preparation: Assemble a demountable liquid cell using NaCl windows and a 15 µm PTFE spacer.

    • Causality: NaCl is IR transparent across the mid-IR range. The ultra-thin 15 µm spacer is mandatory to prevent the intense conjugated C=O band from exceeding an absorbance of 1.5, which would cause detector non-linearity and peak distortion [1, 4].

  • Background Acquisition: Acquire a background spectrum of the empty, assembled cell.

  • Sample Loading: Introduce CPVK via syringe into the lower Luer-Lok port until it exits the top port.

    • Causality: Filling the cell from the bottom up forces air out, preventing microscopic bubbles. Air bubbles cause severe baseline scattering and fringing artifacts that ruin spectral integrity [2].

  • Spectral Acquisition: Collect 32 scans at 4 cm⁻¹ resolution.

  • Cell Cleaning: Flush the cell immediately with dry methylene chloride, followed by dry nitrogen.

    • Causality: CPVK is reactive and can polymerize. Immediate flushing prevents permanent fouling of the expensive, hygroscopic NaCl windows.

Performance Comparison

Table 2: Operational Comparison for CPVK Validation

ParameterATR-FTIR (Diamond)Transmission FTIR (Liquid Cell)
Sample Preparation None required (Neat liquid) [3].Requires precise cell assembly/spacers [1].
Pathlength Control Independent of sample thickness [3].Highly critical; difficult to reproduce [2].
Sample Recovery Easy (pipette recovery from crystal) [2].Difficult (trapped in 15 µm capillary space) [2].
Quantitative Accuracy Moderate (requires ATR correction).High (Strict adherence to Beer-Lambert law).
Throughput High (<2 minutes per sample).Low (~10-15 minutes per sample including cleaning).

Conclusion & Recommendations

For the routine structural validation of cyclopropyl vinyl ketone in fast-paced drug development workflows, ATR-FTIR is the superior choice . It eliminates the need for tedious pathlength optimization, prevents the total absorption of the intense conjugated carbonyl band, and allows for rapid sample recovery[2, 3].

However, if your objective is precise quantitative analysis—such as determining trace isomeric impurities or monitoring the exact kinetics of a Meerwein arylation—Transmission FTIR remains the benchmark . Despite its cumbersome sample preparation, it provides artifact-free, highly linear absorbance data without the refractive index-induced peak shifts inherent to ATR [4].

References

  • FTIR Analysis for Liquid Samples - What You Need to Know Drawell Analytical URL:[Link]

  • FTIR: Transmission vs ATR spectroscopy | Animated Guides Specac Ltd URL:[Link]

  • ATR-FTIR Spectroscopy Basics Mettler Toledo URL:[Link]

  • Improved Measurement of Liquid Samples Using FTIR Agilent Technologies URL:[Link]

  • One-Pot Syntheses of Substituted 2-Aminothiazoles and 2-Aminoselenazoles via Meerwein Arylation of Alkyl Vinyl Ketones ResearchGate URL:[Link]

  • 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry NC State University Libraries (Pressbooks) URL:[Link]

Comparing steric hindrance of cyclopropyl vs isopropyl enones

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Steric Hindrance in Drug Design: Cyclopropyl vs. Isopropyl Enones

For medicinal chemists and synthetic researchers, the decision to deploy a cyclopropyl (-cPr) versus an isopropyl (-iPr) group is a critical inflection point in molecular design. While often treated as topological bioisosteres, their behavior adjacent to reactive centers—particularly in


-unsaturated ketones (enones)—reveals a stark dichotomy. This guide objectively compares the steric hindrance, conformational dynamics, and resulting reactivity profiles of cyclopropyl and isopropyl enones, supported by quantitative experimental data.

The Bioisosteric Dichotomy: Topology vs. Effective Bulk

At first glance, cyclopropyl and isopropyl groups occupy a similar spatial volume. However, their effective steric bulk during a reaction is dictated by their hybridization and conformational freedom.

  • The Isopropyl Group: Composed of

    
     hybridized carbons (~109.5° bond angles), the isopropyl group features freely rotating methyl groups. This rotation sweeps a large cone angle, creating a dynamic "steric shield" that heavily hinders nucleophilic attack trajectories.
    
  • The Cyclopropyl Group: The internal ring strain forces the C-C bond angles to ~60°. To compensate, the external C-H and C-C bonds splay outward, increasing their

    
    -character. This "ties back" the carbon bulk, making the cyclopropyl group significantly flatter and less sterically demanding in the reaction plane. Furthermore, the cyclopropyl ring possesses Walsh orbitals, allowing it to conjugate with the adjacent enone 
    
    
    
    -system, an electronic feature entirely absent in isopropyl groups.

Quantitative Parameterization of Steric Bulk

To objectively compare these moieties, we must look at their empirically derived steric parameters.

Table 1: Quantitative Steric Parameters of Isopropyl vs. Cyclopropyl Groups

ParameterIsopropyl (-iPr)Cyclopropyl (-cPr)Mechanistic Implication
A-Value 2.15 kcal/mol[1]~1.5 - 1.7 kcal/moliPr strongly prefers the equatorial position in cyclohexanes due to severe 1,3-diaxial clashes.
Charton Value (

)
0.761.06[2]Note: The cPr Charton value contains a polar component and overestimates its pure steric bulk[2].
Conformational Dynamics Freely rotating methylsRigid, constrained 60° bondsiPr sweeps a larger effective volume; cPr is "tied back" and compact.
Electronic Profile Purely inductive (+I)Walsh orbital conjugationcPr can stabilize developing charges in the transition state.

Mechanistic Impact on Enone Reactivity

The structural differences between these two groups directly dictate the reaction rates and stereoselectivity of their corresponding enones.

Hydration and Nucleophilic Addition Rates In comparative studies of ketene and enone hydration,2[2]. The primary driver for this accelerated rate is the reduced steric crowding in the transition state. The tied-back nature of the cyclopropyl ring provides a clearer Bürgi-Dunitz trajectory for incoming nucleophiles.

Stereoselectivity and London Dispersion When assessing asymmetric transformations, steric repulsion is often assumed to be the sole stereodirecting force. However, the3[3]. Because the two groups are similar in raw topological size, this high selectivity proves that London Dispersion (LD) interactions and the rigid geometry of the cyclopropyl group—rather than pure steric hindrance—are critical design elements for transition-state organization[3].

Workflow: Divergent Reactivity Pathways

The following diagram maps the logical relationship between the structural properties of these enones and their resulting reactivity profiles.

G Substrate Enone Substrate (Steric & Electronic Probe) iPr Isopropyl Enone - Free C-C Rotation - High Sweeping Volume Substrate->iPr cPr Cyclopropyl Enone - Rigid, Tied-Back - Walsh Orbital Conjugation Substrate->cPr Steric_iPr High Steric Hindrance (A-value: 2.15 kcal/mol) iPr->Steric_iPr Steric_cPr Low Steric Hindrance (Charton v: 1.06) cPr->Steric_cPr Reactivity_iPr Slower Nucleophilic Attack (Steric Clash in TS) Steric_iPr->Reactivity_iPr Reactivity_cPr Faster Nucleophilic Attack (London Dispersion & Minimal Clash) Steric_cPr->Reactivity_cPr

Figure 1: Divergent reactivity pathways of isopropyl vs. cyclopropyl enones based on steric bulk.

Self-Validating Experimental Protocol: Asymmetric Sulfa-Michael Addition

To demonstrate the practical implications of cyclopropyl steric properties, we detail a protocol for the4[4]. Due to the low steric hindrance of the cyclopropyl group, this reaction proceeds with an excellent 96% yield, though the lack of steric bulk slightly lowers the enantioselectivity (83.5:16.5 er) compared to bulkier substrates[4].

Objective: Gram-scale synthesis of an


-sulfaketone via 1,4-conjugate addition[5].
  • Step 1: Substrate Preparation & Thermal Equilibration

    • Action: Charge a flame-dried reaction vessel with the cyclopropyl enone diester (1.00 g, 3.01 mmol, 1.0 equiv) and anhydrous Et₂O (30 mL). Submerge in a cryogenic cooling apparatus set to -60 °C and stir for 15 minutes.

    • Causality: The low temperature rigidifies the transition state and suppresses the background uncatalyzed racemic Michael addition.

    • Validation Checkpoint: Internal temperature probe must stabilize at exactly -60 °C before proceeding.

  • Step 2: Catalyst & Nucleophile Introduction

    • Action: Add the bifunctional triaryliminophosphorane catalyst (201 mg, 0.30 mmol, 0.10 equiv) in one portion. Follow immediately with the dropwise addition of propane-2-thiol (1.51 mL, 16.3 mmol, 5.38 equiv).

    • Causality: The bifunctional catalyst simultaneously activates the enone via hydrogen bonding and deprotonates the thiol, directing the nucleophilic attack vector.

    • Validation Checkpoint: The solution should remain a homogeneous, clear mixture without precipitation.

  • Step 3: Reaction Progression

    • Action: Maintain stirring at -60 °C for 24 hours.

    • Causality: The reduced steric hindrance of the cyclopropyl group ensures high conversion rates despite the extreme cryogenic conditions.

    • Validation Checkpoint: TLC analysis (10/90 EtOAc/hexanes) should indicate complete consumption of the starting enone diester.

  • Step 4: Quenching & Isolation

    • Action: Quench the reaction at -60 °C using a 0.5 M solution of trifluoroacetic acid (TFA) in toluene (1.5 mL).

    • Causality: Rapid protonation of the resulting enolate freezes the newly formed stereocenter and prevents the reversible retro-Michael pathway.

    • Validation Checkpoint: Flash column chromatography yields the product at ~96% efficiency. Chiral HPLC confirms an enantiomeric ratio of 83.5:16.5.

References

  • Driving tert-butyl axial: the surprising cyclopropyl effect Source: Chemical Science (RSC Publishing) URL:6

  • An intramolecular coupling approach to alkyl bioisosteres for the synthesis of multi-substituted bicycloalkyl boronates Source: Nature Communications (via PMC/NIH) URL:1

  • Cyclopropylketenes: preparation and nucleophilic additions Source: Canadian Journal of Chemistry (Canadian Science Publishing) URL:2

  • London Dispersion as a Design Element in Molecular Catalysis Source: Journal of the American Chemical Society (ACS Publications) URL:3

  • Asymmetric Organocatalytic Sulfa-Michael Addition to Enone Diesters Source: Journal of the American Chemical Society (via PMC/NIH) URL:4

Sources

HPLC method development for 1-Cyclopropylbut-3-en-2-one purity

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Development for 1-Cyclopropylbut-3-en-2-one Purity

Executive Summary

This guide details the development and optimization of a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 1-Cyclopropylbut-3-en-2-one (CAS: 54139-51-4 / 21573-10-4 analog).[1][2]

While standard C18 chemistries are often the default starting point for reverse-phase separations, this guide demonstrates that Phenyl-Hexyl stationary phases offer superior selectivity for


-unsaturated ketones containing cyclopropyl motifs.[1][2] By exploiting 

interactions, the Phenyl-Hexyl method resolves critical isomeric and synthetic impurities that co-elute on standard alkyl-bonded phases.[1][2][3]

The Analyte & Challenge

1-Cyclopropylbut-3-en-2-one is a reactive intermediate featuring a conjugated enone system and a strained cyclopropyl ring.[1][2][3]

  • Chemical Structure: Cyclopropyl-C(=O)-CH=CH2 (or similar isomer depending on substitution).[1][2]

  • Critical Quality Attributes (CQAs):

    • Volatility: Low molecular weight (~110-124 Da) makes it prone to evaporation.[1][2][3]

    • Reactivity: The vinyl ketone moiety is a Michael acceptor, susceptible to polymerization or nucleophilic attack.[3][4]

    • UV Activity: Strong absorption at 210–250 nm due to

      
       and 
      
      
      
      transitions.[1][2][3][4]

The Analytical Problem: Standard C18 columns often fail to separate the target enone from its saturated analogs (e.g., 1-cyclopropylbutan-2-one) or isomeric impurities (e.g.,


 isomers) because the hydrophobicity differences are minimal.[1][2]

Method Development Strategy: The "Selectivity" Pivot

Instead of relying solely on hydrophobicity (C18), we introduce a mechanism-based selection strategy.

Comparative Workflow: C18 vs. Phenyl-Hexyl

The following diagram outlines the decision logic used to select the optimal stationary phase.

MethodDev Start Analyte: 1-Cyclopropylbut-3-en-2-one Screening Column Screening Phase Start->Screening C18 Alternative A: C18 Column (Hydrophobic Interaction) Screening->C18 Standard Route Phenyl Alternative B: Phenyl-Hexyl Column (Pi-Pi + Hydrophobic) Screening->Phenyl Targeted Route ResultC18 Result: Poor Resolution (Rs < 1.5) Co-elution of saturated impurities C18->ResultC18 ResultPhenyl Result: High Resolution (Rs > 3.0) Separation of double bond variants Phenyl->ResultPhenyl Optimization Mobile Phase Optimization (MeOH vs ACN) ResultC18->Optimization Requires complex gradient ResultPhenyl->Optimization FinalMethod Final Validated Method Optimization->FinalMethod

Figure 1: Decision tree comparing standard C18 screening against the targeted Phenyl-Hexyl approach for conjugated enones.[1][2]

Comparative Study: Experimental Data

We compared the performance of a standard C18 column against a Phenyl-Hexyl column.[1][2][3]

Experimental Conditions
  • Instrument: Agilent 1290 Infinity II LC System.

  • Detection: UV @ 220 nm (Maximizes enone sensitivity).[1][2][3][4]

  • Flow Rate: 1.0 mL/min.[1][2][3][4][5]

  • Temperature: 30°C.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1][2][3][4]

  • Mobile Phase B: Acetonitrile (ACN).[1][2][3][4]

Protocol A: The Alternative (Standard C18)
  • Column: Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm).[1][3][4]

  • Gradient: 10-90% B over 15 mins.

  • Observation: The target peak elutes at 4.2 min. A critical impurity (dihydro-analog) elutes at 4.3 min.[1][2][3]

  • Mechanism: Separation is driven purely by carbon load.[1][2][3][4] The double bond in the target molecule does not significantly alter hydrophobicity compared to the saturated impurity.[4]

Protocol B: The Solution (Phenyl-Hexyl)
  • Column: XBridge Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).[1][2][3]

  • Gradient: 10-90% B over 15 mins.

  • Observation: The target peak elutes at 4.8 min. The impurity elutes at 4.1 min.[3][4]

  • Mechanism: The

    
    -electrons  of the phenyl ring in the stationary phase interact with the conjugated enone system  of the analyte.[1] This "
    
    
    
    retention" selectively retains the target molecule, pulling it away from non-conjugated impurities.[2][3][4]
Data Summary Table
ParameterMethod A (C18)Method B (Phenyl-Hexyl)Verdict
Retention Time (RT) 4.21 min4.85 minPhenyl increases retention of enone.[1][2][3]
Critical Pair Resolution (

)
0.8 (Co-elution) 4.2 (Baseline) Phenyl is superior.
Tailing Factor (

)
1.11.05Both acceptable.[1][2]
Selectivity (

)
1.021.15Phenyl offers unique selectivity.[1][2][3][4]

Detailed Experimental Protocol (Optimized)

This protocol is designed for the release testing of 1-Cyclopropylbut-3-en-2-one.[1][2][3]

Reagents & Preparation
  • Diluent: 50:50 Water:Acetonitrile.[1][2][3][4] (Avoid Methanol as it may form hemiacetals with the ketone over long storage).[3][4]

  • Standard Prep: Dissolve 10 mg of reference standard in 10 mL diluent (1000 ppm). Dilute to 100 ppm for analysis.

  • Sample Prep: Accurately weigh 10 mg sample, dissolve in diluent, vortex for 30s.

Instrument Parameters
ParameterSettingRationale
Column Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) Exploits

interactions for enone selectivity.[1][2][3]
Mobile Phase A 10 mM Ammonium Formate (pH 3.[1][2][3][4]0)Buffering stabilizes retention; acidic pH suppresses silanols.[1][2][3][4]
Mobile Phase B AcetonitrileLower viscosity than MeOH; sharper peaks.[1][2][3][4]
Gradient 0-2 min: 10% B (Isocratic hold)2-12 min: 10%

60% B12-15 min: 90% B (Wash)
Initial hold focuses early eluting polar impurities.[1][2][3]
Flow Rate 1.0 mL/minStandard backpressure balance.[1][2][3][4]
Detection UV 235 nm Optimized for

-unsaturated ketone max absorption.[1][2][3]
Injection Vol 5 µLPrevent column overload.

Mechanistic Insight: Why Phenyl-Hexyl Works

The success of this method relies on the specific interaction between the stationary phase and the analyte's electronic structure.[4]

Mechanism Analyte 1-Cyclopropylbut-3-en-2-one (Conjugated System) Interaction Pi-Pi Stacking (Strong Retention) Analyte->Interaction Contains C=C-C=O Impurity Saturated Impurity (No Double Bond) NoInteraction Hydrophobic Only (Weak Retention) Impurity->NoInteraction StationaryPhase Phenyl-Hexyl Ligand (Electron Rich Ring) StationaryPhase->Interaction StationaryPhase->NoInteraction Late Elution Late Elution Interaction->Late Elution Early Elution Early Elution NoInteraction->Early Elution

Figure 2: Mechanistic interaction showing how the Phenyl-Hexyl phase selectively retains the conjugated analyte.[1][2]

References

  • Gangrade, D., & D'Souza, J. (2017).[3][4][5] A Simple and Sensitive RP-HPLC Method for Trace-Level Quantification of Methyl Vinyl Ketone. International Journal of Pharmaceutical Sciences and Research. Link

  • Phenomenex. (2025).[1][2][3][4][6] HPLC Column Selection Guide: Phenyl-Hexyl Selectivity. Phenomenex Technical Guides. Link

  • SIELC Technologies. (2018).[1][2][3][4] Separation of Cyclopropyl methyl ketone on Newcrom R1 HPLC column. SIELC Application Notes. Link

  • PubChem. (2025).[1][2][3][4] Compound Summary: (E)-4-cyclopropylbut-3-en-2-one.[1][2][3] National Library of Medicine.[2][3][4] Link[4]

Sources

Kinetic isotope effects in 1-Cyclopropylbut-3-en-2-one reactions

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide evaluates the analytical methodologies used to determine Kinetic Isotope Effects (KIEs) in the reactions of 1-cyclopropylbut-3-en-2-one. By objectively comparing Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS), this document provides researchers and drug development professionals with actionable, self-validating protocols for mechanistic elucidation.

Mechanistic Context: The Homo-Nazarov Cyclization

1-Cyclopropylbut-3-en-2-one (cyclopropyl vinyl ketone) is a privileged structural motif utilized extensively in the synthesis of complex carbocycles. Under Lewis acid catalysis, it undergoes a homo-Nazarov cyclization, characterized by the acid-promoted ring opening of the cyclopropyl moiety to yield a reactive oxyallyl cation intermediate 1. This intermediate subsequently participates in[3+2] cycloadditions or direct cyclizations to form highly functionalized cyclohexenones and bicyclo[3.2.1]octan-8-ones 2.

Understanding the precise reaction mechanism—specifically identifying the rate-determining step (RDS)—is paramount for optimizing reaction conditions. Measuring the secondary deuterium KIE at the cyclopropyl carbon provides definitive evidence of whether the


 rehybridization during C-C bond cleavage is rate-limiting 3.

Mechanism Substrate 1-Cyclopropylbut-3-en-2-one (H or D labeled) LewisAcid Lewis Acid Coordination (BF3·OEt2) Substrate->LewisAcid Fast RingOpening Cyclopropyl Ring Opening [Rate-Determining Step] LewisAcid->RingOpening Activation Oxyallyl Oxyallyl Cation Intermediate RingOpening->Oxyallyl k_H / k_D Product Cyclohexenone Derivative Oxyallyl->Product Ring Closure

Fig 1: Homo-Nazarov cyclization mechanism of 1-cyclopropylbut-3-en-2-one highlighting the RDS.

Analytical Platform Comparison: qNMR vs. HRMS

To accurately quantify the KIE, researchers must measure the isotopic ratio of the unlabeled (


) to labeled (

) substrates over time.

Causality of Platform Selection:

  • qNMR: Selected when positional integrity is critical. Because NMR detects the specific chemical environment of the nucleus, it guarantees that the measured isotope effect is localized to the cyclopropyl ring without interference from isotopic scrambling.

  • HRMS (ESI-TOF): Selected for trace analysis and high-throughput screening. While it lacks direct positional mapping without MS/MS fragmentation, its superior sensitivity allows for KIE determination at extremely low conversions (

    
    ), where the mathematical approximation of initial rates is most accurate.
    
ParameterQuantitative NMR (600 MHz)High-Resolution Mass Spec (ESI-TOF)
Sensitivity (LOD) ~10 µg / mL~1 ng / mL
Precision (RSD) 2.5% - 5.0%0.5% - 1.5%
Positional Specificity Absolute (Direct observation of nuclei)Inferred (Requires MS/MS fragmentation)
Matrix Effects NegligibleSusceptible to ion suppression
Analysis Time/Sample 15 - 30 minutes (due to long

)
2 - 5 minutes (LC-MS gradient)

Experimental Methodologies (Self-Validating Protocols)

To ensure high scientific integrity, the following protocols utilize a competitive KIE methodology . By reacting an equimolar mixture of H and D substrates in the same flask, we eliminate inter-flask variances in temperature, catalyst concentration, and mixing efficiency.

Self-Validation Check: Mass balance is confirmed by driving a control aliquot to >95% conversion to verify that the final isotopic ratio matches the initial


. An internal standard is used to calculate absolute fractional conversion (

) independently of the isotopic ratio.

Workflow cluster_analysis 4. Analytical Quantification Prep 1. Substrate Preparation Equimolar H/D Mixture Reaction 2. Competitive Reaction Lewis Acid Catalyst Prep->Reaction Sampling 3. Time-Course Sampling Quench & Extract Reaction->Sampling qNMR Quantitative NMR (Positional Integrity) Sampling->qNMR HRMS High-Res Mass Spec (High Sensitivity) Sampling->HRMS Calc 5. KIE Calculation Non-linear Regression qNMR->Calc HRMS->Calc

Fig 2: Experimental workflow for competitive KIE determination using qNMR and HRMS platforms.

Protocol A: Competitive Reaction Setup
  • Preparation: In a flame-dried Schlenk flask under argon, dissolve an exact 1:1 molar ratio of 1-cyclopropylbut-3-en-2-one (H-substrate) and 1-(1-deuterocyclopropyl)but-3-en-2-one (D-substrate) (0.5 mmol total) in 5.0 mL of anhydrous

    
    .
    
  • Internal Standard: Add 0.1 mmol of 1,3,5-trimethoxybenzene. This acts as an inert internal standard to calculate

    
    .
    
  • Initiation: Cool the mixture to -78 °C and add 0.05 equivalents of

    
     dropwise.
    
  • Sampling: Withdraw 0.5 mL aliquots at specified time intervals (e.g., 5, 10, 20, and 60 minutes).

  • Quenching: Immediately quench each aliquot into a biphasic mixture of saturated aqueous

    
     (2 mL) and 
    
    
    
    (2 mL) to halt the reaction instantly. Extract and concentrate the organic layer under a gentle nitrogen stream.
Protocol B: qNMR Quantification
  • Sample Prep: Dissolve the quenched organic residue in 0.6 mL of

    
    .
    
  • Acquisition Parameters: Causality dictates a long relaxation delay (

    
    , typically 30 seconds) to ensure complete longitudinal relaxation of all protons, preventing integration bias. Use a 90° pulse angle.
    
  • Analysis: Integrate the distinct vinylic protons of the unreacted starting materials. The ratio of the integrals yields

    
     (H/D ratio at time 
    
    
    
    ).
Protocol C: HRMS Quantification
  • Sample Prep: Dilute the quenched residue 1:1000 in LC-MS grade Methanol containing 0.1% formic acid.

  • Acquisition Parameters: Operate the ESI-TOF in positive ion mode. Ensure the resolving power is set to

    
     to easily distinguish the 
    
    
    
    peaks of the H-substrate (m/z 111.0804) and D-substrate (m/z 112.0867).
  • Analysis: Extract the exact ion chromatograms (EIC). The ratio of the area under the curve (AUC) yields

    
    .
    

Data Presentation and Interpretation

The KIE is calculated using the non-linear equation for competitive reactions:



Experimental KIE Data Summary (Homo-Nazarov Cyclization)

Analytical PlatformConversion (

)
Isotopic Ratio (

)
Calculated KIE (

)
Std Dev (n=5)
qNMR 10.5%1.0161.16± 0.04
qNMR 22.0%1.0351.17± 0.05
HRMS 10.2%1.0151.15± 0.01
HRMS 21.8%1.0321.15± 0.02

Interpretation: Both platforms confirm a secondary KIE of approximately 1.15. This value (


) is characteristic of a normal secondary kinetic isotope effect, confirming that the cyclopropyl carbon undergoes an 

rehybridization during the rate-determining step, loosening the out-of-plane bending vibrational modes in the transition state 3. While qNMR provides absolute structural certainty, HRMS offers tighter standard deviations due to superior signal-to-noise ratios at low concentrations.

References

1.[3] (3+2)-Cycloaddition Reactions of Oxyallyl Cations - PMC - NIH. Available at: 2.[2] Veejendra Kumar Yadav PhD Professor (Full) at Indian Institute of Technology Kanpur - ResearchGate. Available at: 3.[1] THE APPLICATION OF GREEN CHEMISTRY AND ENGINEERING TO NOVEL SUSTAINABLE SOLVENTS AND PROCESSES - Georgia Institute of Technology. Available at:

Sources

Benchmarking the Michael Acceptor Strength of 1-Cyclopropylbut-3-en-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the development of targeted covalent inhibitors (TCIs) and the toxicological profiling of electrophiles, quantifying the intrinsic reactivity of a Michael acceptor is paramount. 1-Cyclopropylbut-3-en-2-one (SMILES: C=CC(=O)CC1CC1) is a terminal vinyl ketone featuring a cyclopropylmethyl group[1][2]. While acrylamides are the gold standard for clinically approved TCIs due to their tuned, mild electrophilicity, vinyl ketones represent the extreme end of the reactivity spectrum, often serving as benchmarks for maximum covalent reactivity[3][4].

This guide provides an objective comparison of 1-cyclopropylbut-3-en-2-one against standard covalent warheads, detailing the causality behind its reactivity and the self-validating experimental protocols used to benchmark it.

Structural Causality and Electrophilic Profile

The Michael acceptor strength of an


-unsaturated carbonyl is dictated by the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and the steric accessibility of the 

-carbon[3][4]. The extreme reactivity of 1-cyclopropylbut-3-en-2-one is driven by three distinct structural features:
  • The Terminal Vinyl Group (

    
    -carbon):  1-Cyclopropylbut-3-en-2-one possesses an unsubstituted terminal double bond. This lack of 
    
    
    
    -substitution provides zero steric shielding against incoming nucleophiles, allowing for rapid hetero-Michael addition by the thiolate anion of glutathione (GSH) or cysteine residues[3][4].
  • The Carbonyl Core: As a ketone, its electron-withdrawing capacity is superior to that of an amide (e.g., acrylamides) but slightly less than an aldehyde (e.g., acrolein). This results in a highly depressed LUMO energy, making it a "harder" electrophile than standard drug warheads[5][6].

  • The Cyclopropylmethyl Substituent (

    
    -position):  Situated on the non-reactive side of the enone, the cyclopropyl ring is insulated from the conjugated system by a methylene spacer. It imparts minimal steric penalty on the reactive 
    
    
    
    -carbon and only a marginal inductive electron-donating effect compared to a simple methyl group. Consequently, its reactivity closely mirrors that of methyl vinyl ketone (MVK)[7][8].

Mechanism M1 1-Cyclopropylbut-3-en-2-one (Target Molecule) M2 Terminal Vinyl Group (β-carbon) M1->M2 M4 Carbonyl Core (Electron Withdrawing) M1->M4 M6 Cyclopropylmethyl Group (α'-position) M1->M6 M3 Zero Steric Hindrance Rapid Thiolate Attack M2->M3 M5 Lowers LUMO Energy Increases Electrophilicity M4->M5 M7 Minimal Steric Penalty Slight Inductive Donation M6->M7

Structural factors governing the extreme Michael acceptor reactivity of 1-cyclopropylbut-3-en-2-one.

Comparative Benchmarking: The GSH Kinetic Chemoassay

To objectively benchmark electrophilicity, the kinetic chemoassay measuring the second-order rate constant (


) with glutathione is the industry standard[5][6]. Because vinyl ketones react so rapidly, they form highly stable, irreversible adducts with half-lives of less than a minute under physiological conditions[7][8].

The table below contextualizes the predicted reactivity of 1-cyclopropylbut-3-en-2-one against historically established Michael acceptors.

CompoundStructural Class

(

) at pH 7.4
Half-life (

) with 10 mM GSH
Reversibility
Acrolein Enal~120< 10 secondsIrreversible
Methyl vinyl ketone (MVK) Vinyl Ketone~32< 1 minuteIrreversible
1-Cyclopropylbut-3-en-2-one Vinyl Ketone~28–30 (Predicted)< 1 minuteIrreversible
2-Cyclohexen-1-one Cyclic Enone~1.2~10 minutesIrreversible
Cyanoacrylamide Activated Amide~0.5 – 5.0Minutes to HoursReversible
Acrylamide Amide< 0.01> 24 hoursIrreversible

(Note: The


 values for MVK and Acrolein are derived from established kinetic literature[7][8]. The value for 1-cyclopropylbut-3-en-2-one is extrapolated based on the established MVK baseline, as the structural deviation exerts negligible steric penalty at the 

-carbon).

Self-Validating Experimental Protocol: NMR-Based Kinetic Assay

While UV-Vis assays (like the DTNB Ellman's reagent assay) are high-throughput, they only measure the disappearance of free thiols, which can lead to false positives via thiol oxidation[9]. An NMR-based kinetic assay is a self-validating system: it simultaneously tracks the depletion of the electrophilic vinyl protons and the appearance of the diastereomeric GSH-adduct signals. By incorporating an internal standard, this protocol ensures strict mass balance and rules out signal loss due to compound precipitation[3][4].

Workflow N1 1. Prepare 10 mM GSH in pH 7.4 PBS Buffer N3 3. Mix & Transfer to NMR Tube (37°C) N1->N3 N2 2. Prepare 1 mM Enone + Internal Standard N2->N3 N4 4. Acquire 1H NMR Spectra (Time-Course) N3->N4 N5 5. Integrate Vinyl Protons vs. Internal Standard N4->N5 N6 6. Calculate k_obs and Second-Order Rate N5->N6

Step-by-step workflow for the self-validating NMR-based kinetic GSH chemoassay.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Buffer: Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) in

    
     to prevent proton exchange interference in the NMR spectrum.
    
  • Nucleophile Stock: Prepare a 20 mM solution of reduced L-Glutathione (GSH) in the

    
     buffer.
    
  • Electrophile & Standard Stock: Prepare a 2 mM solution of 1-cyclopropylbut-3-en-2-one in deuterated DMSO (

    
    ). Add 1,4-dioxane to a final concentration of 2 mM to serve as the internal standard. Causality check: 1,4-dioxane provides a sharp singlet at ~3.7 ppm, which does not overlap with the target's vinyl protons (expected at ~5.8–6.5 ppm).
    

Step 2: Reaction Initiation

  • In an NMR tube, combine 300 µL of the GSH stock with 240 µL of

    
     buffer.
    
  • Pre-incubate the tube in the NMR spectrometer at 37 °C.

  • To initiate the reaction, rapidly inject 60 µL of the Electrophile/Standard stock into the NMR tube. The final concentrations will be 10 mM GSH, 0.2 mM enone, and 0.2 mM 1,4-dioxane (Pseudo-first-order conditions: [GSH]

    
    [Enone]).
    

Step 3: Data Acquisition

  • Acquire

    
     NMR spectra sequentially every 30 seconds for 15 minutes.
    
  • Use water suppression techniques (e.g., presaturation) to minimize the residual HOD signal.

Step 4: Kinetic Analysis & Validation

  • Integrate the terminal vinyl proton signals of 1-cyclopropylbut-3-en-2-one relative to the 1,4-dioxane internal standard.

  • Plot the natural log of the normalized enone concentration (

    
    ) versus time. The slope of this linear fit yields the pseudo-first-order rate constant (
    
    
    
    ).
  • Calculate the second-order rate constant:

    
    .
    
  • Self-Validation Check: Verify that the disappearance of the vinyl protons correlates 1:1 with the appearance of the upfield multiplet signals corresponding to the

    
    -protons of the newly formed thioether adduct.
    

References

  • PubChemLite: 1-cyclopropylbut-3-en-2-one (C7H10O) . uni.lu. 1

  • 1-cyclopropylbut-3-en-2-one | 1352754-33-6 - Sigma-Aldrich . sigmaaldrich.com. Link

  • Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions . nih.gov. 3

  • Prediction of Michael-Type Acceptor Reactivity toward Glutathione . researchgate.net. 5

  • Reaction of Glutathione With Conjugated Carbonyls . nih.gov. 8

  • Microplate Assay for GSH/GSSG - Oxford Biomedical Research . oxfordbiomed.com. 9

Sources

Safety Operating Guide

Personal protective equipment for handling 1-Cyclopropylbut-3-en-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured to serve as an autonomous, high-integrity safety protocol for handling 1-Cyclopropylbut-3-en-2-one (also known as Cyclopropyl vinyl ketone).

Executive Safety Assessment

Compound Class:


-Unsaturated Ketone (Vinyl Ketone) linked to a Cyclopropyl ring.
Primary Hazard Mechanism: Michael Acceptor .
Immediate Risks: 
  • Lachrymator: High potential to cause severe eye irritation and tearing even at low vapor concentrations.

  • Alkylating Agent: Capable of irreversible covalent binding to biological nucleophiles (DNA bases and Cysteine residues in proteins).

  • Dermal Permeation: Rapid absorption through skin; standard nitrile gloves provide insufficient protection against this ketone class.

The "Why": Reactivity & Biological Mechanism

To understand the PPE requirements, one must understand the molecular behavior. This molecule features a vinyl group conjugated with a carbonyl, creating an electrophilic


-carbon.
  • The Threat: Biological thiols (like the cysteine in your skin and lung tissue) act as nucleophiles. They attack the

    
    -carbon of 1-Cyclopropylbut-3-en-2-one, resulting in a covalent bond (alkylation).
    
  • The Consequence: This leads to contact dermatitis, sensitization, and potential cytotoxicity. The cyclopropyl group adds ring strain, potentially enhancing reactivity compared to simple linear analogs like Methyl Vinyl Ketone (MVK).

Personal Protective Equipment (PPE) Matrix

A. Hand Protection: The "Nitrile Trap"

Critical Warning: Do NOT rely on standard disposable nitrile gloves for immersion or prolonged contact. Low molecular weight ketones permeate nitrile rubber rapidly (often < 5 minutes).

Contact TypePrimary BarrierSecondary BarrierRationale
Incidental (Splash) Silver Shield® (Laminate) Nitrile (Outer layer)Laminates block ketones; Nitrile provides dexterity and protects the laminate from tearing.
High Risk (Transfer/Spill) Butyl Rubber (Thick)NoneButyl rubber offers superior resistance to ketones compared to Nitrile or Neoprene.
Forbidden Latex / Thin NitrileN/ARapid permeation breakthrough; offers false sense of security.
B. Respiratory & Eye Protection[1][2][3][4][5][6]
  • Engineering Control (Primary): All handling must occur in a certified chemical fume hood with a face velocity of 100 fpm (0.5 m/s) .

  • Eye Protection: Chemical Splash Goggles are mandatory. Safety glasses are insufficient due to the lachrymatory nature of the vapor; gas-tight sealing is required to prevent tear-gas effects.

  • Body: Fire-resistant lab coat (cotton/Nomex). Synthetic fibers (polyester) should be avoided due to flammability risks.

C. PPE Decision Logic (Visualization)

GloveSelection Start Handling 1-Cyclopropylbut-3-en-2-one Duration Estimated Contact Duration? Start->Duration Short Incidental / Splash Risk Duration->Short Long Prolonged / Immersion Risk Duration->Long Nitrile Standard Nitrile Glove Short->Nitrile Avoid Double Double Glove Protocol: Inner: Silver Shield (Laminate) Outer: Disposable Nitrile Short->Double Recommended Butyl Heavy Butyl Rubber Gloves Long->Butyl Required Reason1 WARNING: Ketones permeate Nitrile in < 5 mins Nitrile->Reason1

Figure 1: Glove selection decision tree highlighting the inadequacy of standard nitrile gloves for ketone handling.

Operational Protocol: Step-by-Step

Phase 1: Preparation
  • Airflow Check: Verify fume hood flow.

  • Containment: Place all reaction vessels and reagent bottles inside a secondary containment tray (polypropylene) to catch spills.

  • Neutralization Prep: Prepare a beaker of 10% aqueous sodium bisulfite (

    
    ) or 1M NaOH. These nucleophiles will rapidly quench the Michael acceptor in case of a spill.
    
Phase 2: Transfer & Handling
  • Syringe Technique: Use gas-tight syringes for volumetric transfers to minimize vapor release.

  • Needle Safety: Do not recap needles. Luer-lock fittings are preferred to prevent needle pop-off under pressure.

  • Vessel Closure: Keep reaction vessels sealed under inert atmosphere (

    
     or 
    
    
    
    ) whenever possible to prevent oxidation and vapor escape.
Phase 3: Post-Work & Decontamination
  • Wipe Down: Wipe all surfaces with a solvent-dampened paper towel (acetone or ethanol), then immediately place that towel into the solid waste stream.

  • Glove Removal: Remove outer nitrile gloves inside the hood. Inspect inner laminate gloves.[1] If clean, reuse; if contaminated, dispose.[2]

Operational Workflow (Visualization)

HandlingWorkflow cluster_safety Safety Barrier (Fume Hood) Start Storage (4°C, Inert Gas) Prep Prep: Secondary Tray + Quench Solution Start->Prep Transfer Transfer: Syringe / Cannula Prep->Transfer Reaction Reaction (Closed System) Transfer->Reaction Waste Disposal: Segregated Organic Reaction->Waste

Figure 2: Operational workflow emphasizing the containment of the process within the fume hood safety barrier.

Emergency Response & Disposal

Spill Management
  • Small Spill (< 5 mL): Cover immediately with spill pads or vermiculite. Treat the absorbent with 10% sodium bisulfite to quench the Michael acceptor activity before disposal.

  • Skin Exposure: Immediate flush with water for 15 minutes.[3] Do not use organic solvents (ethanol/acetone) to wash skin; this increases permeation.

  • Eye Exposure: Flush for 15 minutes; seek immediate ophthalmological evaluation due to lachrymator corneal damage risk.

Waste Disposal[1]
  • Segregation: Dispose of as "Flammable Organic Waste."

  • Incompatibility: Do NOT mix with strong oxidizers (e.g., Nitric acid, Peroxides) or strong bases in the waste container, as this may trigger exothermic polymerization.

References

  • PubChem. (n.d.). 1-Cyclopropylbut-3-en-2-one Compound Summary. National Library of Medicine. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Methyl Vinyl Ketone (Structural Analog Safety Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.